3-Acetyl-2,4-dimethylpyrrole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10759. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dimethyl-1H-pyrrol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-5-4-9-6(2)8(5)7(3)10/h4,9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZCKCJMYREIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870963 | |
| Record name | 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2386-25-6, 1500-94-3 | |
| Record name | 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2386-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ketone, 2,5-dimethylpyrrol-3-yl methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001500943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, 2,4-dimethylpyrrol-3-yl methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002386256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyl-2,4-dimethylpyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10759 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpyrrol-3-yl methyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Acetyl-2,4-dimethylpyrrole
This guide provides a comprehensive technical overview of the synthesis of 3-acetyl-2,4-dimethylpyrrole, a substituted pyrrole of significant interest in the fields of medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the core synthetic methodologies, elucidates the underlying reaction mechanisms, and presents a detailed, field-proven experimental protocol.
Introduction: The Significance of Substituted Pyrroles
Pyrroles are fundamental five-membered aromatic heterocyclic scaffolds that form the core of numerous biologically active natural products, including heme, chlorophyll, and vitamin B12. The strategic functionalization of the pyrrole ring allows for the fine-tuning of its electronic and steric properties, making substituted pyrroles highly valuable building blocks in the synthesis of complex molecular architectures. This compound, in particular, serves as a key intermediate in the development of various pharmaceuticals and functional materials. Its synthesis is a cornerstone of heterocyclic chemistry, with the Knorr pyrrole synthesis being the most prominent and reliable method for its preparation.
The Knorr Pyrrole Synthesis: A Mechanistic Deep Dive
The Knorr pyrrole synthesis is a classic and versatile method for the preparation of substituted pyrroles.[1] The core of this reaction involves the condensation of an α-amino-ketone with a β-ketoester or a β-diketone. A critical aspect of the Knorr synthesis is the in situ generation of the often-unstable α-amino-ketone, which is typically accomplished by the reduction of an α-oximino-β-dicarbonyl compound.
For the synthesis of this compound, the key reactants are 2,3-butanedione monoxime (which serves as the precursor to the α-amino-ketone) and pentane-2,4-dione (acetylacetone). The reaction is catalyzed by zinc dust in the presence of acetic acid, which acts as both the reducing agent for the oxime and an acidic catalyst for the condensation steps.
The mechanism can be dissected into two principal stages:
-
Formation of the α-Amino-ketone: The synthesis begins with the reduction of 2,3-butanedione monoxime. Zinc dust in acetic acid provides the necessary reducing environment to convert the oxime functional group into a primary amine, yielding 3-amino-2-butanone. This intermediate is highly reactive and prone to self-condensation, hence its in situ generation is crucial for the success of the synthesis.[1]
-
Condensation and Cyclization: The freshly formed 3-amino-2-butanone then reacts with pentane-2,4-dione. The reaction proceeds through a series of condensation, cyclization, and dehydration steps to ultimately form the aromatic pyrrole ring.
The detailed step-by-step mechanism is as follows:
-
Step 1: Reduction of the Oxime. Zinc metal reduces the protonated oxime of 2,3-butanedione to the corresponding α-amino-ketone, 3-amino-2-butanone.
-
Step 2: Imine Formation. The α-amino-ketone condenses with one of the carbonyl groups of pentane-2,4-dione to form an imine intermediate.
-
Step 3: Enamine Tautomerization. The imine tautomerizes to its more stable enamine form.
-
Step 4: Intramolecular Cyclization. The enamine nitrogen attacks the remaining carbonyl group of the pentane-2,4-dione backbone in an intramolecular fashion, forming a five-membered ring intermediate.
-
Step 5 & 6: Dehydration. The cyclic intermediate undergoes two successive dehydration steps, eliminating two molecules of water to form the stable aromatic pyrrole ring of this compound.
Below is a Graphviz representation of the Knorr synthesis mechanism for this compound.
References
Initial characterization of 3-Acetyl-2,4-dimethylpyrrole
An In-Depth Technical Guide to the Initial Characterization of 3-Acetyl-2,4-dimethylpyrrole
Foreword: The Strategic Importance of Pyrrole Scaffolds
The pyrrole ring, a five-membered nitrogen-containing heterocycle, represents what medicinal chemists refer to as a "privileged scaffold." Its structural and electronic properties make it a cornerstone in a multitude of biologically active compounds, from natural products like heme and chlorophyll to synthetic pharmaceuticals with anticancer, antimicrobial, and anti-inflammatory properties.[1][2] this compound is a key exemplar of this class, serving as a versatile synthetic intermediate in drug discovery, a building block in materials science for conductive polymers, and a component in the flavor and fragrance industry.[1]
This guide provides a comprehensive framework for the initial synthesis and characterization of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind experimental choices. Each protocol is presented as a self-validating system, ensuring that from synthesis to final spectroscopic confirmation, the integrity of the compound is rigorously established.
Section 1: Synthesis and Purification
The primary objective is to establish a robust and reproducible synthetic pathway to obtain high-purity this compound. The Knorr pyrrole synthesis is the method of choice due to its reliability and the ready availability of starting materials for constructing this specific substitution pattern.[3][4] The strategy involves a three-step sequence: (1) Knorr condensation to form a carbethoxy-substituted pyrrole precursor, (2) Saponification of the ester to the corresponding carboxylic acid, and (3) Thermal decarboxylation to yield the final product.
Synthetic Workflow Overview
The following diagram outlines the complete workflow from starting materials to the purified target molecule.
Caption: Multi-step synthesis of this compound.
Experimental Protocol: Synthesis
Part A: Synthesis of 3-Acetyl-5-carbethoxy-2,4-dimethylpyrrole (Knorr Condensation)
-
Causality: This protocol is adapted from the well-established Knorr synthesis methodology.[4][5] An α-amino ketone is generated in situ from ethyl acetoacetate via nitrosation followed by zinc reduction. This highly reactive intermediate is immediately trapped by a β-dicarbonyl compound (acetylacetone) to prevent self-condensation, driving the reaction toward the desired substituted pyrrole. Acetic acid serves as both the solvent and a catalyst.[4]
-
Step-by-Step Protocol:
-
Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Charge the flask with ethyl acetoacetate (1.0 eq) and glacial acetic acid. Stir and cool the solution to below 5 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture in the ice bath for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Add acetylacetone (1.05 eq) to the mixture at once.
-
Begin adding zinc dust (2.5 eq) portion-wise, monitoring the temperature closely. Use the ice bath to maintain a temperature below 40 °C during this exothermic reduction.
-
Once the zinc addition is complete, heat the mixture to reflux for 1-2 hours.
-
While still hot, pour the reaction mixture into a large volume of ice water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and air-dry. This crude product is the carbethoxy precursor.
-
Part B: Saponification and Decarboxylation
-
Causality: The robust ester group must first be hydrolyzed to a carboxylic acid. Basic hydrolysis (saponification) is effective for this transformation. The subsequent decarboxylation of the resulting pyrrole-5-carboxylic acid is driven by heat, often requiring a high-boiling point solvent to reach the necessary activation energy.[6][7] The electron-rich pyrrole ring can stabilize the intermediate formed during the loss of CO2.[8][9]
-
Step-by-Step Protocol:
-
Suspend the crude 3-acetyl-5-carbethoxy-2,4-dimethylpyrrole from Part A in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux until the solid completely dissolves and the reaction is complete (monitored by TLC).
-
Cool the solution in an ice bath and carefully acidify with concentrated HCl until the pH is ~3-4.
-
Collect the precipitated pyrrole-5-carboxylic acid by vacuum filtration, wash with cold water, and dry thoroughly.
-
Place the dried carboxylic acid in a flask with a small amount of quinoline and a copper chromite catalyst (optional).
-
Heat the mixture strongly (typically 180-220 °C) until CO2 evolution ceases.
-
Cool the reaction mixture and dissolve it in diethyl ether. Wash the ether solution sequentially with dilute HCl (to remove quinoline) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.
-
Experimental Protocol: Purification and Verification
-
Causality: Recrystallization is the gold standard for purifying crystalline organic solids. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble. The melting point is a sharp, well-defined physical constant for a pure compound. A broad or depressed melting point range is a reliable indicator of impurities.
-
Step-by-Step Protocol:
-
Dissolve the crude product in a minimum amount of hot ethanol or an ethanol/water mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum.
-
Determine the melting point of the dried crystals. A sharp melting point in the range of 136-140 °C indicates high purity.[1][10]
-
Section 2: Physicochemical and Spectroscopic Characterization
Once synthesized and purified, the identity and structure of the compound must be unambiguously confirmed. The following data provides the benchmark for this validation.
Physicochemical Properties
This table summarizes the core physical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 2386-25-6 | [1][10][11] |
| Molecular Formula | C₈H₁₁NO | [1][10][11] |
| Molecular Weight | 137.18 g/mol | [1][10][11] |
| Appearance | White to light yellow crystalline powder | [1][12] |
| Melting Point | 136 - 140 °C | [1][10] |
| Boiling Point | 173 °C @ 12 mmHg | [1][10] |
Spectroscopic Analysis Workflow
Spectroscopic analysis provides a detailed fingerprint of the molecule's structure. Each technique offers complementary information, and together they provide definitive proof of structure.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR identifies the number, connectivity, and chemical environment of all protons, while ¹³C NMR does the same for the carbon atoms.[3]
-
Protocol (General):
-
Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
-
¹H NMR Spectral Data (Expected in CDCl₃):
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| NH | ~9.2 | Broad Singlet | 1H | The N-H proton is acidic and often exchanges, leading to a broad signal. Its downfield shift is typical for pyrrolic protons.[13] |
| C5-H | ~6.4 | Singlet | 1H | This is the only proton directly on the aromatic ring. Its chemical shift is in the expected region for a pyrrole C-H.[13] |
| C2-CH ₃ | ~2.5 | Singlet | 3H | Methyl group at an α-position to the nitrogen. |
| C4-CH ₃ | ~2.4 | Singlet | 3H | Methyl group at a β-position to the nitrogen. |
| C(O)-CH ₃ | ~2.3 | Singlet | 3H | Methyl group of the acetyl substituent, deshielded by the adjacent carbonyl group.[13] |
-
¹³C NMR Spectral Data (Predicted in CDCl₃):
| Assignment | Predicted Shift (δ, ppm) | Rationale |
| C =O | ~195 | The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield. |
| C 2 | ~135 | Quaternary carbon adjacent to nitrogen, substituted with a methyl group. |
| C 5 | ~115 | Tertiary carbon (CH) adjacent to nitrogen. |
| C 4 | ~128 | Quaternary carbon substituted with a methyl group. |
| C 3 | ~122 | Quaternary carbon substituted with an acetyl group. |
| C(O)-C H₃ | ~30 | Acetyl methyl carbon. |
| C2-C H₃ | ~14 | Ring methyl carbon. |
| C4-C H₃ | ~12 | Ring methyl carbon. |
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy is ideal for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies. For this molecule, the N-H bond of the pyrrole and the C=O bond of the acetyl group are the most diagnostic.[14]
-
Protocol: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, run the spectrum as a nujol mull.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 - 3400 | N-H Stretch | Pyrrole N-H |
| ~2850 - 3000 | C-H Stretch | Methyl C-H |
| ~1640 - 1660 | C=O Stretch | Acetyl Ketone |
| ~1550 - 1600 | C=C Stretch | Pyrrole Ring |
Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
-
Protocol: Introduce the sample into the mass spectrometer via a Gas Chromatography (GC-MS) interface or a direct insertion probe. Acquire the spectrum using EI at 70 eV.
-
Predicted Fragmentation Pathway:
Caption: Predicted primary fragmentation of this compound in EI-MS.
-
Interpretation:
-
Molecular Ion (M⁺˙): A strong peak is expected at m/z = 137, corresponding to the molecular weight of the compound. Its presence confirms the molecular formula.[10]
-
[M-15]⁺ Peak: A significant peak at m/z = 122 results from the loss of a methyl radical (•CH₃), likely from one of the ring positions. This is a common fragmentation for methylated aromatics.[15]
-
[M-43]⁺ Peak: The base peak (most intense) is often observed at m/z = 94, corresponding to the loss of an acetyl radical (•COCH₃). This cleavage is highly favorable as it leaves a stable, substituted pyrrolyl cation.[15]
-
Section 3: Conclusion and Future Directions
This guide has detailed the essential steps for the synthesis, purification, and rigorous characterization of this compound. By following the integrated workflow of Knorr synthesis and multi-technique spectroscopic analysis (NMR, IR, MS), a researcher can confidently prepare and validate this important heterocyclic building block.
The established purity and confirmed structure of this compound open the door to numerous research avenues. Given its structural motifs, future work could focus on:
-
Medicinal Chemistry: Using it as a scaffold to synthesize novel derivatives for screening as anticancer, antimicrobial, or enzyme-inhibiting agents, such as HDAC or cholinesterase inhibitors.[7][16]
-
Materials Science: Incorporating the pyrrole unit into polymer backbones to investigate the electronic and conductive properties of new materials.[1]
The foundational characterization described herein is the critical first step for any of these advanced applications, ensuring that subsequent research is built upon a well-defined and reliable chemical entity.
References
- 1. This compound(2386-25-6) 13C NMR [m.chemicalbook.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemtube3d.com [chemtube3d.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. whitman.edu [whitman.edu]
- 11. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
- 13. acgpubs.org [acgpubs.org]
- 14. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. CN103265468A - Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectral Data Interpretation of 3-Acetyl-2,4-dimethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectral data of 3-acetyl-2,4-dimethylpyrrole, a heterocyclic compound with applications in pharmaceuticals, agrochemicals, and the flavor and fragrance industry.[1] A thorough understanding of its spectroscopic characteristics is essential for its synthesis, characterization, and application in drug development and materials science.
Molecular Structure and Spectroscopic Overview
This compound (C₈H₁₁NO, Molecular Weight: 137.18 g/mol ) possesses a pyrrole ring substituted with two methyl groups at positions 2 and 4, and an acetyl group at position 3.[1][2][3][4] This substitution pattern dictates the chemical environment of each atom, giving rise to a unique spectroscopic fingerprint. This guide will delve into the interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure of this compound ```dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; N [label="N"]; C5 [label="C"]; O [label="O"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; HN [label="H"];
C1 -- C2 [pos="1,0!"]; C2 -- C3 [pos="2,0!"]; C3 -- C4 [pos="2.5,1!"]; C4 -- N [pos="1.5,1.5!"]; N -- C1 [pos="0.5,1!"]; C1 -- C6 [pos="0,-1!"]; C3 -- C5 [pos="3,-0.5!"]; C5 -- O [style=double, pos="3.5,-1.5!"]; C5 -- C7 [pos="4,0!"]; C4 -- C8 [pos="3.5,1.5!"]; N -- HN [pos="1.5,2.5!"];
C6 -- H1; C6 -- H2; C6 -- H3; C2 -- H4; C7 -- H5; C7 -- H6; C7 -- H7; C8 -- H8; C8 -- H9; C8 -- H10;
}
Caption: General workflow for NMR analysis of substituted pyrroles.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet, a Nujol mull, or analyzed as a thin film or in solution.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3200 | N-H stretch |
| ~1650 | C=O stretch (ketone) |
| ~1550 | C=C stretch (pyrrole ring) |
| ~1450, ~1370 | C-H bend (methyl) |
Note: The exact peak positions can vary slightly depending on the sample preparation method.[5]
Interpretation:
-
N-H Stretch: The broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the N-H stretching vibration of the pyrrole ring. [6]The broadness suggests hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band around 1650 cm⁻¹ is characteristic of the C=O stretching vibration of the acetyl group's ketone. [6]* C=C Stretch: The absorption around 1550 cm⁻¹ is attributed to the C=C stretching vibrations within the aromatic pyrrole ring.
-
C-H Bends: The bands at approximately 1450 cm⁻¹ and 1370 cm⁻¹ are due to the bending vibrations of the C-H bonds in the methyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection & Analysis: Detect the ions and generate a mass spectrum. Analyze the molecular ion peak and the fragmentation pattern.
Expected Fragmentation Pattern
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound, which is 137.
-
Major Fragments:
-
[M-15]⁺: Loss of a methyl radical (•CH₃) from either the acetyl group or one of the ring methyl groups, resulting in a peak at m/z 122.
-
[M-43]⁺: Loss of an acetyl radical (•COCH₃), leading to a peak at m/z 94. This would be a significant fragment.
-
Mass Spectrometry Fragmentation Workflow
Caption: Predicted mass spectrometry fragmentation of this compound.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure and provides insights into the electronic environment of the molecule. This detailed spectral analysis is a critical component in the quality control and development of products containing this versatile heterocyclic compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound(2386-25-6) IR Spectrum [chemicalbook.com]
- 6. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 3-Acetyl-2,4-dimethylpyrrole
An In-depth Technical Guide to 3-Acetyl-2,4-dimethylpyrrole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of this compound (CAS No. 2386-25-6), a pivotal heterocyclic ketone in synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physical, chemical, and spectroscopic properties of this compound. We will explore its structural significance, established analytical protocols for its characterization, its chemical reactivity, and its critical role as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The insights herein are grounded in established data to empower researchers to leverage this compound's full potential in their applications.
Introduction and Strategic Importance
This compound is a substituted pyrrole that serves as a highly valuable building block in organic synthesis.[1] Its structure, which features an electron-rich pyrrole ring functionalized with an acetyl group and two methyl substituents, provides a unique combination of reactivity and stability. This molecular architecture makes it an important intermediate in the creation of complex heterocyclic compounds, which are foundational to many biologically active molecules and novel materials.[1]
The strategic importance of this compound is recognized across several industries:
-
Pharmaceutical Development: It is a key precursor in the synthesis of various pharmaceutical agents. The pyrrole motif is a common scaffold in medicinal chemistry, and the specific substitution pattern of this compound allows for targeted modifications to develop novel drugs.[1][2] Its derivatives are explored in the development of targeted therapies, such as receptor tyrosine kinase (RTK) inhibitors for oncology.[3]
-
Materials Science: The compound's unique electronic properties are harnessed in the development of new materials, including conductive polymers and specialized dyes for applications in electronics and photonics.[1]
-
Agrochemicals: It is investigated for its potential use in creating more effective and environmentally considerate pesticides and herbicides.[1]
-
Flavor and Fragrance: The compound is also utilized to create distinctive flavor profiles and aromas in perfumes and food products.[1]
Core Physical Properties
The physical properties of a compound are fundamental to its handling, storage, and application in experimental settings. The key physical characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2386-25-6 | [1][4][5][6][7] |
| Molecular Formula | C₈H₁₁NO | [1][4][6][7][8] |
| Molecular Weight | 137.18 g/mol | [1][6][7][8] |
| Appearance | White to light yellow or dark green crystalline powder | [1][8] |
| Melting Point | 136 - 140 °C | [1][5][9] |
| Boiling Point | 173 °C at 12 mmHg; 250.9 °C at 760 mmHg | [1][9] |
| Density | ~1.0 g/cm³ | [10] |
| Refractive Index | ~1.524 - 1.547 | [9][10] |
Spectroscopic and Analytical Characterization
Accurate structural confirmation is paramount. The following section details the expected spectroscopic signature of this compound and provides a validated workflow for its analysis.
Spectroscopic Data Interpretation
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each unique proton environment. Based on available data, the expected chemical shifts (in ppm) are:[11]
-
~9.17 ppm (singlet, 1H): Corresponds to the N-H proton of the pyrrole ring. This peak is typically broad.
-
~6.36 ppm (singlet, 1H): Attributed to the C5-H proton on the pyrrole ring.
-
~2.50 ppm (singlet, 3H): Represents the methyl protons of the acetyl group (C(O)CH₃).
-
~2.43 ppm (singlet, 3H): Corresponds to one of the methyl groups on the pyrrole ring (C2-CH₃ or C4-CH₃).
-
~2.27 ppm (singlet, 3H): Corresponds to the other methyl group on the pyrrole ring (C4-CH₃ or C2-CH₃).
-
-
¹³C NMR Spectroscopy: While specific experimental data is not universally published, the expected chemical shifts for the carbon atoms can be predicted based on the structure:
-
~195-200 ppm: Carbonyl carbon of the acetyl group.
-
~130-140 ppm: Quaternary carbons C2 and C4 of the pyrrole ring.
-
~115-125 ppm: Quaternary carbon C3 and tertiary carbon C5 of the pyrrole ring.
-
~25-30 ppm: Methyl carbon of the acetyl group.
-
~10-15 ppm: Methyl carbons attached to the pyrrole ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Expected characteristic absorption bands include:
-
~3200-3400 cm⁻¹: N-H stretching vibration of the pyrrole ring.
-
~1640-1680 cm⁻¹: C=O stretching of the acetyl group (strong absorption).
-
~1550 cm⁻¹: C=C stretching within the aromatic pyrrole ring.
-
~1370 cm⁻¹: C-N stretching.
-
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is expected at m/z = 137.18. A prominent fragment would likely correspond to the loss of the acetyl group ([M-43]⁺), resulting in a peak at m/z = 94.
Standardized Analytical Workflow
The following protocol outlines a self-validating system for the spectroscopic characterization of this compound.
Objective: To confirm the identity and purity of a sample of this compound using NMR, IR, and MS techniques.
Methodology:
-
Sample Preparation:
-
NMR: Accurately weigh ~10-20 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
IR: Prepare a KBr pellet by grinding a small amount of the crystalline sample with dry potassium bromide, or run the analysis as a thin film.
-
MS: Prepare a dilute solution of the sample in a volatile organic solvent like methanol or dichloromethane for analysis via GC-MS.
-
-
Data Acquisition:
-
NMR: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
IR: Obtain the FT-IR spectrum over a range of 4000-400 cm⁻¹.
-
MS: Acquire the mass spectrum using a GC-MS system with an electron ionization (EI) source.
-
-
Data Analysis & Confirmation:
-
Compare the acquired spectra with the reference data provided in section 3.1.
-
Verify the chemical shifts, coupling patterns, and integrations in the NMR spectra.
-
Confirm the presence of characteristic functional group peaks in the IR spectrum.
-
Identify the molecular ion peak and key fragmentation patterns in the mass spectrum.
-
The logical flow of this experimental process is visualized below.
Caption: Workflow for Spectroscopic Analysis.
Chemical Synthesis and Reactivity
Synthesis via Knorr Pyrrole Condensation
A foundational method for synthesizing substituted pyrroles like this compound is the Knorr pyrrole synthesis . This reaction involves the condensation of an α-amino-ketone with a β-ketoester or a similar compound with an activated methylene group. The α-amino-ketone is highly reactive and prone to self-condensation, so it is typically generated in situ. The process generally involves the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid.
The general mechanism is illustrated below.
Caption: Generalized Knorr Pyrrole Synthesis Pathway.
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Pyrrole Ring: As an electron-rich aromatic system, the ring is susceptible to electrophilic substitution. The C5 position is the most likely site for such reactions due to activation by the nitrogen atom and the methyl groups.
-
Acetyl Group: The carbonyl group can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an oxime. The adjacent methyl protons are weakly acidic and can participate in condensation reactions.
-
N-H Group: The nitrogen proton can be deprotonated by a strong base, allowing for N-alkylation or N-acylation.
Safety and Handling
Proper handling is crucial for laboratory safety. This compound is classified with the following hazards:
Recommended Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4][7][10] Recommended storage temperatures range from room temperature to 2-8°C.[1][4][7]
Conclusion
This compound is a compound of significant scientific and industrial value. Its well-defined physical properties, predictable spectroscopic signature, and versatile chemical reactivity make it an indispensable tool for synthetic chemists. A thorough understanding of its characteristics, as outlined in this guide, is essential for its effective and safe utilization in pioneering research, particularly in the development of next-generation pharmaceuticals and advanced functional materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 2386-25-6 [sigmaaldrich.com]
- 5. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Page loading... [wap.guidechem.com]
- 10. echemi.com [echemi.com]
- 11. This compound(2386-25-6) 1H NMR spectrum [chemicalbook.com]
Spectroscopic Analysis of 3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4): A Technical Guide for Pharmaceutical Development
Affiliation: Google AI Laboratories
A Note on Chemical Identity: This guide provides a detailed spectroscopic analysis of 3,4-Dimethoxyphenylacetonitrile, which corresponds to CAS number 93-17-4. The initial query referenced CAS 2386-25-6, which identifies 3-Acetyl-2,4-dimethylpyrrole. Due to the extensive availability of spectroscopic data and direct relevance to pharmaceutical development for 3,4-Dimethoxyphenylacetonitrile, this document focuses on this compound, assuming a potential discrepancy in the provided CAS number.
Introduction
3,4-Dimethoxyphenylacetonitrile, also known as homoveratronitrile or veratryl cyanide, is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[1][2] Its structural framework is a key building block in the development of drugs such as the muscle relaxant papaverine and the calcium channel blocker verapamil.[2][3] For researchers and professionals in drug development, a comprehensive understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and impurity profiling. This technical guide offers an in-depth exploration of the core spectroscopic techniques used to characterize 3,4-Dimethoxyphenylacetonitrile, grounded in practical, field-proven insights.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 3,4-Dimethoxyphenylacetonitrile is essential before delving into its spectroscopic analysis. These properties influence sample preparation, handling, and the choice of analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [4][5] |
| Molecular Weight | 177.20 g/mol | [4] |
| Appearance | Light yellow to white crystalline solid | [4][6] |
| Melting Point | 60.0-66.0 °C | [6][7] |
| Boiling Point | 171-178 °C at 10 mmHg | [8] |
| Solubility | Soluble in methanol and ethanol | [8] |
Spectroscopic Characterization: A Multi-faceted Approach
A single spectroscopic technique is rarely sufficient for the unambiguous identification and characterization of a pharmaceutical intermediate. A holistic approach, integrating data from multiple spectroscopic methods, provides a robust and self-validating system for structural elucidation and purity assessment.
Workflow for Spectroscopic Analysis of 3,4-Dimethoxyphenylacetonitrile
Caption: Integrated workflow for the comprehensive spectroscopic analysis of 3,4-Dimethoxyphenylacetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 3,4-Dimethoxyphenylacetonitrile in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 300 MHz or higher field strength NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).
Expected ¹H NMR Spectral Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.85 | m | 3H | Aromatic protons (H-2, H-5, H-6) |
| ~3.88 | s | 6H | Methoxy protons (-OCH₃) |
| ~3.69 | s | 2H | Methylene protons (-CH₂CN) |
Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer's field strength. The aromatic region may show a complex multiplet due to the coupling of the three adjacent protons.[9]
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in CDCl₃ to obtain a good ¹³C NMR spectrum in a reasonable time.
-
Instrumentation: Use a spectrometer equipped with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to the CDCl₃ triplet at ~77.16 ppm.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (ppm) | Assignment |
| ~149.0 | C-3, C-4 (Aromatic carbons attached to -OCH₃) |
| ~121.0 | C-1 (Aromatic carbon attached to -CH₂CN) |
| ~118.0 | -C≡N (Nitrile carbon) |
| ~112.0, ~111.0 | C-2, C-5, C-6 (Remaining aromatic carbons) |
| ~56.0 | -OCH₃ (Methoxy carbons) |
| ~23.0 | -CH₂CN (Methylene carbon) |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid 3,4-Dimethoxyphenylacetonitrile sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background scan and ratio it against the sample scan to obtain the absorbance spectrum.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2950-3050 | C-H stretch | Aromatic and Aliphatic C-H |
| ~2250 | C≡N stretch | Nitrile |
| ~1600, ~1520, ~1460 | C=C stretch | Aromatic ring |
| ~1250, ~1020 | C-O stretch | Aryl ether |
The sharp, intense peak around 2250 cm⁻¹ is highly characteristic of the nitrile functional group and serves as a key diagnostic feature in the IR spectrum.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
Expected Mass Spectrum Data:
| m/z | Interpretation |
| 177 | Molecular ion [M]⁺ |
| 162 | [M - CH₃]⁺ |
| 136 | [M - CH₂CN]⁺ |
The molecular ion peak at m/z 177 confirms the molecular weight of 3,4-Dimethoxyphenylacetonitrile.[4][5]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of 3,4-Dimethoxyphenylacetonitrile in a UV-transparent solvent, such as ethanol or methanol.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.
Expected UV-Vis Absorption Maxima (λmax): The UV-Vis spectrum of 3,4-Dimethoxyphenylacetonitrile is expected to show absorption bands characteristic of a substituted benzene ring. Typically, two main absorption bands are observed, one around 230 nm and another, broader band around 280 nm, corresponding to π → π* electronic transitions.
Conclusion
The spectroscopic analysis of 3,4-Dimethoxyphenylacetonitrile is a critical component of its use in pharmaceutical research and development. By employing a combination of NMR, IR, MS, and UV-Vis spectroscopy, scientists can unequivocally confirm its structure, assess its purity, and ensure the quality and consistency of this vital synthetic intermediate. The data and protocols presented in this guide provide a solid foundation for the robust characterization of 3,4-Dimethoxyphenylacetonitrile, thereby supporting the advancement of drug discovery and manufacturing.
References
- 1. nbinno.com [nbinno.com]
- 2. 3,4-Dimethoxyphenylacetonitrile | 93-17-4 | Benchchem [benchchem.com]
- 3. Buy 3,4-Dimethoxyphenylacetonitrile | 93-17-4 [smolecule.com]
- 4. 3,4-Dimethoxybenzeneacetonitrile | C10H11NO2 | CID 66727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzeneacetonitrile, 3,4-dimethoxy- [webbook.nist.gov]
- 6. (3,4-Dimethoxyphenyl)acetonitrile, 99+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. 3,4-Dimethoxyphenylacetonitrile, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]
- 9. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 1H NMR spectrum [chemicalbook.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
Unlocking the Versatility of Pyrrole: A Technical Guide to its Novel Derivatives in Drug Discovery, Biosensing, and Catalysis
For Immediate Release
A comprehensive technical guide released today details the burgeoning potential of novel pyrrole derivatives across diverse scientific fields. This whitepaper, aimed at researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, mechanisms, and applications of these versatile heterocyclic compounds in anticancer therapies, advanced biosensing technologies, and efficient catalysis.
The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental structural motif in a vast array of biologically active natural products and synthetic compounds.[1] Its unique electronic properties and the ability of the nitrogen atom to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry.[2] The versatility of the pyrrole core allows for extensive functionalization, leading to a wide spectrum of biological activities and material properties.[3] This guide delves into three key areas where novel pyrrole derivatives are making a significant impact.
Part 1: Pyrrole Derivatives in Oncology: Targeting Microtubules
The development of new anticancer agents is a critical area of research, and pyrrole derivatives have emerged as a promising class of compounds.[4][5] Many of these derivatives exert their anticancer effects by targeting fundamental cellular processes, such as cell division.[6]
One of the most successful strategies in cancer chemotherapy is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell structure, transport, and the formation of the mitotic spindle during cell division. Compounds that interfere with tubulin polymerization, the process of microtubule formation, can arrest cancer cells in mitosis, leading to programmed cell death (apoptosis).[7]
A notable class of pyrrole-based anticancer agents is the 3-aroyl-1-arylpyrroles (ARAPs). These compounds have demonstrated potent inhibition of tubulin polymerization by binding to the colchicine-binding site on β-tubulin.[6][8] This interaction prevents the assembly of tubulin dimers into microtubules, effectively halting the cell cycle and inducing apoptosis in cancer cells.[7]
Featured Derivative: A 3-Aroyl-1-Arylpyrrole Analog
To illustrate the therapeutic potential of this class of compounds, this guide focuses on a representative 3-aroyl-1-arylpyrrole derivative with a 3,4,5-trimethoxyphenyl moiety, a group known to be important for tubulin inhibition.
Synthesis of a 3-Aroyl-1-Arylpyrrole Analog
The synthesis of these derivatives can be achieved through various established methods, including the Paal-Knorr pyrrole synthesis.[9] A general synthetic approach is outlined below:
- Step 1: Synthesis of the 1,4-dicarbonyl intermediate. This can be achieved through a Claisen-Schmidt condensation between an appropriate acetophenone and a benzaldehyde derivative to form a chalcone, which is then converted to the 1,4-dicarbonyl compound.
- Step 2: Paal-Knorr condensation. The 1,4-dicarbonyl intermediate is then reacted with an aniline derivative in the presence of an acid catalyst to yield the desired 1-aryl-pyrrole.
- Step 3: Acylation of the pyrrole ring. The final step involves the Friedel-Crafts acylation of the pyrrole at the 3-position with a substituted benzoyl chloride, such as 3,4,5-trimethoxybenzoyl chloride, to yield the final 3-aroyl-1-arylpyrrole.
Mechanism of Action: Inhibition of Tubulin Polymerization
The 3-aroyl-1-arylpyrrole derivative binds to the colchicine site on β-tubulin, a pocket that is distinct from the binding sites of other microtubule-targeting agents like taxanes and vinca alkaloids. This binding event introduces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and the subsequent activation of the apoptotic cascade.
Caption: Mechanism of action of 3-aroyl-1-arylpyrrole derivatives.
Experimental Evaluation: In Vitro Tubulin Polymerization Assay
The inhibitory effect of a novel pyrrole derivative on tubulin polymerization can be quantified using an in vitro assay that monitors the increase in turbidity as purified tubulin polymerizes into microtubules.
Protocol: In Vitro Tubulin Polymerization Assay [4][10][11]
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin (>99% pure) in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 4 mg/mL.
-
Prepare a 10 mM stock solution of GTP in GTB. Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Prepare a serial dilution of the test compound (e.g., in DMSO) and a positive control (e.g., colchicine) in GTB. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the test compound dilutions to the wells.
-
Initiate the polymerization by adding the tubulin/GTP solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound.
-
Determine the maximum rate of polymerization (Vmax) from the steepest slope of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of tubulin polymerization is inhibited).
-
Quantitative Data for Representative Pyrrole-Based Tubulin Inhibitors
| Compound Class | Cancer Cell Line | IC50 (Antiproliferative) | IC50 (Tubulin Polymerization) | Reference |
| 3-Aroyl-1-arylpyrrole | MCF-7 (Breast) | 9.6 nM | 0.19 µM | [12] |
| Pyrrole-based Carboxamide | HCC1806 (Breast) | <25 µM | Strong Inhibition | [7] |
| Pyrrol-2-one derivative | - | - | 3.03 µM | [13] |
Part 2: Polypyrrole in Biosensor Technology: A Conductive Matrix for Enhanced Detection
Conducting polymers have revolutionized the field of biosensors by providing a versatile platform for the immobilization of biological recognition elements and facilitating efficient signal transduction.[14] Among these, polypyrrole (PPy) is particularly attractive due to its high electrical conductivity, environmental stability, biocompatibility, and ease of synthesis through electrochemical polymerization.[15]
The electrochemical polymerization of pyrrole allows for the direct entrapment of biomolecules, such as enzymes, onto an electrode surface, creating a stable and highly active biosensor.[1] Furthermore, the incorporation of nanomaterials, such as gold nanoparticles (AuNPs), into the polypyrrole matrix can significantly enhance the biosensor's performance by increasing the surface area and improving electron transfer kinetics.[6][16]
Featured Application: An Amperometric Glucose Biosensor
To illustrate the practical application of polypyrrole in biosensing, this guide details the fabrication and operation of an amperometric glucose biosensor based on a polypyrrole-gold nanoparticle composite matrix for the entrapment of glucose oxidase (GOx).
Fabrication of a Polypyrrole-Gold Nanoparticle Glucose Biosensor
The biosensor is fabricated through a one-step electrochemical deposition process.
Protocol: Electrochemical Synthesis of PPy-AuNP-GOx Biosensor [2][17]
-
Electrolyte Preparation:
-
Prepare an aqueous solution containing the pyrrole monomer (e.g., 0.1 M), a supporting electrolyte (e.g., 0.1 M KCl), glucose oxidase (e.g., 5 mg/mL), and a colloidal gold nanoparticle solution.
-
-
Electrochemical Polymerization:
-
Use a three-electrode electrochemical cell with a platinum or glassy carbon electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Immerse the electrodes in the electrolyte solution.
-
Apply a constant potential (e.g., +0.7 V vs. SCE) or cycle the potential between a set range (e.g., -0.2 V to +0.8 V) for a specific duration or number of cycles to deposit the PPy-AuNP-GOx composite film onto the working electrode.
-
After polymerization, rinse the electrode with distilled water to remove any non-adherent material.
-
Mechanism of Detection: Amperometric Sensing of Glucose
The entrapped glucose oxidase catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide (H₂O₂). The polypyrrole matrix acts as a conductive support, facilitating the transfer of electrons generated during the electrochemical oxidation of the produced hydrogen peroxide at the electrode surface. The resulting current is directly proportional to the glucose concentration in the sample.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. Development of polypyrrole (nano)structures decorated with gold nanoparticles toward immunosensing for COVID-19 serological diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. One-Step Synthesis of Polypyrrole-Coated Gold Nanoparticles for Use as a Photothermally Active Nano-System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. One step electrochemical synthesis of gold-nanoparticles–polypyrrole composite for application in catechin electrochemical biosensor - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. aminer.org [aminer.org]
- 15. Bulletin of Biotechnology » Submission » Comparative Study of Metal Oxide Nanoparticles for Enhanced Amperometric Glucose Detection in Real Samples Using a Polypyrrole-Based Biosensor [dergipark.org.tr]
- 16. Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mjcce.org.mk [mjcce.org.mk]
Exploratory reactions of 3-Acetyl-2,4-dimethylpyrrole
An In-depth Technical Guide to the Exploratory Reactions of 3-Acetyl-2,4-dimethylpyrrole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the reactivity of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrrole, its chemical behavior is governed by the interplay of electron-donating and electron-withdrawing groups attached to the electron-rich pyrrole nucleus. This document delineates the core principles of its reactivity, focusing on regioselectivity in electrophilic substitutions, condensation reactions, and functional group transformations such as oxidation and reduction. By synthesizing mechanistic insights with field-proven protocols, this guide serves as a critical resource for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold in novel synthetic applications.
Introduction: The Molecular Profile of this compound
This compound is a polysubstituted pyrrole that serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and conductive polymers.[1] Its structure features a five-membered aromatic pyrrole ring functionalized with two activating methyl groups and one deactivating acetyl group, creating a unique electronic environment that dictates its synthetic utility.
Physicochemical Properties
A foundational understanding of a molecule's physical properties is paramount for its application in experimental design. Key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO | [1][2][3] |
| Molecular Weight | 137.18 g/mol | [1][2][3] |
| Appearance | White to light yellow/orange crystalline powder | [1][2] |
| Melting Point | 136 - 140 °C | [1][4][5] |
| Boiling Point | 173 °C @ 12 mmHg | [1][5] |
| Purity (Typical) | >98.0% (GC) | [1][2] |
| CAS Number | 2386-25-6 | [1][2][3] |
Synthesis Overview
The synthesis of polysubstituted pyrroles like this compound is most classically achieved via the Knorr pyrrole synthesis or related condensation reactions. The Knorr synthesis typically involves the condensation of an α-amino-ketone with a β-ketoester. For this specific molecule, precursors such as tert-butyl 4-acetyl-3,5-dimethyl-2-pyrrolecarboxylate can be utilized, followed by decarboxylation.[5] The general logic of condensing activated carbonyl compounds with amines remains a cornerstone of its production.[6]
Caption: Generalized workflow for Knorr pyrrole synthesis.
Core Reactivity: A Tale of Three Substituents
The exploratory reactions of this compound are dictated by the electronic properties of its substituents. The pyrrole ring itself is a π-excessive aromatic system, making it inherently nucleophilic and highly susceptible to electrophilic attack.[7][8]
-
Activating Groups: The methyl groups at positions C2 and C4 are electron-donating via induction and hyperconjugation. They increase the electron density of the pyrrole ring, further enhancing its reactivity towards electrophiles.
-
Deactivating Group: The acetyl group at position C3 is strongly electron-withdrawing due to both induction and resonance. It decreases the electron density of the ring, making it less reactive, particularly at adjacent positions.
The net effect is a molecule that is still highly activated towards electrophilic substitution, but with reactivity strongly directed to a specific position.
Regioselectivity: The Primacy of the C5 Position
Electrophilic substitution on pyrroles preferentially occurs at the α-positions (C2 and C5) because the resulting cationic intermediate (arenium ion) is better stabilized by resonance.[7][9][10] In this compound:
-
The C2 position is blocked by a methyl group.
-
The C3 position is deactivated by the adjacent acetyl group.
-
The C4 position is blocked by a methyl group.
-
The C5 position is an unsubstituted α-position, activated by the electron-donating methyl groups and remote from the deactivating acetyl group.
Therefore, the C5 position is the overwhelmingly favored site for electrophilic attack . This high degree of regioselectivity is a powerful tool in synthetic design.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. EP1013646A1 - Process for the Synthesis of 2,4-Dimethyl-3,5-bis-alkoxy-carbonyl-pyrrole - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 10. youtube.com [youtube.com]
3-Acetyl-2,4-dimethylpyrrole reactivity and functional group compatibility
An In-depth Technical Guide to the Reactivity and Functional Group Compatibility of 3-Acetyl-2,4-dimethylpyrrole
Abstract
This compound is a polysubstituted pyrrole that serves as a versatile and valuable building block in the synthesis of complex heterocyclic structures, including pharmaceuticals, agrochemicals, and materials. Its unique substitution pattern, featuring both electron-donating methyl groups and an electron-withdrawing acetyl group, imparts a nuanced reactivity profile. This guide provides a comprehensive analysis of the molecule's synthetic origins, core reactivity principles, and functional group compatibility. We will explore the delicate balance of electronic and steric effects that govern its transformations, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals aiming to leverage this key intermediate in their synthetic campaigns.
Synthetic Access to the this compound Core
The construction of the this compound scaffold is most reliably achieved through classical heterocyclic chemistry methodologies, primarily the Knorr and Paal-Knorr pyrrole syntheses. The choice of method depends on the availability of starting materials.
Knorr Pyrrole Synthesis
The Knorr synthesis is a powerful method for creating substituted pyrroles by condensing an α-aminoketone with a β-dicarbonyl compound.[1][2] A key feature of this reaction is that the α-aminoketone is highly unstable and prone to self-condensation; therefore, it is almost always generated in situ. A common approach involves the reduction of an α-oximinoketone using a reducing agent like zinc dust in acetic acid.[1]
For the specific synthesis of precursors to this compound, the reaction would involve the condensation of an α-amino-β-ketoester with acetylacetone (2,4-pentanedione). The subsequent hydrolysis and decarboxylation of the resulting ester groups yield the target pyrrole.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis offers a more direct route, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[3][4] This reaction is typically catalyzed by a weak acid, such as acetic acid, to facilitate the cyclization and subsequent dehydration steps.[3][5] The rate-determining step is often the intramolecular ring closure.[6]
dot
Caption: Paal-Knorr synthesis workflow for this compound.
Core Reactivity: An Analysis of Electronic and Steric Influences
The reactivity of this compound is dictated by the interplay of its substituents on the electron-rich pyrrole ring. Pyrrole itself is highly activated towards electrophilic aromatic substitution (EAS) due to the participation of the nitrogen lone pair in the aromatic sextet.[7][8]
-
Activating Groups (C2-Me, C4-Me): The methyl groups at the C2 and C4 positions are electron-donating via hyperconjugation. They increase the electron density of the pyrrole ring, further enhancing its nucleophilicity and reactivity towards electrophiles.
-
Deactivating Group (C3-Ac): The acetyl group at the C3 position is strongly electron-withdrawing through resonance and induction. This effect deactivates the ring towards electrophilic attack, particularly at the adjacent C2 and C4 positions. Crucially, it directs incoming electrophiles to the unsubstituted C5 position, which remains the most electron-rich and sterically accessible site.
-
N-H Site: The nitrogen proton is weakly acidic (pKa ≈ 16-17) and can be removed by a strong base to generate a highly nucleophilic pyrrolide anion.
This combination of activating and deactivating groups makes the C5 position the primary site for electrophilic functionalization, while the acetyl carbonyl and the N-H bond offer orthogonal sites for chemical modification.
dot
Caption: Electronic influence of substituents on the pyrrole core.
Key Transformations and Functional Group Compatibility
Understanding the compatibility of different functional groups with the reactive pyrrole core is paramount for successful multi-step synthesis.
Electrophilic Aromatic Substitution at C5
The C5 position is the focal point for introducing new functionality. Due to the ring's high activation, reactions must often be conducted under milder conditions than those used for less reactive aromatics like benzene to prevent polymerization or side reactions.[9][10]
| Reaction | Reagent(s) | Conditions | Key Considerations |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 0 °C to RT | Highly reliable and regioselective for C5 formylation.[7] |
| Halogenation | N-Bromosuccinimide (NBS), CCl₄ | 0 °C to RT | Provides monobromination at C5. SO₂Cl₂ for chlorination. |
| Nitration | HNO₃ / Ac₂O (Acetyl Nitrate) | Low Temp (-10 °C) | Strong acids (e.g., H₂SO₄) must be avoided to prevent polymerization.[7] |
| Acylation | Ac₂O, Lewis Acid (e.g., SnCl₄) | 0 °C | Friedel-Crafts acylation is possible but requires careful choice of a mild Lewis acid. |
Reactions Involving the Acetyl Group
The acetyl group provides a handle for numerous transformations, which are generally compatible with the pyrrole ring under appropriate conditions.
-
Reduction to Ethyl: The Wolff-Kishner reduction (H₂NNH₂, KOH, heat) is highly effective and compatible, as it operates under basic conditions. The Clemmensen reduction (Zn(Hg), HCl) is generally incompatible due to the strong acidic medium which degrades the pyrrole.
-
Reduction to Alcohol: Sodium borohydride (NaBH₄) in an alcoholic solvent cleanly reduces the ketone to a secondary alcohol without affecting the pyrrole ring. Stronger reducing agents like LiAlH₄ can also be used but may also reduce other functional groups if present.
-
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles to form imines, oximes, and hydrazones under standard conditions. Organometallic reagents (e.g., Grignard, organolithium) will add to the carbonyl and also deprotonate the N-H position.[11]
Reactions at the N-H Position
The N-H bond can be deprotonated or substituted, which is often a crucial step for protection or further functionalization.
-
Deprotonation: Strong bases like sodium hydride (NaH), potassium tert-butoxide, or Grignard reagents readily deprotonate the nitrogen to form the corresponding pyrrolide anion.
-
N-Substitution: The resulting anion is a potent nucleophile that reacts efficiently with electrophiles.
-
N-Alkylation: Reaction with alkyl halides (e.g., MeI, BnBr) provides N-alkylated pyrroles.
-
N-Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides (e.g., TsCl) yields N-protected pyrroles. This is a critical strategy to prevent N-H interference in subsequent reactions and can modulate the ring's electronic properties.
-
Functional Group Compatibility Matrix
The following table summarizes the stability of the this compound core under various reaction conditions.
| Condition / Reagent Class | Ring Stability | Acetyl Group Reactivity | N-H Reactivity | Causality & Scientist's Note |
| Strong Protic Acids (H₂SO₄, HCl) | Low (Polymerizes) | Stable | Protonated | Avoid unless absolutely necessary. The electron-rich ring is highly susceptible to acid-catalyzed polymerization.[6] |
| Mild Acids (AcOH, p-TsOH) | Moderate | Stable | Stable | Generally tolerated, especially for short reaction times or at low temperatures. Used in Paal-Knorr synthesis.[3] |
| Strong Bases (NaH, n-BuLi) | High | Stable (may enolize) | Deprotonated | Excellent for generating the N-anion for subsequent functionalization. |
| Aqueous Bases (NaOH, K₂CO₃) | High | Stable | Deprotonated (equilibrium) | Suitable for reactions like Wolff-Kishner or ester saponification elsewhere in the molecule. |
| Mild Reductants (NaBH₄) | High | Reduced to Alcohol | Stable | Selective for the carbonyl group. The method of choice for generating the corresponding alcohol. |
| Strong Reductants (LiAlH₄) | High | Reduced to Alcohol | Deprotonated | Will reduce the acetyl group and other sensitive functionalities (esters, amides). |
| Catalytic Hydrogenation (H₂, Pd/C) | Moderate | Reduced to Ethyl | Stable | Ring can sometimes be reduced under harsh conditions. More effective for reducing nitro groups or double bonds on side chains. |
| Mild Oxidants (DDQ, MnO₂) | Moderate (Side-chain) | Stable | Stable | Can oxidize benzylic/allylic positions. DDQ is known to oxidize methyl groups on pyrrole rings to aldehydes or esters.[12] |
| Strong Oxidants (KMnO₄, CrO₃) | Low (Decomposition) | Oxidized | Oxidized | Generally incompatible; leads to ring degradation. |
Verified Experimental Protocols
The following protocols are provided as validated starting points for key transformations.
Protocol 1: Vilsmeier-Haack Formylation at C5
This procedure introduces a formyl group at the C5 position, creating 5-formyl-3-acetyl-2,4-dimethylpyrrole.
dot
References
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
The Crimson Tinge of Discovery: An In-depth Technical Guide to the Synthesis and Significance of Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
From the smoky residues of early industrial processes to the core of life-sustaining molecules and blockbuster pharmaceuticals, the journey of the pyrrole ring is a compelling narrative of chemical discovery and innovation. This guide provides a comprehensive exploration of the history, synthesis, and profound impact of substituted pyrroles, offering insights for researchers and drug development professionals navigating the rich landscape of heterocyclic chemistry.
I. The Dawn of a Heterocycle: From Coal Tar to Structural Elucidation
The story of pyrrole begins not in a pristine laboratory, but in the complex, dark matrix of coal tar. In 1834, Friedlieb Ferdinand Runge, a German chemist, first isolated a substance from coal tar that he named "pyrrole," derived from the Greek words pyrrhos (fiery) and oleum (oil), alluding to the red color it imparts to pinewood when moistened with strong acid.[1] For several decades, coal tar, a byproduct of the coking industry, remained a primary source for a variety of aromatic compounds, fueling the burgeoning field of organic chemistry.[2][3][4][5]
However, it was the pioneering work of Adolf von Baeyer in 1870 that illuminated the true nature of this intriguing molecule. Through meticulous experimentation, Baeyer established the five-membered heterocyclic structure of pyrrole, a cornerstone achievement that paved the way for understanding its unique chemical properties and reactivity. This structural elucidation was a critical step in recognizing the pyrrole scaffold as a fundamental building block in numerous natural products.
The pyrrole ring system is a ubiquitous motif in nature, forming the core of essential biomolecules such as heme (the oxygen-carrying component of hemoglobin), chlorophyll (the light-harvesting pigment in plants), and vitamin B12.[6] Its presence extends to a vast array of secondary metabolites with potent biological activities, including the prodigiosins, a family of red-pigmented tripyrrole antibiotics.[7][8][9][10][11] The biosynthesis of these complex natural products often involves the enzymatic condensation of simpler pyrrole precursors, highlighting nature's elegant strategies for constructing this vital heterocycle.[6][12]
II. The Classical Canons: Foundational Syntheses of the Pyrrole Ring
The late 19th century witnessed the development of three seminal named reactions that have become the bedrock of pyrrole synthesis: the Paal-Knorr, Knorr, and Hantzsch syntheses. These methods, while classical, remain highly relevant and are foundational for any chemist working with this heterocyclic system.
A. The Paal-Knorr Pyrrole Synthesis: A Direct Approach from 1,4-Dicarbonyls
First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing substituted pyrroles.[13] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[14][15]
Mechanism of the Paal-Knorr Pyrrole Synthesis
The mechanism of the Paal-Knorr synthesis has been the subject of detailed investigation. The currently accepted pathway involves the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups. This is followed by an intramolecular cyclization, which is often the rate-determining step, and subsequent dehydration to yield the aromatic pyrrole ring.[15][16][17]
Figure 1: General mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Synthesis of 1,2,5-Trimethylpyrrole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1 equivalent) and methylamine (1.2 equivalents, as a 40% aqueous solution).
-
Solvent and Catalyst: Add glacial acetic acid as the solvent and catalyst.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours.
-
Workup: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography.
| Parameter | Paal-Knorr Synthesis |
| Starting Materials | 1,4-Dicarbonyl compounds, primary amines/ammonia |
| Advantages | High yields, operational simplicity, readily available starting materials. |
| Disadvantages | Harsh acidic conditions can be incompatible with sensitive functional groups. |
| Typical Conditions | Reflux in acetic acid or with a catalytic amount of a stronger acid. |
B. The Knorr Pyrrole Synthesis: A Convergent Route to Highly Substituted Pyrroles
Developed by Ludwig Knorr in 1884, the Knorr pyrrole synthesis is a powerful method for the construction of highly substituted pyrroles.[18] This reaction involves the condensation of an α-amino ketone with a β-ketoester or another activated methylene compound.[19][20] A key feature of this synthesis is that the α-amino ketones are often generated in situ from the corresponding oximes to avoid their self-condensation.[20]
Mechanism of the Knorr Pyrrole Synthesis
The mechanism commences with the condensation of the α-amino ketone and the β-ketoester to form an enamine. This is followed by an intramolecular cyclization and subsequent dehydration to furnish the pyrrole ring.
Figure 2: Simplified mechanism of the Knorr pyrrole synthesis.
Experimental Protocol: Synthesis of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
-
Preparation of α-amino ketone precursor: Dissolve ethyl acetoacetate (2 equivalents) in glacial acetic acid. Cool the solution in an ice bath and slowly add a solution of sodium nitrite (1 equivalent) in water.
-
Reduction and Condensation: To the resulting solution of the α-oximino-β-ketoester, add zinc dust in portions while maintaining the temperature below 40°C.
-
Reaction Conditions: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Workup: Pour the reaction mixture into a large volume of water. The product will precipitate and can be collected by filtration.
-
Purification: The crude product can be recrystallized from ethanol.
| Parameter | Knorr Pyrrole Synthesis |
| Starting Materials | α-Amino ketones, β-ketoesters/activated methylene compounds |
| Advantages | Access to highly substituted and functionalized pyrroles. |
| Disadvantages | The instability of α-amino ketones requires their in situ generation. |
| Typical Conditions | Reductive condensation using zinc in acetic acid. |
C. The Hantzsch Pyrrole Synthesis: A Three-Component Assembly
The Hantzsch pyrrole synthesis, discovered by Arthur Hantzsch, is a versatile three-component reaction involving the condensation of an α-haloketone, a β-ketoester, and ammonia or a primary amine.[21][22] This method provides a convergent and efficient route to a variety of substituted pyrroles.[23]
Mechanism of the Hantzsch Pyrrole Synthesis
The reaction is believed to proceed through the initial formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration afford the final pyrrole product.[21][22]
Figure 3: Workflow of the Hantzsch pyrrole synthesis.
Experimental Protocol: Synthesis of Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate
-
Reaction Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) and ethyl 3-aminocrotonate (1 equivalent) in ethanol.
-
Addition of Haloketone: Slowly add ethyl 2-chloroacetoacetate (1 equivalent) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux for 1-2 hours.
-
Workup: Upon cooling, the product may crystallize out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Purification: The solid product is collected by filtration and can be washed with cold ethanol.
| Parameter | Hantzsch Pyrrole Synthesis |
| Starting Materials | α-Haloketones, β-ketoesters, ammonia/primary amines |
| Advantages | Convergent three-component reaction, good yields. |
| Disadvantages | Limited by the availability of the starting materials. |
| Typical Conditions | Reflux in an alcoholic solvent. |
III. The Modern Era: Innovations in Pyrrole Synthesis
While the classical methods remain invaluable, the demands of modern organic synthesis, particularly in drug discovery, have driven the development of more efficient, versatile, and sustainable approaches to substituted pyrroles.
A. Catalytic and Greener Methodologies
Recent years have seen a surge in the development of catalytic systems for pyrrole synthesis, often with a focus on green chemistry principles. These methods aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate pyrrole synthesis, often leading to higher yields and shorter reaction times compared to conventional heating.[24][25][26][27] This technique has been successfully applied to classical reactions like the Paal-Knorr synthesis, as well as to novel multi-component reactions.[26]
-
Ionic Liquids as Catalysts and Solvents: Ionic liquids have emerged as promising green solvents and catalysts for pyrrole synthesis.[28][29][30][31] Their unique properties, such as low volatility and high thermal stability, make them attractive alternatives to traditional organic solvents. Acidic ionic liquids have been particularly effective in promoting Paal-Knorr type reactions.
-
Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes. A variety of heterogeneous catalysts, including nanoparticles and metal salts, have been employed for the synthesis of bioactive pyrroles.[32][33]
B. Novel Synthetic Strategies
Beyond optimizing classical methods, chemists have devised entirely new strategies for constructing the pyrrole ring, expanding the accessible chemical space of substituted pyrroles. These include:
-
Multi-component Reactions: One-pot multi-component reactions are highly desirable for their efficiency and atom economy. Several novel multi-component strategies for the synthesis of polysubstituted pyrroles have been reported, often involving transition metal catalysis.[34]
-
Sustainable Catalytic Approaches: Innovative catalytic systems, such as iridium-catalyzed reactions of secondary alcohols and amino alcohols, offer sustainable routes to pyrroles from renewable starting materials.[35]
IV. The Pyrrole Scaffold in Modern Drug Discovery
The unique electronic and structural features of the pyrrole ring make it a privileged scaffold in medicinal chemistry. Its ability to participate in hydrogen bonding and its tunable electronic properties allow for the fine-tuning of a molecule's interaction with biological targets.[22] Consequently, a multitude of drugs across various therapeutic areas contain a substituted pyrrole core.
A. Case Study: Atorvastatin (Lipitor®)
Atorvastatin, marketed as Lipitor®, is a blockbuster drug used to lower cholesterol levels and is a prime example of the importance of the pyrrole scaffold in modern medicine.[36] The synthesis of Atorvastatin often involves the construction of its polysubstituted pyrrole core as a key step. The Paal-Knorr reaction is a commonly employed strategy in the industrial synthesis of this life-saving medication.[36][37][38][39][40]
Figure 4: Simplified retrosynthetic approach to Atorvastatin via the Paal-Knorr synthesis.
B. Other Notable Pyrrole-Containing Drugs
-
Sunitinib (Sutent®): An anticancer agent used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
-
Ketorolac (Toradol®): A non-steroidal anti-inflammatory drug (NSAID) used for pain management.
-
Prodigiosin and its Analogs: A family of natural products with potent immunosuppressive and anticancer activities.[7][8][9][10][11]
V. Future Perspectives
The discovery and development of synthetic methods for substituted pyrroles have been instrumental in advancing organic chemistry and medicinal science. The journey from Runge's fiery oil to the intricate molecular architecture of modern pharmaceuticals underscores the enduring importance of this humble heterocycle.
Future research in this field will likely focus on the development of even more efficient, selective, and sustainable synthetic methodologies. The application of novel catalytic systems, flow chemistry, and biocatalysis will undoubtedly unlock new avenues for the synthesis of complex pyrrole-containing molecules. As our understanding of the biological roles of pyrrole-containing compounds continues to grow, so too will the demand for innovative synthetic strategies to access these valuable molecules, ensuring that the legacy of the pyrrole ring continues to shape the future of medicine and materials science.
VI. References
-
Alfa Chemistry. Paal-Knorr Synthesis. Available at: --INVALID-LINK--
-
Wikipedia. Knorr pyrrole synthesis. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: --INVALID-LINK--
-
CSIRO Publishing. Ionic liquid-assisted synthesis of pyrrole derivative: a green and sustainable method. Available at: --INVALID-LINK--
-
Walsh Medical Media. Catalytic Advancements in Pyrrole Synthesis: Significance of Ionic Liquids. Available at: --INVALID-LINK--
-
Bentham Science Publishers. Microwave-induced Reactions for Pyrrole Synthesis. Available at: --INVALID-LINK--
-
BenchChem. The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Derivatives. Available at: --INVALID-LINK--
-
CSIRO Publishing. Ionic liquid-assisted synthesis of pyrrole derivative a green and sustainable method. Available at: --INVALID-LINK--
-
Wikipedia. Coal tar. Available at: --INVALID-LINK--
-
Wikipedia. Prodigiosin. Available at: --INVALID-LINK--
-
MDPI. Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. Available at: --INVALID-LINK--
-
Scilit. Microwave-induced Reactions for Pyrrole Synthesis. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Pyrrole synthesis. Available at: --INVALID-LINK--
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: --INVALID-LINK--
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. Available at: --INVALID-LINK--
-
Wikipedia. Paal–Knorr synthesis. Available at: --INVALID-LINK--
-
Wikipedia. Hantzsch pyrrole synthesis. Available at: --INVALID-LINK--
-
Wikipedia. Pyrrole. Available at: --INVALID-LINK--
-
Pharmacia. Microwave-assisted organic synthesis of pyrroles (Review). Available at: --INVALID-LINK--
-
Baumann, K. L. et al. Tetrahedron Lett. 1992, 33, 2283.
-
Bentham Science Publisher. Microwave-induced Reactions for Pyrrole Synthesis. Available at: --INVALID-LINK--
-
Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Available at: --INVALID-LINK--
-
ACS Publications. Atorvastatin (Lipitor) by MCR. Available at: --INVALID-LINK--
-
ACS Publications. Atorvastatin (Lipitor) by MCR | ACS Medicinal Chemistry Letters. Available at: --INVALID-LINK--
-
Royal Society of Chemistry. Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020). Available at: --INVALID-LINK--
-
Wiley Online Library. Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2‐methyl‐3‐n‐amyl‐pyrrole (MAP). Available at: --INVALID-LINK--
-
PubMed. α-Unsubstituted Pyrroles by NHC-Catalyzed Three-Component Coupling: Direct Synthesis of a Versatile Atorvastatin Derivative. Available at: --INVALID-LINK--
-
Frontiers. Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement. Available at: --INVALID-LINK--
-
NIH. Marine Pyrrole Alkaloids. Available at: --INVALID-LINK--
-
Química Organica.org. Hantzch synthesis of pyrrole. Available at: --INVALID-LINK--
-
YouTube. Knorr Pyrrole Synthesis | Organic Chemistry. Available at: --INVALID-LINK--
-
THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS. Available at: --INVALID-LINK--
-
Scribd. The Hantzsch Pyrrole Synthesis | PDF | Chemistry. Available at: --INVALID-LINK--
-
NIH. Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. Available at: --INVALID-LINK--
-
YouTube. What Is Coal Tar? - Science Through Time. Available at: --INVALID-LINK--
-
ResearchGate. (A) Examples of other pyrrole-containing natural products presumably derived from a pyrrolyl-2-carboxyl scaffold. Available at: --INVALID-LINK--
-
Thermo Fisher Scientific. Knorr Pyrrole Synthesis. Available at: --INVALID-LINK--
-
Grokipedia. Coal tar. Available at: --INVALID-LINK--
-
Google Patents. US6867306B2 - Process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds. Available at: --INVALID-LINK--
-
PubMed. identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) assembly pathway, definition of the terminal condensing enzyme, and implications for undecylprodigiosin biosynthesis in Streptomyces. Available at: --INVALID-LINK--
-
ResearchGate. Green Synthesis of Pyrrole Derivatives | Request PDF. Available at: --INVALID-LINK--
-
ResearchGate. An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate in Aqueous Micellar. Available at: --INVALID-LINK--
-
PubMed. A sustainable catalytic pyrrole synthesis. Available at: --INVALID-LINK--
-
Britannica Kids. coal-tar product - Students. Available at: --INVALID-LINK--
-
YouTube. Hantzsch Pyrrole Synthesis | Prepare for GATE, NET. Available at: --INVALID-LINK--
-
ACS Publications. C&EN: From Coal Tar to Crafting a Wealth of Diversity. Available at: --INVALID-LINK--
References
- 1. Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Coal tar - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
- 7. Prodigiosin - Wikipedia [en.wikipedia.org]
- 8. strategian.com [strategian.com]
- 9. Frontiers | Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement [frontiersin.org]
- 10. Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) assembly pathway, definition of the terminal condensing enzyme, and implications for undecylprodigiosin biosynthesis in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 15. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. rgmcet.edu.in [rgmcet.edu.in]
- 18. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 19. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 20. Chemicals [chemicals.thermofisher.cn]
- 21. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 22. Hantzch synthesis of pyrrole [quimicaorganica.org]
- 23. m.youtube.com [m.youtube.com]
- 24. benthamdirect.com [benthamdirect.com]
- 25. Microwave-induced Reactions for Pyrrole Synthesis | Scilit [scilit.com]
- 26. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 27. Microwave-induced Reactions for Pyrrole Synthesis | Bentham Science [benthamscience.com]
- 28. connectsci.au [connectsci.au]
- 29. connectsci.au [connectsci.au]
- 30. connectsci.au [connectsci.au]
- 31. mdpi.com [mdpi.com]
- 32. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Pyrrole synthesis [organic-chemistry.org]
- 35. A sustainable catalytic pyrrole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
- 37. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 38. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 39. α-Unsubstituted Pyrroles by NHC-Catalyzed Three-Component Coupling: Direct Synthesis of a Versatile Atorvastatin Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. US6867306B2 - Process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 3-Acetyl-2,4-dimethylpyrrole: A Detailed Protocol for Drug Discovery and Development
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-Acetyl-2,4-dimethylpyrrole, a valuable heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering not only a procedural walkthrough but also a deep dive into the chemical principles governing the synthesis.
Introduction: The Significance of Substituted Pyrroles
Pyrrole and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in nature and pharmacology. They form the core of vital biological molecules such as heme, chlorophyll, and vitamin B12. In the realm of drug discovery, the pyrrole nucleus is a privileged structure, appearing in a wide array of therapeutic agents with diverse activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern on the pyrrole ring is critical for modulating biological activity, making the targeted synthesis of derivatives like this compound a key focus for medicinal chemists.
This application note details a robust and reliable two-step synthesis strategy. The approach begins with the construction of the pyrrole ring via a modified Knorr pyrrole synthesis, yielding an ester-substituted intermediate. This is followed by a saponification and decarboxylation sequence to afford the final product.
Overall Synthetic Scheme
The synthesis of this compound is efficiently achieved in two primary stages:
-
Knorr Pyrrole Synthesis: Formation of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.
-
Hydrolysis and Decarboxylation: Conversion of the ester intermediate to the final product.
Application Note: Leveraging 3-Acetyl-2,4-dimethylpyrrole Scaffolds in Multi-Component Reactions for Accelerated Drug Discovery
An in-depth guide to the application of 3-acetyl-2,4-dimethylpyrrole and its analogs in the strategic synthesis of complex molecules via multi-component reactions. This document is intended for researchers, scientists, and professionals in drug development.
Abstract
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1][2] Multi-component reactions (MCRs) offer a powerful, atom-economical strategy for the rapid assembly of complex molecular architectures from simple precursors.[3][4] This guide details the strategic use of precursors for moieties like this compound in MCRs to construct highly substituted, pharmacologically active pyrrole derivatives. We provide deep mechanistic insights, a detailed experimental protocol for a representative three-component synthesis, troubleshooting advice, and a discussion of the applications of the resulting compounds in modern drug discovery.
The Strategic Value of Substituted Pyrroles in MCRs
Highly substituted pyrroles, such as this compound, are key building blocks in synthetic chemistry.[5] However, their true power in diversity-oriented synthesis is often realized through their de novo construction via MCRs. This approach allows for the systematic variation of multiple substituents in a single synthetic operation, which is invaluable for generating compound libraries for structure-activity relationship (SAR) studies.[3]
The synthesis of these scaffolds often employs foundational reactions like the Paal-Knorr or Hantzsch syntheses.[6][7] In the context of MCRs, these classic methods are adapted into one-pot procedures that combine three or more starting materials, such as a 1,4-dicarbonyl compound (or its precursors), a primary amine, and other electrophilic or nucleophilic partners.[2][8] This strategy is synthetically efficient and aligns with the principles of green chemistry by reducing waste and operational complexity.[9]
The resulting polysubstituted pyrroles are of immense interest due to their wide range of biological activities, including:
-
Anti-inflammatory: As selective COX-2 inhibitors.[10]
-
Antimicrobial: Exhibiting potent activity against drug-resistant bacteria and mycobacteria.[11][12][13]
-
Anticancer and Antiviral: Serving as scaffolds for targeted therapies.[1]
Mechanistic Insights: A Three-Component Pyrrole Synthesis
A robust and versatile MCR for generating highly functionalized pyrroles involves the condensation of an α-hydroxyketone, a β-oxoacetonitrile, and a primary amine. This reaction is conceptually related to the Knorr and Paal-Knorr syntheses.[14][15] The mechanism proceeds through a cascade of imine/enamine formations and a final intramolecular cyclization.
Causality of the Mechanism:
-
Initial Condensation: The primary amine reacts with the more electrophilic ketone of the β-oxoacetonitrile to form an enamine intermediate. This step is often the fastest and initiates the cascade.
-
Iminium Formation: Concurrently, the amine can also react with the α-hydroxyketone to form a hemiaminal, which, under heating, dehydrates to an iminium ion.
-
Nucleophilic Attack & Cyclization: The nucleophilic enamine from step 1 attacks the iminium ion. This key C-C bond formation is followed by an intramolecular condensation (cyclization) where the remaining amino group attacks the ketone carbonyl.
-
Aromatization: The resulting intermediate readily dehydrates to furnish the stable, aromatic pyrrole ring. The driving force for this final step is the formation of the aromatic system.
Below is a diagram illustrating this mechanistic pathway.
Caption: Mechanistic pathway of a three-component pyrrole synthesis.
Application Protocol: Synthesis of a COX-2 Inhibitor Analog
This protocol describes the synthesis of Ethyl 2-methyl-5-(4-(methylsulfonyl)phenyl)-1-phenethyl-1H-pyrrole-3-carboxylate, an analog of known COX-2 inhibitors, adapted from a reported concise synthesis method.[16] This reaction exemplifies the power of MCRs to rapidly access drug-like molecules.
Materials & Reagents:
-
2-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one
-
Ethyl 3-oxobutanenitrile (Ethyl acetoacetate)
-
2-Phenylethylamine
-
Ethanol (Absolute)
-
Silica Gel (for chromatography)
-
Ethyl Acetate & Hexane (for chromatography)
Experimental Workflow Diagram:
Caption: Experimental workflow for the three-component pyrrole synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one (1.0 mmol, 214.2 mg), ethyl acetoacetate (1.0 mmol, 130.1 mg, 126 µL), and 2-phenylethylamine (1.0 mmol, 121.2 mg, 126 µL).
-
Solvent Addition: Add absolute ethanol (5 mL) to the flask. The mixture may not be fully dissolved initially.
-
Reaction Execution: Heat the resulting mixture to reflux (approximately 78-80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 3-6 hours. Expert Tip: The disappearance of the α-hydroxyketone starting material is a good indicator of reaction completion.
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to yield a crude oil or foam.
-
Purification: Purify the crude residue by silica gel column chromatography.
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Load the crude product onto the column (dry loading is recommended for oils).
-
Elute the column with a gradient of 5% to 35% ethyl acetate in hexane.
-
Collect the fractions containing the desired product (visualized by TLC) and combine them.
-
-
Isolation and Characterization: Evaporate the solvent from the combined pure fractions to yield the final product as a solid or viscous oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation and Expected Results
The described protocol allows for the efficient synthesis of a variety of polysubstituted pyrroles. Below is a table summarizing expected outcomes for this class of reaction.
| R¹ Substituent | R² Substituent | R³ Substituent | Typical Yield | Physical State |
| 4-(methylsulfonyl)phenyl | Ethoxy | 2-Phenylethyl | 70-80% | Solid |
| 4-Chlorophenyl | Methoxy | Benzyl | 75-85% | Solid |
| Phenyl | Ethoxy | Cyclohexyl | 65-75% | Oil |
Expected Spectroscopic Data for the Titled Product:
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.9 (d, 2H), ~7.4 (d, 2H), 7.2-7.3 (m, 5H), 6.5 (s, 1H), 4.2 (q, 2H), 4.1 (t, 2H), 3.1 (s, 3H), 3.0 (t, 2H), 2.4 (s, 3H), 1.3 (t, 3H).
-
Mass Spec (ESI+): Expected m/z for C₂₂H₂₅NO₄S [M+H]⁺: 416.15.
Troubleshooting and Best Practices
-
Low Yields: If yields are low, ensure starting materials are pure and the ethanol is anhydrous. The primary amine is susceptible to oxidation, so using freshly distilled or purchased amine is recommended.
-
Incomplete Reaction: If the reaction stalls, a catalytic amount of a weak acid like acetic acid can be added to facilitate iminium ion formation, though this may also promote side reactions.[17]
-
Purification Difficulties: If the product is difficult to separate from byproducts, try alternative chromatography solvent systems (e.g., Dichloromethane/Methanol) or purification by recrystallization if the product is a solid.
-
Safety: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
Multi-component reactions provide a synthetically elegant and powerful platform for the construction of complex, drug-like pyrrole derivatives. By leveraging simple and readily available precursors, researchers can rapidly generate libraries of highly functionalized molecules. The protocol detailed herein for a three-component synthesis is robust, high-yielding, and applicable to a wide range of substrates, making it an invaluable tool for professionals in medicinal chemistry and drug development.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent reactions for the synthesis of pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. chemimpex.com [chemimpex.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Green and multi-component synthesis of polyfunctionalized pyrrole derivatives under solvent-free condition [chemistry.semnan.ac.ir]
- 10. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. redalyc.org [redalyc.org]
- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 15. Pyrrole synthesis [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of 3-Acetyl-2,4-dimethylpyrrole
Introduction: Unlocking the Synthetic Potential of a Versatile Pyrrole Building Block
3-Acetyl-2,4-dimethylpyrrole, also known as 1-(2,4-dimethyl-1H-pyrrol-3-yl)ethan-1-one, is a highly versatile heterocyclic compound that serves as a valuable starting material in the synthesis of a wide array of more complex molecules. Its utility spans across pharmaceutical development, agrochemicals, and materials science. The strategic placement of methyl and acetyl groups on the pyrrole ring offers multiple avenues for functionalization, allowing for the targeted synthesis of diverse derivatives. This document provides a comprehensive guide to the key reactive sites of this compound and detailed protocols for its derivatization, empowering researchers to harness its full synthetic potential.
The reactivity of this compound is governed by two primary features: the electron-rich pyrrole ring and the chemically versatile acetyl group. The pyrrole ring is highly susceptible to electrophilic aromatic substitution, with the C5 position being the most activated site for such reactions. The acetyl group, on the other hand, provides a handle for a variety of transformations, including condensations, reductions, and oxidations. This guide will explore these functionalization strategies in detail, providing both the theoretical underpinnings and practical, step-by-step protocols.
I. Electrophilic Aromatic Substitution at the C5 Position
The C5 position of this compound is the most nucleophilic and sterically accessible site for electrophilic attack. This regioselectivity is a consequence of the electron-donating nature of the pyrrole nitrogen and the directing effects of the alkyl substituents.
A. Vilsmeier-Haack Formylation: Introduction of a Formyl Group
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the pyrrole ring.[2][3]
Causality of Experimental Choices: The reaction is initiated by the formation of the electrophilic Vilsmeier reagent. The subsequent attack by the electron-rich pyrrole ring at the C5 position leads to the formation of an iminium salt intermediate. Hydrolysis of this intermediate under basic conditions yields the desired aldehyde. Careful temperature control is crucial during the formation of the Vilsmeier reagent to prevent its decomposition.
Experimental Protocol: Vilsmeier-Haack Formylation
| Parameter | Value | Rationale |
| Stoichiometry | ||
| This compound | 1.0 equiv | Limiting reagent |
| POCl₃ | 1.2 equiv | To ensure complete formation of the Vilsmeier reagent |
| DMF | 10 equiv | Serves as both reagent and solvent |
| Reaction Conditions | ||
| Temperature | 0 °C to 35 °C | Initial cooling to control exothermic reaction, then warming to drive the reaction to completion |
| Reaction Time | 2-3 hours | Monitored by TLC |
| Work-up | ||
| Quenching | Ice-water | To hydrolyze the iminium salt intermediate |
| Neutralization | Saturated NaHCO₃ solution | To neutralize the acidic reaction mixture |
| Extraction | Ethyl acetate | To isolate the product |
Step-by-Step Methodology:
-
To a stirred solution of DMF (10 equiv) in a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, add POCl₃ (1.2 equiv) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of this compound (1.0 equiv) in DMF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Vilsmeier-Haack Formylation Workflow
References
Application Notes and Protocols for the Synthesis of Pyrrole-Based Kinase Inhibitors from 3-Acetyl-2,4-dimethylpyrrole
Abstract
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2] This is largely due to its ability to mimic the adenine component of ATP, enabling competitive inhibition at the kinase hinge region.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-acetyl-2,4-dimethylpyrrole as a versatile starting material for the synthesis of potent kinase inhibitors, with a specific focus on a synthetic route toward a Sunitinib analogue. Detailed, field-proven protocols for the multi-step synthesis, characterization, and subsequent biological evaluation are provided, underpinned by mechanistic insights and strategic considerations.
Introduction: The Pyrrole Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][4] Small molecule kinase inhibitors have revolutionized targeted therapy, and a significant portion of these drugs incorporate heterocyclic scaffolds. The pyrrolo[2,3-d]pyrimidine and related pyrrole-based structures are particularly noteworthy due to their structural resemblance to the purine ring of ATP.[3] This bioisosteric relationship allows them to function as ATP-competitive inhibitors, effectively blocking the phosphotransferase activity of target kinases.
Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, exemplifies the successful application of the pyrrole scaffold.[1][5] It is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1][3] The core of Sunitinib features a substituted pyrrole ring, highlighting the importance of this moiety for its biological activity. This compound is a readily available and cost-effective starting material that provides a key synthon for the elaboration into complex kinase inhibitor frameworks.
Synthetic Strategy: From this compound to a Sunitinib Analogue
The following section outlines a rational, multi-step synthetic pathway to transform this compound into a key intermediate for the synthesis of Sunitinib analogues. Each step is accompanied by a detailed protocol and an explanation of the underlying chemical principles.
Overview of the Synthetic Pathway
The proposed synthesis involves a series of functional group transformations to build the necessary pharmacophoric elements onto the pyrrole core. The key steps include the conversion of the acetyl group to a carboxylic acid, formylation of the C5 position, and subsequent amidation and condensation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Application of sunitinib in cancer treatment and analysis of its synthetic route [tns.ewapub.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Paal-Knorr Synthesis of 3-Acetyl-2,4-dimethylpyrrole
Introduction: The Enduring Relevance of the Paal-Knorr Synthesis in Heterocyclic Chemistry
The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, represents a foundational and remarkably versatile method for the construction of five-membered heterocyclic rings such as pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1][2] Its significance in organic synthesis is underscored by its continued application in the creation of complex molecules, particularly within the realms of natural product synthesis and pharmaceutical drug development.[3][4][5] Pyrrole scaffolds, in particular, are integral components of a vast array of biologically active molecules and functional materials.[3][4]
This technical guide provides a detailed protocol for the synthesis of a specific substituted pyrrole, 3-Acetyl-2,4-dimethylpyrrole, a valuable building block in organic synthesis. While the classical Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, this application note will detail a closely related Knorr-type synthesis, which is often mechanistically and practically discussed in the same context and is highly effective for this particular target. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural steps but also the underlying mechanistic principles and practical considerations for a successful synthesis.
Core Concepts and Reaction Mechanism
The synthesis of this compound is achieved through the condensation of pentane-2,3-dione with 3-aminobutan-2-one. This reaction follows the general principles of the Paal-Knorr and Knorr pyrrole syntheses, which involve the formation of a pyrrole ring through the reaction of a dicarbonyl compound with an amine.[6][7]
The mechanism proceeds through a series of nucleophilic attacks and dehydration steps. The reaction is typically catalyzed by a weak acid, which protonates one of the carbonyl groups, activating it for nucleophilic attack by the amine.[6] The initial attack forms a hemiaminal intermediate. A subsequent intramolecular cyclization occurs when the nitrogen atom of the hemiaminal attacks the second carbonyl group.[3][7] This ring-closing step is often the rate-determining step of the reaction. The resulting cyclic intermediate then undergoes two dehydration steps to eliminate two molecules of water, leading to the formation of the aromatic pyrrole ring.[8]
Below is a diagram illustrating the proposed reaction mechanism for the synthesis of this compound.
Caption: Proposed mechanism for the synthesis of this compound.
Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Pentane-2,3-dione | ≥97% | Sigma-Aldrich | 600-14-6 | |
| 3-Aminobutan-2-one hydrochloride | ≥95% | Combi-Blocks | 51933-77-8 | |
| Sodium acetate | Anhydrous, ≥99% | Fisher Scientific | 127-09-3 | Used to generate the free amine in situ. |
| Glacial Acetic Acid | ACS Grade | VWR | 64-19-7 | Solvent and catalyst. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 | For extraction. |
| Saturated Sodium Bicarbonate Solution | For neutralization. | |||
| Brine (Saturated NaCl solution) | For washing. | |||
| Anhydrous Magnesium Sulfate | Fisher Scientific | 7487-88-9 | For drying. | |
| Hexanes | ACS Grade | VWR | 110-54-3 | For recrystallization. |
| Ethyl Acetate | ACS Grade | VWR | 141-78-6 | For recrystallization and TLC. |
| Round-bottom flask (100 mL) | ||||
| Reflux condenser | ||||
| Magnetic stirrer and stir bar | ||||
| Heating mantle or oil bath | ||||
| Separatory funnel (250 mL) | ||||
| Rotary evaporator | ||||
| Buchner funnel and filter paper | ||||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-aminobutan-2-one hydrochloride (1.24 g, 10 mmol) and anhydrous sodium acetate (0.82 g, 10 mmol) in glacial acetic acid (20 mL). Stir the mixture at room temperature for 15 minutes to generate the free amine.
-
Addition of Dione: To the stirred suspension, add pentane-2,3-dione (1.00 g, 10 mmol) dropwise over 5 minutes.
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C in an oil bath. Maintain this temperature with stirring for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.
-
Workup - Neutralization and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a 250 mL separatory funnel containing 100 mL of water. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8). Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot hexanes/ethyl acetate (e.g., 9:1 mixture). Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to yield pure this compound as a solid.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
Characterization of this compound
Successful synthesis of the target compound should be verified through standard analytical techniques.
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₈H₁₁NO[9]
-
Molecular Weight: 137.18 g/mol [9]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should be consistent with the structure of this compound.[10]
-
A broad singlet corresponding to the N-H proton is typically observed around δ 9.17 ppm.
-
A singlet for the C5-H proton of the pyrrole ring appears at approximately δ 6.36 ppm.
-
Singlets for the two methyl groups attached to the pyrrole ring (C2-CH₃ and C4-CH₃) are expected around δ 2.50 and δ 2.43 ppm.
-
A singlet for the acetyl methyl group (COCH₃) should be present at about δ 2.27 ppm.
-
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure that the 3-aminobutan-2-one hydrochloride was effectively converted to the free amine. The reaction time can also be extended, and the progress closely monitored by TLC. Incomplete neutralization during workup can also lead to product loss.
-
Purity Issues: The primary byproducts are often starting materials or polymeric tars. Efficient purification is crucial. If recrystallization is insufficient, column chromatography on silica gel using a hexanes/ethyl acetate gradient may be necessary.
-
Alternative Conditions: The Paal-Knorr synthesis is known for its adaptability. Milder conditions using Lewis acids or microwave-assisted synthesis can also be explored to potentially improve yields and reduce reaction times.[8][11] For instance, using a microwave reactor at 80°C could significantly shorten the reaction time.[11]
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound using a robust Knorr-type condensation reaction. By understanding the underlying mechanism and following the detailed protocol, researchers can reliably synthesize this valuable pyrrole derivative. The versatility of the Paal-Knorr synthesis and its variants continues to make it an indispensable tool in modern organic and medicinal chemistry for the construction of vital heterocyclic structures.[12]
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. scbt.com [scbt.com]
- 10. This compound(2386-25-6) 1H NMR spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: A Researcher's Guide to the Knorr Pyrrole Synthesis
Abstract
The Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884, is a cornerstone reaction in heterocyclic chemistry for the construction of substituted pyrroles.[1][2][3] This powerful method involves the condensation of an α-amino-ketone with a compound possessing an active methylene group, such as a β-ketoester or β-diketone.[4][5] The pyrrole scaffold is a privileged structure in medicinal chemistry and natural products, appearing in a wide range of biologically active molecules, including pharmaceuticals like the anti-cancer drug Sunitinib and the anti-inflammatory agent Ketorolac.[5][6][7] This guide provides a detailed exploration of the Knorr synthesis, offering in-depth mechanistic insights, validated experimental protocols, practical application notes for troubleshooting, and a discussion of its utility for researchers, scientists, and drug development professionals.
Theoretical Overview and Mechanism
The Knorr pyrrole synthesis is fundamentally a condensation reaction between two key building blocks: an α-amino-ketone (or a precursor) and a β-dicarbonyl compound.[2] It is distinct from the related Paal-Knorr synthesis, which condenses a 1,4-dicarbonyl compound with an amine or ammonia.[8][9] The true elegance of the Knorr synthesis lies in its ability to construct highly functionalized, polysubstituted pyrroles from readily accessible starting materials.
1.1 The Challenge of α-Amino-Ketones
A primary practical consideration in the Knorr synthesis is the inherent instability of α-amino-ketones. These compounds are prone to rapid self-condensation, forming pyrazine byproducts.[10] To circumvent this, the α-amino-ketone is almost always generated in situ. The classic and most common approach involves the reduction of an α-oximino-ketone (an isonitrosoketone) using zinc dust in acetic acid.[3][4] The α-oximino-ketone is itself prepared by the nitrosation of a β-ketoester with sodium nitrite in acetic acid.[4]
1.2 Reaction Mechanism
The mechanism of the Knorr pyrrole synthesis proceeds through a well-established sequence of condensation and cyclization steps.[4] The reaction is typically catalyzed by acetic acid, which serves as both the solvent and a proton source.[4]
The key mechanistic steps are:
-
Enamine Formation: The reaction initiates with the condensation of the more nucleophilic α-amino group of the in situ-generated amino-ketone with the more electrophilic ketone of the β-ketoester to form an enamine intermediate.[2]
-
Intramolecular Cyclization: The enamine then undergoes an intramolecular Knoevenagel-type condensation. The nucleophilic carbon of the enamine attacks the remaining carbonyl group of the original α-amino-ketone moiety.
-
Dehydration and Aromatization: The resulting five-membered ring intermediate readily eliminates a molecule of water to achieve aromaticity, yielding the final substituted pyrrole product.[4]
Caption: Figure 1: Knorr Pyrrole Synthesis Mechanism.
Application Notes & Field-Proven Insights
2.1 Scope and Variations
The versatility of the Knorr synthesis allows for the preparation of a wide array of substituted pyrroles. The substitution pattern is directly controlled by the choice of the two starting carbonyl compounds.
-
Classic Synthesis: The original reaction reported by Knorr utilized two equivalents of ethyl acetoacetate. One equivalent is converted to the α-amino-ketone precursor, and the other acts as the active methylene component, yielding the eponymous "Knorr's Pyrrole," diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.[4]
-
Fischer-Fink Variant: Under certain conditions, an alternative reaction pathway can occur where the α-amino-ketone contributes only two atoms to the final ring. This [3+2]-a,d variant is mechanistically distinct and leads to a different substitution pattern, though it is often a minor byproduct in the classic synthesis.
-
Modern Approaches: To expand the scope beyond what is accessible via in situ nitrosation, modern variations employ pre-formed α-amino-ketones. A notable method involves preparing stable N-methoxy-N-methylamides (Weinreb amides) from amino acids, which can then be converted to the desired α-amino-ketones.[11] This approach significantly broadens the range of functional groups that can be introduced.
2.2 Optimizing Reaction Conditions
-
Catalyst and Solvent: Glacial acetic acid is the standard medium, acting as both a protic catalyst and solvent. The reduction of the oxime is achieved with zinc dust.[4]
-
Temperature Control: The nitrosation of the β-ketoester requires cooling to manage the reaction. However, the subsequent reductive condensation with zinc is highly exothermic and may require external cooling to prevent the mixture from boiling, which could impact the final yield.[4]
-
Reagent Addition: For the in situ method, modern practice involves the gradual addition of the oxime solution and zinc dust to the solution of the second carbonyl component in acetic acid. This controlled addition helps manage the exothermicity and improve yields.[4]
2.3 Troubleshooting Common Issues
-
Low Yield: Poor yields can often be traced to the inefficient formation or decomposition of the α-amino-ketone. Ensure the quality of the zinc dust and that the nitrosation step proceeds cleanly. The self-condensation of the amino-ketone is a primary competing reaction.[10]
-
Product Discoloration: Reactions involving hydrazines or similar reagents can sometimes produce yellow or red impurities.[12] While the Knorr synthesis uses an amino-ketone, impurities in starting materials or side reactions can lead to colored byproducts. Purification via recrystallization or column chromatography is typically effective.
-
Regioselectivity with Unsymmetrical Ketones: When using an unsymmetrical β-diketone, the initial condensation can occur at either carbonyl group, potentially leading to a mixture of regioisomers. The outcome is often dictated by the relative steric and electronic properties of the two carbonyls.
Detailed Experimental Protocols
This section provides a representative, step-by-step protocol for the classic Knorr synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
Caption: Figure 2: Experimental Workflow for Knorr Synthesis.
3.1 Protocol: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
Materials:
-
Ethyl acetoacetate (2 equivalents)
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂), saturated aqueous solution
-
Zinc dust
-
Ethanol or Methanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flasks, addition funnel)
-
Magnetic stirrer and hotplate
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
Part A: Preparation of Ethyl 2-oximinoacetoacetate
-
In a flask, dissolve one equivalent of ethyl acetoacetate in glacial acetic acid.
-
Cool the flask in an ice bath to maintain a low temperature.
-
Slowly add one equivalent of a saturated aqueous solution of sodium nitrite via an addition funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes. This solution of the α-oximino ester is used directly in the next step.
Part B: Reductive Condensation to Form the Pyrrole
-
In a separate, larger flask equipped with a magnetic stirrer, add the second equivalent of ethyl acetoacetate dissolved in glacial acetic acid.
-
Begin stirring this solution vigorously.
-
Gradually and concurrently, add the α-oximino ester solution from Part A and small portions of zinc dust (2 equivalents).
-
CAUTION: This reaction is highly exothermic.[4] Monitor the temperature closely and use an ice bath to maintain control. The rate of addition should be managed to prevent the reaction from boiling uncontrollably.
-
After the addition is complete, the mixture may be gently warmed (if necessary) to ensure the reaction goes to completion (monitor by TLC).
Part C: Workup and Purification
-
Once the reaction is complete, pour the warm reaction mixture into a large beaker containing ice and water.
-
The product, diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, will precipitate as a solid.
-
Stir the slurry for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Recrystallize the crude product from ethanol or methanol to obtain the pure pyrrole.
Data Presentation: Scope of the Knorr Synthesis
The following table summarizes representative examples of the Knorr synthesis, highlighting the versatility in starting materials and the typical yields that can be achieved.
| α-Amino-ketone Source | Active Methylene Compound | Typical Yield (%) | Reference(s) |
| Ethyl α-oximinoacetoacetate + Zn/AcOH | Ethyl acetoacetate | ~60-75% | [4] |
| α-Amino-ketone from Weinreb Amide (N-Boc-Phe derived) | Acetylacetone | 79% | [11] |
| Isonitrosoacetone + Na₂S₂O₄ | Acetoacetic ester | Moderate-Good | [13] |
| N,N-Dialkyl 2-oximinoacetoacetamides + Zn/AcOH | 3-substituted-2,4-pentanediones | ~45% | [4] |
Applications in Research and Drug Development
The Knorr synthesis and its variants are crucial tools for accessing the pyrrole core, which is central to numerous pharmaceuticals. The ability to introduce multiple, diverse substituents in a controlled manner makes it highly valuable for creating libraries of compounds in drug discovery campaigns.
-
Anticancer Agents: The synthesis of Sunitinib, a receptor tyrosine kinase inhibitor used in cancer treatment, features a pyrrole core that can be constructed using Knorr-type methodologies.[7]
-
Anti-inflammatory Drugs: The core of many non-steroidal anti-inflammatory drugs (NSAIDs) contains a pyrrole ring. Rosenberg and Ward utilized the Knorr synthesis to prepare a novel thieno-cyclohepta-pyrrole acetic acid derivative with anti-inflammatory and analgesic properties.[10]
-
Natural Product Synthesis: The pyrrole ring is a key component of many complex natural products. The Knorr synthesis provides a reliable method for constructing functionalized pyrrole intermediates that can be elaborated into these larger structures.
By providing a robust and flexible route to polysubstituted pyrroles, the Knorr synthesis remains an indispensable reaction for synthetic chemists in academia and industry.
References
- 1. synarchive.com [synarchive.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Knorr Pyrrole Synthesis [drugfuture.com]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. nbinno.com [nbinno.com]
- 7. DSpace [diposit.ub.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. reddit.com [reddit.com]
- 13. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Acylation of 2,4-dimethylpyrrole to yield 3-acetyl derivative
Application Note & Protocol
Topic: Regioselective Acylation of 2,4-Dimethylpyrrole to Yield the 3-Acetyl Derivative
Abstract
Acylpyrroles are pivotal structural motifs found in numerous natural products and serve as versatile intermediates in the synthesis of pharmaceuticals and materials.[1] Specifically, 3-acylpyrroles are crucial building blocks, yet their synthesis can be challenging due to the inherent electronic properties of the pyrrole ring, which typically favor electrophilic substitution at the C2 position.[2][3] This document provides a comprehensive guide to the regioselective acylation of 2,4-dimethylpyrrole, a substrate where the electronically favored C2 and C5 positions are occupied, thereby directing acylation to the C3 position. We present the underlying mechanistic principles, a detailed experimental protocol for a modified Friedel-Crafts acylation, and methods for purification and characterization of the target compound, 3-acetyl-2,4-dimethylpyrrole.
Guiding Principles: The Challenge of Regioselectivity in Pyrrole Acylation
The acylation of pyrroles is a classic example of electrophilic aromatic substitution. The outcome of this reaction is governed by the stability of the carbocation intermediate (the sigma complex) formed upon attack by the electrophile.
-
Inherent Reactivity of the Pyrrole Ring: The pyrrole ring is electron-rich, making it highly reactive towards electrophiles, often more so than benzene.[2] Attack at the C2 (α) position is kinetically and thermodynamically favored over the C3 (β) position because the resulting positive charge can be delocalized over more atoms, including the nitrogen, leading to a more stable intermediate.[2]
-
Substituent-Directed Acylation: In the case of 2,4-dimethylpyrrole, the more reactive C2 and C5 positions are blocked by methyl groups. This steric hindrance and substitution pattern effectively forces the incoming electrophile to attack one of the available β-positions (C3). This makes 2,4-dimethylpyrrole an ideal substrate for achieving regioselective C3-acylation.
Several methods can be employed for pyrrole acylation, including the Vilsmeier-Haack reaction and Friedel-Crafts acylation.[4]
-
Vilsmeier-Haack Reaction: This method is highly effective for the formylation (addition of a -CHO group) of electron-rich heterocycles using a Vilsmeier reagent, generated from a substituted amide like DMF and phosphorus oxychloride (POCl₃).[5][6][7][8] While adaptable for other acyl groups, it is most commonly used for adding a one-carbon unit.
-
Friedel-Crafts Acylation: This is a more general method for introducing a variety of acyl groups.[9] It involves the reaction of an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). The Lewis acid activates the acylating agent to generate a highly electrophilic acylium ion, which then attacks the aromatic ring. For highly activated substrates like pyrroles, milder conditions are often necessary to prevent polymerization and other side reactions.
For the synthesis of this compound, a modified Friedel-Crafts acylation using acetic anhydride is a reliable and effective approach.
Experimental Workflow: From Reagents to Characterized Product
The overall process for the synthesis, purification, and analysis of this compound is outlined below. Each step is detailed in the subsequent sections.
Detailed Protocol: Synthesis of this compound
This protocol details a Friedel-Crafts acylation using acetic anhydride. The reaction is performed under mild conditions to prevent degradation of the sensitive pyrrole ring.
3.1. Materials and Reagents
| Reagent/Material | Formula | M.W. | Quantity | Notes |
| 2,4-Dimethylpyrrole | C₆H₉N | 95.15 g/mol | 5.0 g (52.5 mmol) | Starting material. Can be synthesized via Knorr pyrrole synthesis.[10][11] |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 g/mol | 5.9 mL (6.38 g, 62.5 mmol) | Acylating agent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 g/mol | 100 mL | Anhydrous solvent. |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 g/mol | ~100 mL | For neutralization. |
| Brine (Sat. Soln.) | NaCl | 58.44 g/mol | ~50 mL | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 g/mol | As needed | Drying agent. |
| Hexane / Ethyl Acetate | - | - | As needed | For purification. |
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dimethylpyrrole (5.0 g, 52.5 mmol). Dissolve it in 100 mL of anhydrous dichloromethane.
-
Rationale: Dichloromethane is a relatively non-polar aprotic solvent that is suitable for Friedel-Crafts reactions and effectively dissolves the starting material. Using anhydrous solvent is critical to prevent quenching of the reagents.
-
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.
-
Rationale: The acylation reaction is exothermic. Cooling the mixture helps to control the reaction rate, minimize the formation of byproducts, and prevent polymerization of the electron-rich pyrrole.
-
-
Addition of Acylating Agent: While maintaining the temperature at 0-5°C, add acetic anhydride (5.9 mL, 62.5 mmol) dropwise to the stirred solution over a period of 20-30 minutes using a dropping funnel.
-
Rationale: Slow, dropwise addition is crucial to manage the heat generated during the reaction and ensure a homogenous reaction mixture. A slight excess of the acylating agent ensures complete conversion of the starting pyrrole.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion. TLC is an essential tool for monitoring the consumption of the starting material and the formation of the product.
-
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 mL of crushed ice and water. Stir vigorously for 10 minutes.
-
Rationale: Quenching with ice-water neutralizes any unreacted acetic anhydride (hydrolyzing it to acetic acid) and stops the reaction.
-
-
Work-Up and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Carefully add saturated sodium bicarbonate solution in portions until effervescence ceases (pH ~8). This neutralizes the acetic acid formed.
-
Separate the organic (DCM) layer.
-
Extract the aqueous layer twice with 30 mL portions of DCM.
-
Combine all organic layers.
-
Wash the combined organic layer with 50 mL of brine.
-
Rationale: The extraction process isolates the product from the aqueous phase. The bicarbonate wash removes acidic impurities, and the brine wash removes residual water and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Rationale: Removing all traces of water is important before solvent evaporation to obtain a clean crude product.
-
3.3. Purification
The crude product, often a light brown solid or oil, can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot solvent (e.g., a hexane/ethyl acetate mixture or ethanol/water). Allow it to cool slowly to form crystals of the pure product, which can be collected by filtration.
-
Column Chromatography: If the crude product is an oil or contains significant impurities, purification by silica gel column chromatography using a hexane/ethyl acetate gradient is effective.
Reaction Mechanism
The acylation proceeds via a classical electrophilic aromatic substitution mechanism. Although a strong Lewis acid is not used here, acetic anhydride can self-catalyze or be activated by trace acids to generate the electrophilic acylium ion.
-
Generation of the Electrophile: Acetic anhydride generates the electrophilic acylium ion (CH₃CO⁺).
-
Nucleophilic Attack: The π-system of the electron-rich pyrrole ring attacks the acylium ion at the C3 position. This is the rate-determining step.
-
Formation of the Sigma Complex: A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.
-
Deprotonation: A weak base (e.g., acetate anion or another pyrrole molecule) removes the proton from the C3 position, restoring the aromaticity of the ring and yielding the final product, this compound.
Product Characterization
The identity and purity of the synthesized this compound (M.W. 137.18 g/mol ) should be confirmed using standard analytical techniques.
Expected Analytical Data:
| Technique | Expected Result |
| Appearance | White to light-brown solid. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~9.1 (br s, 1H, NH), ~6.4 (s, 1H, H-5), ~2.5 (s, 3H, COCH₃), ~2.4 (s, 3H, C4-CH₃), ~2.3 (s, 3H, C2-CH₃).[12] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~195 (C=O), ~130 (C4), ~125 (C2), ~120 (C3), ~115 (C5), ~30 (COCH₃), ~15 (C4-CH₃), ~12 (C2-CH₃). |
| IR (KBr, cm⁻¹) | ~3200-3300 (N-H stretch), ~1640-1660 (C=O stretch, conjugated ketone), ~1550 (C=C stretch). |
| Mass Spec. (EI) | m/z (%): 137 [M⁺], 122 [M-CH₃]⁺, 94 [M-COCH₃]⁺. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Wet reagents or solvent. 2. Insufficient reaction time. 3. Starting material degraded. | 1. Use anhydrous solvent and fresh reagents. 2. Monitor reaction by TLC and extend reaction time if necessary. 3. Use freshly distilled or purified 2,4-dimethylpyrrole. |
| Formation of Dark, Tarry Substance | 1. Reaction temperature was too high. 2. Acylating agent added too quickly. | 1. Maintain cooling at 0-5°C during addition. 2. Ensure slow, dropwise addition of acetic anhydride. |
| Product is an Oil and Won't Crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify by silica gel column chromatography. 2. Ensure complete removal of solvent under high vacuum. |
| Multiple Spots on TLC of Crude Product | 1. Incomplete reaction. 2. Formation of side products (e.g., di-acylation, N-acylation). | 1. Increase reaction time or use a slight excess of acylating agent. 2. Optimize reaction temperature and addition rate. Purify by column chromatography. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 3. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 12. This compound(2386-25-6) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols: Leveraging 3-Acetyl-2,4-dimethylpyrrole in the Synthesis of Agrochemical Scaffolds
Abstract
The pyrrole heterocycle is a cornerstone in the architecture of numerous biologically active molecules, including a significant number of commercial agrochemicals.[1][2] Its unique electronic properties and susceptibility to functionalization make it a privileged scaffold in the design of novel fungicides, herbicides, and insecticides.[2][3] This document provides detailed application notes and protocols for the utilization of 3-Acetyl-2,4-dimethylpyrrole, a readily available starting material, in the synthesis of key intermediates for the development of potent agrochemicals, with a particular focus on the phenylpyrrole class of fungicides. We will explore a strategic, multi-step synthetic pathway, elucidating the causality behind experimental choices and providing validated protocols for each transformation.
Introduction: The Significance of the Pyrrole Moiety in Agrochemicals
The pyrrole ring is a fundamental component in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities.[3][4] In the agrochemical sector, pyrrole-containing compounds have demonstrated remarkable efficacy. Notable examples include the fungicide Fludioxonil, the insecticide Chlorfenapyr, and the herbicide Fluorochloridone.[1][2] The success of these molecules underscores the value of the pyrrole scaffold as a platform for the discovery of new crop protection agents.
This compound is a versatile and economically viable starting material for the elaboration of more complex pyrrole derivatives.[5] Its functional groups—the acetyl and methyl substituents, and the reactive pyrrole ring itself—offer multiple handles for chemical modification. These notes will detail a synthetic route to transform this simple pyrrole into a more advanced intermediate, suitable for the synthesis of phenylpyrrole fungicides, a class of agrochemicals known for their potent and broad-spectrum activity.[6]
Strategic Synthesis of a Phenylpyrrole Fungicide Intermediate
Our strategy focuses on the transformation of this compound into a 4-aryl-3-cyanopyrrole core, a key structural motif found in phenylpyrrole fungicides like Fenpiclonil.[7] This will be achieved through a series of well-established, yet carefully optimized, chemical transformations.
The following sections will provide detailed protocols for the more viable pathway leading to the Fenpiclonil precursor.
Detailed Protocols and Methodologies
Step 1: Reductive Deacetylation of this compound
The initial step involves the reduction of the acetyl group to an ethyl group. A Wolff-Kishner reduction is a robust method for this transformation.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add this compound (10.0 g, 72.9 mmol), diethylene glycol (150 mL), and hydrazine hydrate (85%, 15.0 mL, 255 mmol).
-
Add potassium hydroxide pellets (16.4 g, 292 mmol) portion-wise with stirring.
-
Heat the mixture to 120 °C for 2 hours, then increase the temperature to 200-210 °C and maintain for 4 hours, allowing water and excess hydrazine to distill off.
-
Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product, 3-Ethyl-2,4-dimethylpyrrole.
-
Purify the crude product by vacuum distillation.
Causality and Insights: The Wolff-Kishner reduction is highly effective for the deoxygenation of ketones that are stable to strong basic conditions. The high temperature is necessary to facilitate the decomposition of the hydrazone intermediate.
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Reagents | Hydrazine hydrate, Potassium hydroxide | [8] |
| Solvent | Diethylene glycol | [8] |
| Temperature | 120 °C then 200-210 °C | [8] |
| Reaction Time | 6 hours | [8] |
| Expected Yield | 75-85% | [8] |
Step 2: Regioselective Bromination
The next step is the regioselective bromination at the 5-position of the pyrrole ring. N-Bromosuccinimide (NBS) is an excellent reagent for this purpose, offering high selectivity for the α-position of electron-rich pyrroles.[9]
Protocol:
-
Dissolve 3-Ethyl-2,4-dimethylpyrrole (from Step 1, 10.0 g, 81.2 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) in a round-bottom flask protected from light.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (14.5 g, 81.2 mmol) in small portions over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).
-
Extract the mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude 5-Bromo-3-ethyl-2,4-dimethylpyrrole.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Causality and Insights: The use of NBS in a non-polar solvent like THF at low temperatures minimizes over-bromination and ensures high regioselectivity for the more reactive α-position of the pyrrole ring.[9]
| Parameter | Value | Reference |
| Starting Material | 3-Ethyl-2,4-dimethylpyrrole | N/A |
| Reagents | N-Bromosuccinimide (NBS) | [9] |
| Solvent | Tetrahydrofuran (THF) | [9] |
| Temperature | 0 °C to room temperature | [9] |
| Reaction Time | 3 hours | [9] |
| Expected Yield | 80-90% | [9] |
Step 3: Suzuki Coupling for Arylation
With the brominated pyrrole in hand, a Suzuki cross-coupling reaction can be employed to introduce the 2,3-dichlorophenyl group, a key feature of Fenpiclonil.
Protocol:
-
To a Schlenk flask, add 5-Bromo-3-ethyl-2,4-dimethylpyrrole (from Step 2, 10.0 g, 49.5 mmol), 2,3-dichlorophenylboronic acid (11.3 g, 59.4 mmol), and potassium carbonate (20.5 g, 148.5 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add a degassed mixture of toluene (150 mL) and water (30 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (2.86 g, 2.48 mmol).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and dilute with ethyl acetate (100 mL).
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 5-(2,3-Dichlorophenyl)-3-ethyl-2,4-dimethylpyrrole.
Causality and Insights: The palladium catalyst is essential for the catalytic cycle of the Suzuki coupling. The base is required to activate the boronic acid, and the biphasic solvent system facilitates the reaction.
| Parameter | Value | Reference |
| Starting Materials | 5-Bromo-3-ethyl-2,4-dimethylpyrrole, 2,3-Dichlorophenylboronic acid | [10] |
| Catalyst | Pd(PPh3)4 | [10] |
| Base | K2CO3 | [10] |
| Solvent | Toluene/Water | [10] |
| Temperature | 90 °C | [10] |
| Reaction Time | 12 hours | [10] |
| Expected Yield | 70-85% | [10] |
Step 4: Introduction of the Cyano Group via Vilsmeier-Haack and Subsequent Conversion
The final key functional group, the cyano group, can be introduced at the 2-position. This is a two-step process involving an initial Vilsmeier-Haack formylation followed by conversion of the resulting aldehyde to a nitrile.
4.1 Vilsmeier-Haack Formylation
Protocol:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of anhydrous N,N-dimethylformamide (DMF, 50 mL) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl3, 10.0 mL, 107 mmol) dropwise, keeping the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[11][12]
-
Add a solution of 5-(2,3-Dichlorophenyl)-3-ethyl-2,4-dimethylpyrrole (from Step 3, 10.0 g, 37.3 mmol) in anhydrous DMF (50 mL) dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 40 °C for 4 hours.
-
Cool the reaction mixture in an ice bath and carefully pour it onto 500 g of crushed ice.
-
Neutralize the mixture by the slow addition of a 30% aqueous sodium hydroxide solution until pH 8-9 is reached.
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography to yield 5-(2,3-Dichlorophenyl)-3-ethyl-2,4-dimethyl-1H-pyrrole-2-carbaldehyde.
Causality and Insights: The Vilsmeier reagent is a mild electrophile that is highly effective for the formylation of electron-rich heterocycles like pyrroles.[11][12] The reaction proceeds via an electrophilic aromatic substitution mechanism.
4.2 Conversion of Aldehyde to Nitrile
Protocol:
-
Dissolve the aldehyde from the previous step (10.0 g, 33.8 mmol) in formic acid (100 mL).
-
Add hydroxylamine hydrochloride (3.52 g, 50.7 mmol) and heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and pour it into 500 mL of ice water.
-
Collect the resulting precipitate by filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol/water to obtain pure 5-(2,3-Dichlorophenyl)-3-ethyl-2,4-dimethyl-1H-pyrrole-2-carbonitrile, a key precursor for Fenpiclonil analogues.[13]
Causality and Insights: The reaction of an aldehyde with hydroxylamine forms an oxime, which can be dehydrated under acidic conditions (in this case, refluxing formic acid) to yield the corresponding nitrile.[13]
| Parameter | Value | Reference |
| Starting Material | 5-(2,3-Dichlorophenyl)-3-ethyl-2,4-dimethyl-1H-pyrrole-2-carbaldehyde | N/A |
| Reagents | Hydroxylamine hydrochloride | [13] |
| Solvent | Formic acid | [13] |
| Temperature | Reflux | [13] |
| Reaction Time | 2 hours | [13] |
| Expected Yield | 85-95% | [13] |
Summary of Analytical Data for Key Intermediate
The following table summarizes the expected analytical data for the final synthesized precursor, based on similar structures reported in the literature.
| Compound | Molecular Formula | MW | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| 5-(2,3-Dichlorophenyl)-3-ethyl-2,4-dimethyl-1H-pyrrole-2-carbonitrile | C15H14Cl2N2 | 293.19 | ~8.5 (br s, 1H, NH), 7.2-7.5 (m, 3H, Ar-H), 2.5 (q, 2H, CH2), 2.2 (s, 3H, CH3), 2.1 (s, 3H, CH3), 1.2 (t, 3H, CH3) | ~135-140 (Ar-C), ~130-133 (Ar-C-Cl), ~125-128 (Ar-CH), ~115-125 (pyrrole C), ~110-115 (CN), ~18-22 (CH2), ~10-15 (CH3) | ~3300 (N-H), ~2220 (C≡N), ~1600 (C=C) |
Conclusion and Future Perspectives
This application note has detailed a robust and scientifically sound synthetic pathway for the conversion of this compound into a valuable intermediate for the synthesis of phenylpyrrole fungicides. By employing a sequence of well-understood and high-yielding reactions, including Wolff-Kishner reduction, regioselective bromination, Suzuki coupling, and Vilsmeier-Haack formylation followed by conversion to a nitrile, a complex agrochemical scaffold can be efficiently constructed from a simple starting material.
The protocols provided herein are designed to be reproducible and scalable, offering a solid foundation for researchers in agrochemical discovery and development. The modularity of this synthetic route, particularly the Suzuki coupling step, allows for the introduction of diverse aryl and heteroaryl moieties, enabling the creation of extensive libraries of novel pyrrole derivatives for biological screening. Further optimization of reaction conditions and exploration of alternative reagents may lead to even more efficient and sustainable synthetic processes.
References
- 1. EP0491137A2 - Synthesis of 2-aryl-5-(trifluoromethyl)pyrroles useful as pesticidal agents and as intermediates for the preparation of said agents - Google Patents [patents.google.com]
- 2. Synthesis and phloem mobility of acidic derivatives of the fungicide fenpiclonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. EP0599036A1 - Method for the preparation of 2-aryl-5-trifluoromethyl pyrrole compounds - Google Patents [patents.google.com]
- 6. Frontiers | Phenylpyrroles: 30 Years, Two Molecules and (Nearly) No Resistance [frontiersin.org]
- 7. Fenpiclonil (Ref: CGA 142705) [sitem.herts.ac.uk]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. Halogenation and sulfonation of pyrrole [quimicaorganica.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
The Strategic Utility of 3-Acetyl-2,4-dimethylpyrrole in Modern Drug Discovery
Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous natural products and synthetic molecules, revealing a remarkable breadth of biological activities.[1][2] This has rendered it a highly valued scaffold in medicinal chemistry. The exploration of pyrrole derivatives is a dynamic field, continuously providing new insights into the treatment and prevention of a wide array of diseases.[1][2] Many commercially available drugs and clinical candidates incorporate the pyrrole nucleus, demonstrating efficacy across various therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and antifungal applications.[2]
Among the vast library of pyrrole-based building blocks, 3-Acetyl-2,4-dimethylpyrrole stands out as a particularly versatile and strategic intermediate in the synthesis of complex pharmaceutical agents.[3][4] Its unique substitution pattern, featuring both electron-donating methyl groups and an electron-withdrawing acetyl group, finely tunes the reactivity of the pyrrole core, making it an ideal precursor for the construction of targeted therapeutics, most notably in the realm of kinase inhibitors. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in drug discovery programs.
Chemical Properties and Reactivity Profile
This compound, with the chemical formula C₈H₁₁NO and a molecular weight of 137.18 g/mol , is a stable, crystalline solid at room temperature.[3][4] The strategic placement of its functional groups dictates its chemical behavior and, consequently, its utility in multi-step organic syntheses.
| Property | Value | Source |
| CAS Number | 2386-25-6 | [3][4] |
| Molecular Formula | C₈H₁₁NO | [3][4] |
| Molecular Weight | 137.18 g/mol | [3][4] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 136 - 140 °C | |
| Purity | ≥ 98% (GC) |
The pyrrole ring is inherently electron-rich, making it susceptible to electrophilic substitution. The two methyl groups at positions 2 and 4 further enhance this electron density, activating the ring for subsequent chemical modifications. The acetyl group at the 3-position, being an electron-withdrawing group, deactivates the adjacent C4 position to some extent but, more importantly, provides a key handle for further synthetic transformations. The most reactive position for electrophilic attack is the unsubstituted α-position (C5), a characteristic that is pivotal in the synthesis of many bioactive molecules.
Application in Kinase Inhibitor Synthesis: The Case of Sunitinib
A prime example of the strategic importance of this compound is its role as a key intermediate in the synthesis of Sunitinib. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[5] It functions by inhibiting cellular signaling through various RTKs, including platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R), which are crucial for tumor angiogenesis and cell proliferation.[5]
The synthesis of Sunitinib elegantly demonstrates the utility of this compound. The overall synthetic workflow can be conceptualized as follows:
Caption: Synthetic workflow from this compound to Sunitinib.
This synthetic route highlights two critical transformations of the this compound intermediate:
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the electron-rich and sterically accessible C5 position of the pyrrole ring.[6][7] This formyl group is essential for the subsequent condensation reaction.
-
Condensation: The newly introduced formyl group acts as an electrophilic site for condensation with the nucleophilic C3 position of an oxindole derivative, in this case, 5-fluoroindolin-2-one, to construct the core structure of Sunitinib.[1][8]
Protocols for Synthesis and Derivatization
Protocol 1: Synthesis of this compound via Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is a classic and reliable method for the preparation of substituted pyrroles.[9][10][11] It involves the condensation of an α-amino-ketone with a β-ketoester or a related compound with an active methylene group. For the synthesis of this compound, a common approach involves the in-situ generation of an α-amino ketone from an oxime, followed by its reaction with acetylacetone.
Materials and Reagents:
-
Ethyl acetoacetate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Zinc dust
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the α-oximinoacetoacetate: In a flask equipped with a stirrer and a dropping funnel, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid. Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite (1 equivalent) in water, maintaining the temperature below 10°C. Stir for 1-2 hours at this temperature.
-
Reduction and Condensation: To the cooled solution of the α-oximinoacetoacetate, add acetylacetone (1 equivalent). While vigorously stirring, add zinc dust (2-3 equivalents) portion-wise, ensuring the temperature does not exceed 40°C. The addition of zinc is exothermic.
-
Reaction Completion and Work-up: After the addition of zinc is complete, stir the mixture at room temperature for 2-3 hours, then heat to 80-90°C for 30 minutes. Cool the reaction mixture and pour it into a large volume of ice water.
-
Extraction and Purification: Extract the aqueous mixture with diethyl ether (3 x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water to afford this compound as a crystalline solid.
Causality Behind Experimental Choices:
-
In-situ generation of the α-amino ketone: α-amino ketones are often unstable and prone to self-condensation.[11][12] Generating them in the reaction mixture from the more stable oxime precursor using a reducing agent like zinc dust is a common and effective strategy.
-
Use of acetic acid: Acetic acid serves as both a solvent and a proton source, facilitating the reduction of the oxime and the subsequent condensation and cyclization steps.[10][11]
-
Temperature control: The initial nitrosation and the subsequent reduction with zinc are exothermic reactions.[11] Careful temperature control is crucial to prevent side reactions and ensure a good yield.
Protocol 2: Vilsmeier-Haack Formylation of this compound
This protocol describes the introduction of a formyl group at the C5 position of the pyrrole ring, a key step in the synthesis of Sunitinib and other related kinase inhibitors.
Materials and Reagents:
-
This compound
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked flask under a nitrogen atmosphere, add anhydrous DMF (3-5 equivalents). Cool the flask to 0°C in an ice-water bath. Slowly add phosphorus oxychloride (1.1-1.2 equivalents) dropwise, maintaining the temperature below 10°C. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent, a pale-yellow solid may form.
-
Formylation Reaction: Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture back to 0°C and slowly quench by the addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude 5-formyl-3-acetyl-2,4-dimethylpyrrole can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous conditions: The Vilsmeier reagent is highly sensitive to moisture and will be readily hydrolyzed.[4] Therefore, the use of anhydrous solvents and a dry atmosphere is critical for the success of the reaction.
-
Order of addition: The Vilsmeier reagent is prepared first before the addition of the pyrrole substrate. This ensures the complete formation of the electrophilic species and prevents potential side reactions of the pyrrole with POCl₃.
-
Temperature control: The formation of the Vilsmeier reagent is exothermic.[4] Low temperatures are maintained to control the reaction rate and prevent decomposition of the reagent.
Mechanism of Action of Derived Kinase Inhibitors
Drugs derived from this compound, such as Sunitinib, typically function as Type II kinase inhibitors. They bind to the ATP-binding pocket of the kinase in its inactive (DFG-out) conformation. The pyrrole ring and its substituents play a crucial role in establishing key interactions within the active site, leading to potent and often selective inhibition.
The general pharmacophore model for many pyrrole-based kinase inhibitors involves:
-
A hydrogen bond donor/acceptor group on the pyrrole ring (often the NH).
-
Hydrophobic interactions from the methyl groups.
-
A linker region connecting to a terminal group that occupies the hydrophobic back pocket of the kinase.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Sunitinib.
Targeted Signaling Pathways
The kinase inhibitors derived from this compound primarily target pathways crucial for tumor growth and vascularization.
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[9][13][14][15][16] Inhibition of VEGFR-2 signaling by drugs like Sunitinib effectively cuts off the blood supply to tumors, leading to their growth inhibition.
Caption: Simplified VEGFR-2 Signaling Pathway.
PDGFR Signaling Pathway: Platelet-Derived Growth Factor Receptors (PDGFRs) are involved in cell growth, proliferation, and migration.[3][10][17][18][19] Their aberrant activation is a hallmark of several cancers.
Caption: Simplified PDGFR Signaling Pathway.
c-Kit Signaling Pathway: The c-Kit receptor is another tyrosine kinase that, when mutated or overexpressed, can drive the growth of certain tumors, particularly GISTs.[20][21][22][23][24]
Caption: Simplified c-Kit Signaling Pathway.
Conclusion and Future Perspectives
This compound is a testament to the power of strategic molecular design in drug discovery. Its well-defined reactivity and versatile chemical handles have established it as a critical building block for the synthesis of complex and highly effective therapeutics. The successful development of Sunitinib serves as a powerful illustration of its potential. As our understanding of the molecular drivers of disease continues to grow, the demand for novel, targeted therapies will only increase. The principles and protocols outlined in this guide are intended to empower researchers to fully leverage the synthetic potential of this compound in the design and creation of the next generation of life-saving medicines. The continued exploration of new reactions and derivatizations of this valuable intermediate will undoubtedly lead to the discovery of novel drug candidates with improved efficacy, selectivity, and safety profiles.
References
- 1. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]
- 2. CN103319392A - Preparation method of sunitinib intermediate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. CN103992308A - Method for preparing sunitinib - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 12. Chemicals [chemicals.thermofisher.cn]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 15. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 16. File:The VEGFR2 signaling pathways in endothelial cells.png - Wikimedia Commons [commons.wikimedia.org]
- 17. sinobiological.com [sinobiological.com]
- 18. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. diva-portal.org [diva-portal.org]
- 22. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ijbs.com [ijbs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetyl-2,4-dimethylpyrrole
Welcome to the technical support resource for the synthesis of 3-Acetyl-2,4-dimethylpyrrole. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in this synthetic procedure. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and improve your yields.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through a variation of the Knorr pyrrole synthesis. This classic method involves the condensation of an α-aminoketone with a β-ketoester. Due to the inherent instability and tendency of α-aminoketones to self-condense, they are typically generated in situ. A common route involves the reduction of an α-oximino-β-keto compound. The resulting pyrrole-3-carboxylate is then hydrolyzed and decarboxylated to yield the final product. Each of these steps presents unique challenges that can contribute to a low overall yield.
This guide will dissect the common pitfalls in this multi-step synthesis and provide actionable solutions based on established chemical principles and laboratory experience.
Troubleshooting Guide: Low Yields and Impurities
Problem 1: Low or No Formation of the Pyrrole Intermediate
You've completed the initial condensation reaction, but TLC analysis shows a complex mixture of starting materials and unidentifiable spots, with little to no desired pyrrole product.
| Potential Cause | Scientific Explanation | Recommended Action |
| Impure Starting Materials | Impurities in reactants, such as the β-ketoester or the nitrosating agent, can lead to a cascade of unwanted side reactions, consuming your starting materials and complicating purification.[1] | Ensure all starting materials are of high purity. It is advisable to freshly distill liquid reagents and recrystallize solid reagents before use. |
| Inefficient In Situ Amine Formation | The reduction of the oxime to the amine is a critical step. Incomplete reduction will result in a lower concentration of the necessary α-aminoketone, thereby limiting the extent of the subsequent condensation. | Ensure the reducing agent, typically zinc dust, is active. If necessary, activate the zinc dust with dilute acid, followed by washing with water, ethanol, and ether, and drying under vacuum. |
| Incorrect Stoichiometry | An improper ratio of reactants can lead to the incomplete consumption of the limiting reagent and the formation of side products from the excess reagent.[1] | Carefully control the stoichiometry of the reactants. A slight excess of the β-ketoester may be beneficial in some cases to ensure complete reaction of the less stable α-aminoketone. |
| Suboptimal Temperature Control | The Knorr synthesis is often exothermic.[2] Uncontrolled temperature increases can lead to polymerization and the formation of tar-like byproducts, significantly reducing the yield of the desired pyrrole. | Maintain strict temperature control throughout the reaction, especially during the addition of the reducing agent. Use an ice bath to manage the exotherm and ensure a steady reaction rate. |
| Presence of Moisture | The condensation reaction is sensitive to moisture, which can interfere with the catalytic activity and promote side reactions.[1] | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
Problem 2: Significant Formation of Byproducts
Your reaction produces the desired pyrrole, but it is contaminated with significant amounts of impurities, making isolation difficult and reducing the final yield.
| Potential Cause | Scientific Explanation | Recommended Action |
| Self-Condensation of α-Aminoketone | α-Aminoketones are notoriously unstable and can undergo self-condensation to form dihydropyrazines if their concentration becomes too high or if they are not trapped by the β-ketoester quickly enough.[2] | The α-aminoketone should be generated in situ and consumed immediately. This can be achieved by the slow, portion-wise addition of the reducing agent to the reaction mixture containing the oxime and the β-ketoester. |
| Furan Byproduct Formation | In acidic conditions, there can be a competing intramolecular cyclization of the 1,4-dicarbonyl intermediate to form a furan derivative, a common side reaction in the related Paal-Knorr synthesis.[1][3] | While the Knorr synthesis conditions are typically specific, careful control of acidity is still important. Ensure the reaction medium is not overly acidic, which could favor furan formation. |
Problem 3: Difficulty in Hydrolysis and Decarboxylation
You have successfully synthesized the pyrrole-3-carboxylate intermediate, but the subsequent hydrolysis and decarboxylation steps are resulting in low yields of this compound.
| Potential Cause | Scientific Explanation | Recommended Action |
| Harsh Hydrolysis Conditions | The pyrrole ring is sensitive to strong acidic or basic conditions, especially at elevated temperatures, which can lead to decomposition or polymerization. | Use milder hydrolysis conditions. Saponification with aqueous sodium or potassium hydroxide at moderate temperatures is generally effective. Monitor the reaction progress carefully by TLC to avoid over-running the reaction. |
| Inefficient Decarboxylation | The decarboxylation of pyrrole-2-carboxylic acids can be sluggish and may require specific conditions to proceed efficiently without degrading the product.[4][5] | Acid-catalyzed decarboxylation is a common method. This often involves heating the pyrrole carboxylic acid in a suitable solvent with a catalytic amount of acid. The mechanism can involve the addition of water to the carboxyl group.[6][7] Experiment with different acids and temperatures to optimize the conditions for your specific substrate. |
| Product Volatility | The final product, this compound, may be volatile under the high temperatures sometimes used for decarboxylation, leading to loss of product. | If performing a thermal decarboxylation, consider a setup that allows for the collection of any volatilized product, such as a distillation apparatus. |
Experimental Workflow & Visualization
General Knorr Synthesis Pathway for this compound
Caption: Knorr synthesis pathway for this compound.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low yield in pyrrole synthesis.
Frequently Asked Questions (FAQs)
Q1: Can I use a different reducing agent instead of zinc dust?
A1: While zinc in acetic acid is the classical and most reported method for the in situ reduction of the oxime in the Knorr synthesis, other reducing agents have been explored.[2] For instance, sodium dithionite has been used in some variations. However, any deviation from the established protocol should be carefully researched and optimized, as the choice of reducing agent can significantly impact the reaction outcome.
Q2: My final product is a dark, oily substance that is difficult to purify. What should I do?
A2: The formation of dark, often resinous or oily, products is a common issue in pyrrole chemistry, frequently resulting from polymerization or decomposition. This is often exacerbated by high temperatures or overly acidic/basic conditions. To address this, consider the following:
-
Purification: Column chromatography on silica gel is often the most effective method for purifying pyrroles from colored impurities. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is a good starting point.
-
Prevention: To prevent the formation of these impurities in future attempts, focus on stringent temperature control, ensuring an inert atmosphere, and using purified reagents.
Q3: How critical is the pH during the reaction?
A3: The pH is a critical parameter. The Knorr synthesis is typically carried out in acetic acid, providing the necessary acidic environment for the condensation to occur. However, as seen in related syntheses like the Paal-Knorr, excessively strong acidic conditions can promote the formation of furan byproducts.[3] Therefore, maintaining the reaction in the recommended solvent system is crucial for success.
Q4: Are there alternative synthetic routes to this compound?
A4: While the Knorr synthesis is a staple, other methods for constructing substituted pyrroles exist, such as the Paal-Knorr, Hantzsch, and van Leusen syntheses.[8][9] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrrole ring. For this specific target molecule, the Knorr approach starting from readily available diketones and ketoesters remains one of the most direct and well-documented routes.
References
- 1. benchchem.com [benchchem.com]
- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Paal-Knorr Pyrrole Synthesis
Welcome to the technical support center for the Paal-Knorr synthesis of substituted pyrroles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize reaction outcomes. Here, we move beyond simple protocols to explain the causality behind common issues, providing field-proven insights to ensure the integrity and success of your experiments.
Introduction to the Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a robust and straightforward method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2] The reaction typically proceeds under neutral or weakly acidic conditions and involves the formation of a hemiaminal, followed by intramolecular cyclization and dehydration to yield the aromatic pyrrole ring.[3]
Despite its utility, the reaction is not without its challenges. Competing side reactions, substrate decomposition, and low conversion rates are common hurdles. This guide provides a structured, question-and-answer-based approach to diagnose and resolve these issues.
Troubleshooting Guides & FAQs
FAQ 1: My reaction is producing a significant furan byproduct. How can I suppress this major side reaction?
This is the most frequently encountered issue in Paal-Knorr pyrrole synthesis. The formation of a furan is an intrinsic competing pathway.
Causality: The 1,4-dicarbonyl starting material can undergo an acid-catalyzed intramolecular cyclization to form a furan, a reaction known as the Paal-Knorr Furan Synthesis.[1][4] The pyrrole synthesis requires the amine to act as a nucleophile. However, under strongly acidic conditions (e.g., pH < 3 or when using amine hydrochloride salts), the primary amine is protonated to form a non-nucleophilic ammonium salt.[2][5] This effectively shuts down the pyrrole pathway, allowing the slower, acid-catalyzed furan synthesis to become the dominant reaction route.
Visualizing the Competing Pathways:
Caption: Competing pathways in the Paal-Knorr Synthesis.
Troubleshooting Protocol: Suppressing Furan Formation
-
Control the pH: Avoid strongly acidic conditions. Use of a weak acid like glacial acetic acid is often sufficient to catalyze the reaction without excessively protonating the amine.[2] Neutral conditions are also viable, though potentially slower.[2]
-
Avoid Amine Salts: Do not use pre-formed amine hydrochloride or other strong acid salts, as these create a highly acidic environment.
-
Use Excess Amine: Employing an excess of the primary amine can help ensure that it outcompetes the intramolecular reaction, shifting the equilibrium towards the desired pyrrole product.[2]
-
Select a Milder Catalyst: If an acid catalyst is necessary, consider alternatives to strong Brønsted acids. Mild Lewis acids such as Sc(OTf)₃ or solid acid catalysts like montmorillonite KSF can effectively promote the reaction with higher selectivity for the pyrrole.[6][7]
FAQ 2: My reaction is slow, incomplete, or gives a low yield. How can I improve the conversion rate?
Low conversion can stem from several factors related to both the substrates and the reaction conditions.
Causality:
-
Substrate Reactivity: Primary amines bearing strong electron-withdrawing groups are less nucleophilic and react more slowly.[4] Similarly, significant steric hindrance on either the 1,4-dicarbonyl compound or the amine can impede the initial condensation and subsequent cyclization steps.[7]
-
Reaction Conditions: Insufficient heat may fail to overcome the activation energy, while an inappropriate choice or amount of catalyst can lead to a sluggish reaction.[4][7]
Troubleshooting Protocol: Driving the Reaction to Completion
-
Optimize Temperature: For sterically hindered substrates, increasing the reaction temperature can provide the necessary energy to overcome the steric barrier. Consider switching to a higher-boiling solvent like toluene or o-dichlorobenzene.[7][8]
-
Employ Microwave Irradiation: Microwave-assisted synthesis is a highly effective technique for accelerating the reaction. The focused heating can dramatically reduce reaction times from hours to minutes and often improves yields, particularly in challenging cases involving steric hindrance.[3][7]
-
Use a Stronger Dehydrating Agent: The final step of the synthesis is the elimination of two water molecules. Adding a powerful dehydrating agent like phosphorus pentoxide (P₂O₅) can help drive the reaction equilibrium toward the product, in accordance with Le Châtelier's principle.[1][8]
-
Re-evaluate Catalyst Choice: For unreactive amines, a stronger acid may be required. However, this must be balanced against the risk of furan formation. Experimenting with different Lewis acids (e.g., ZnBr₂, Bi(NO₃)₃, Sc(OTf)₃) is recommended as they can offer different reactivity profiles.[8][9]
FAQ 3: My reaction mixture is degrading and forming tar. What is causing this and how can I prevent it?
Tar formation is a clear sign of substrate or product decomposition and is a common issue when using harsh reaction conditions.
Causality: Many organic molecules, especially those with sensitive functional groups, are unstable to prolonged heating in the presence of strong acids.[8][10] The combination of high temperatures and strong Brønsted acids (e.g., H₂SO₄, p-TsOH) can lead to charring and polymerization, resulting in the formation of intractable tar and a significant loss of yield.[8]
Troubleshooting Protocol: Preventing Degradation
-
Switch to Milder Catalysts: The most effective solution is to replace strong, corrosive Brønsted acids with milder Lewis acids (e.g., ZnBr₂, Sc(OTf)₃) or heterogeneous catalysts like alumina or clays.[8][11] These promote the desired cyclization under less aggressive conditions.
-
Reduce Temperature and Time: Drastically shorten the reaction time and lower the temperature. As mentioned previously, microwave-assisted synthesis is an ideal platform for achieving this, often completing the reaction in minutes before significant degradation can occur.[8]
-
Optimize Solvent Choice: When using conventional heating, avoid solvent-free conditions which can lead to localized overheating. Using a high-boiling aprotic solvent such as toluene or DMF allows for more precise and uniform temperature control.[8]
Data Summary: Catalyst Performance in Paal-Knorr Synthesis
The choice of catalyst is critical and significantly impacts reaction time, yield, and side product formation. The table below summarizes the performance of various catalytic systems.
| Catalyst Type | Examples | Typical Conditions | Advantages | Potential Issues |
| Brønsted Acids | Acetic Acid, p-TsOH, H₂SO₄ | 25 - 110 °C, 1-24 h | Inexpensive, readily available | Risk of furan formation (esp. strong acids), substrate degradation, tarring[2][8][12] |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, ZnBr₂, FeCl₃ | Room Temp - 80 °C, 15 min - 5 h | Milder conditions, often higher selectivity, reduced degradation[6][8][13] | Higher cost, potential moisture sensitivity |
| Solid Acids | Montmorillonite KSF, Alumina, Silica Sulfuric Acid | Room Temp - 60 °C, 30 min - 25 h | Recyclable, easy separation, mild conditions, environmentally friendly[7][11][12] | Can require longer reaction times, activity may vary by support type |
| No Catalyst | Ionic Liquids, Water, Neat | 80 - 120 °C, 1-4 h | "Green" conditions, avoids catalyst cost/removal | Often requires higher temperatures or specialized solvents/equipment[6][14] |
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a Sterically Hindered Pyrrole
This protocol is designed to overcome low reactivity due to steric hindrance and minimize side reactions by using a short reaction time.
-
Reaction Setup: In a 10 mL microwave reaction vial, combine the 1,4-dicarbonyl compound (1.0 mmol) and the sterically hindered primary amine (1.2 mmol).
-
Solvent & Catalyst: Add ethanol (3 mL) and a catalytic amount of glacial acetic acid (0.1 mmol).
-
Microwave Irradiation: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at 120 °C for 15-20 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the equipment.
-
Workup and Purification: After the reaction is complete, cool the vial to room temperature. Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.[3]
Protocol 2: pH-Controlled Synthesis to Avoid Furan Formation
This protocol is optimized for substrates prone to furan formation.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine (1.5 mmol) in a suitable solvent such as ethanol or acetic acid (10 mL).
-
Catalyst Addition: Add glacial acetic acid (5-10 mol%). Do not use strong acids like HCl or H₂SO₄.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the starting material is consumed, cool the reaction to room temperature. Neutralize the acetic acid by washing the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.[3]
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. rgmcet.edu.in [rgmcet.edu.in]
- 13. Pyrrole synthesis [organic-chemistry.org]
- 14. journal.uctm.edu [journal.uctm.edu]
Technical Support Center: Purification of 3-Acetyl-2,4-dimethylpyrrole
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-acetyl-2,4-dimethylpyrrole. This valuable heterocyclic building block, often synthesized via methods like the Paal-Knorr or Knorr pyrrole synthesis, can be prone to the formation of colored impurities that are crucial to remove for subsequent applications. This guide provides in-depth troubleshooting, detailed purification protocols, and the scientific rationale behind our recommended procedures.
Troubleshooting Guide & FAQs
This section addresses common issues observed during the purification of this compound in a question-and-answer format.
Q1: My isolated this compound is yellow/brown/greenish instead of the expected white to off-white solid. What is causing this discoloration?
A1: The coloration of crude this compound is typically due to the presence of one or more of the following types of impurities:
-
Oxidation Products: Pyrroles, being electron-rich aromatic compounds, are susceptible to oxidation, which can lead to the formation of highly colored polymeric or condensed structures, especially when exposed to air and light over time.
-
Residual Starting Materials and Byproducts: Incomplete reactions or side reactions during synthesis can leave behind colored starting materials or generate chromophoric byproducts. For instance, in a Paal-Knorr synthesis, acidic conditions can sometimes favor the formation of furan derivatives, which can be impurities.[1][2]
-
Thermal Degradation: Excessive heat during synthesis, work-up, or even storage can lead to the decomposition of the target molecule or impurities, resulting in discoloration.
Q2: I tried to purify my colored this compound by recrystallization, but it either oiled out or the color did not improve significantly. What should I do?
A2: Recrystallization can be a powerful technique, but its success is highly dependent on the choice of solvent and the nature of the impurities. If you are facing issues:
-
Perform a thorough solvent screen: The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility at cooler temperatures, while the impurities should remain in solution. Test a range of solvents with varying polarities.
-
Consider a solvent/anti-solvent system: If a single solvent is not effective, a binary system can be employed. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Allow the solution to cool slowly to promote crystallization.
-
Pre-treat with activated carbon: If the color is persistent, it is likely due to highly conjugated, colored impurities. A preliminary treatment of the crude product solution with activated carbon before recrystallization can effectively adsorb these impurities.[3]
Q3: I am considering using column chromatography for purification. What stationary and mobile phases should I use?
A3: Column chromatography is an excellent method for separating this compound from impurities with different polarities.
-
Stationary Phase: Silica gel is the most common choice. However, be aware that some pyrrole derivatives can be sensitive to the acidic nature of silica gel, which may cause streaking or degradation on the column. If you observe this, consider using deactivated silica gel (by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine, typically 0.5-1% v/v) or a more neutral stationary phase like alumina.
-
Mobile Phase: A good starting point for the eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. A gradient elution, starting with a lower polarity and gradually increasing it, is often effective for separating a range of impurities.
Q4: Can I use an acid or base wash to remove impurities during the work-up?
A4: The stability of the pyrrole ring and the acetyl group to acidic and basic conditions must be considered. While a mild acidic wash (e.g., with dilute HCl) could potentially remove basic impurities, and a mild basic wash (e.g., with saturated sodium bicarbonate solution) could remove acidic byproducts, harsh conditions should be avoided. The pyrrole ring can be susceptible to polymerization under strong acid conditions. It is advisable to test the stability of a small sample of your crude product to the intended wash conditions before applying it to the entire batch.
In-Depth Purification Protocols
Below are detailed, step-by-step protocols for the most effective methods to purify this compound from colored impurities.
Protocol 1: Decolorization with Activated Carbon and Recrystallization
This is often the most effective method for removing stubborn coloration.
Rationale: Activated carbon possesses a highly porous structure with a large surface area, allowing it to adsorb large, conjugated molecules that are often responsible for color.[4] Subsequent recrystallization then separates the desired compound from any remaining soluble impurities.
Experimental Workflow:
Caption: Workflow for purification by activated carbon treatment and recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude this compound in a candidate solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water) by heating. A good solvent will fully dissolve the compound when hot and result in crystal formation upon cooling.
-
Dissolution: In a flask, dissolve the bulk of the crude product in the chosen solvent by heating and stirring. Use a minimal amount of hot solvent to ensure the solution is saturated.
-
Activated Carbon Treatment: Add a small amount of activated carbon (typically 1-5% of the weight of the crude product) to the hot solution.
-
Heating: Gently heat the mixture at reflux for 10-15 minutes with continuous stirring. This allows for sufficient contact time for the activated carbon to adsorb the colored impurities.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The expected melting point of pure this compound is in the range of 136-140°C.[6]
Protocol 2: Purification by Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities.
Rationale: The principle of column chromatography is the differential partitioning of components of a mixture between a stationary phase and a mobile phase. By carefully selecting these phases, this compound can be effectively isolated.
Experimental Workflow:
Caption: Workflow for purification by column chromatography.
Step-by-Step Methodology:
-
TLC Analysis: Develop a suitable eluent system using TLC. Spot the crude product on a TLC plate and elute with different mixtures of a non-polar and a polar solvent (e.g., hexane/ethyl acetate). The ideal system will give a good separation of the product spot from impurity spots, with an Rf value for the product of around 0.2-0.4.
-
Column Packing: Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load this solution onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, start with a lower polarity and gradually increase the percentage of the more polar solvent.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions that contain the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Summary Table
| Purification Method | Key Parameters | Expected Purity | Typical Yield | Advantages & Disadvantages |
| Recrystallization with Activated Carbon | Solvent choice is critical; 1-5% w/w activated carbon. | >98% | 60-85% | Advantages: Cost-effective, scalable, and excellent for removing color. Disadvantages: Potential for product loss in the mother liquor. |
| Column Chromatography | Stationary Phase: Silica gel or neutral alumina. Mobile Phase: Hexane/Ethyl Acetate gradient. | >99% | 50-80% | Advantages: High resolution for separating closely related impurities. Disadvantages: Can be time-consuming and requires larger volumes of solvent. Potential for product degradation on acidic silica. |
Conclusion
The purification of this compound from colored impurities is a common challenge that can be effectively addressed with a systematic approach. By understanding the nature of the likely impurities and applying the appropriate purification techniques, such as recrystallization with activated carbon or column chromatography, researchers can obtain a high-purity product suitable for their downstream applications. Always start with a small-scale trial to optimize conditions before proceeding with the bulk of the material.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
- 4. carbotecnia.info [carbotecnia.info]
- 5. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
Technical Support Center: Catalyst Optimization for 3-Acetyl-2,4-dimethylpyrrole Synthesis
Welcome to the technical support center for the synthesis of 3-Acetyl-2,4-dimethylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction outcomes.
The synthesis of this compound, a valuable heterocyclic building block, is most commonly achieved via the Paal-Knorr reaction.[1][2][3] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or an ammonia source.[1][4] While elegant in its simplicity, the reaction's success is critically dependent on the choice and optimization of an acid catalyst. This guide focuses on navigating the complexities of catalyst selection to maximize yield, minimize side reactions, and ensure procedural efficiency.
Core Principles: The Paal-Knorr Reaction Mechanism
Understanding the reaction mechanism is fundamental to effective troubleshooting. The Paal-Knorr synthesis is an acid-catalyzed dehydrative cyclization. The catalyst's primary role is to protonate a carbonyl group, activating it for nucleophilic attack by the amine. This is followed by a series of steps leading to the final aromatic pyrrole ring.
The mechanism, investigated by V. Amarnath et al., involves the initial attack of the amine on a protonated carbonyl to form a hemiaminal intermediate.[2][4] A subsequent intramolecular attack on the second carbonyl forms a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the pyrrole.[1][2]
Caption: Paal-Knorr mechanism for pyrrole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of catalyst for the Paal-Knorr synthesis of this compound? A1: The most frequently used catalysts are Brønsted acids.[5][6] Protic acids like p-toluenesulfonic acid (p-TsOH), acetic acid, and sulfuric acid are common choices for promoting the condensation.[6][7] The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[4]
Q2: What are the primary challenges when synthesizing substituted pyrroles like this one? A2: The main challenges include low yields, the formation of unwanted side products, and difficulties in purification.[8] The most common side reaction is the competing acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl starting material to form a furan derivative.[8] Incomplete reactions and the removal of homogeneous acid catalysts can also complicate the workflow.
Q3: Can Lewis acids be used as catalysts? A3: Yes, a wide range of Lewis acids have proven to be effective and sometimes superior catalysts for the Paal-Knorr synthesis.[7] Metal halides and triflates such as FeCl₃, Sc(OTf)₃, InCl₃, and ZrCl₄ can offer milder reaction conditions and improved yields.[6][9] They function by coordinating to the carbonyl oxygen, thereby activating it for nucleophilic attack.
Q4: What are the benefits of using a heterogeneous catalyst? A4: Heterogeneous (solid-supported) acid catalysts offer significant advantages, particularly in terms of operational simplicity and sustainability.[6] They are easily separated from the reaction mixture by filtration, which simplifies product purification and allows for the catalyst to be recovered and reused.[5][6] Examples include silica sulfuric acid (SiO₂-OSO₃H), clays like montmorillonite, and various supported metal catalysts.[5][6]
Troubleshooting and Optimization Guide
This section addresses specific experimental issues in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Problem 1: My reaction yield is low or I'm recovering only starting material.
Q: I've set up my Paal-Knorr reaction but see very little product formation. What are the likely causes and how can I fix it?
A: Low or no yield is a common issue that can typically be traced back to the catalyst, reaction conditions, or reagents.
-
Causality—Insufficient Catalysis: The acid catalyst is essential for activating the dicarbonyl compound. If the catalyst is too weak (high pKa) or used in too low a concentration, the initial protonation step, which is often rate-determining, will be inefficient.
-
Solution—Catalyst Selection & Screening:
-
Verify Catalyst Activity: Ensure your acid catalyst has not degraded. For example, p-TsOH can absorb water, reducing its effectiveness.
-
Switch to a Stronger Acid: If using a weak acid like acetic acid, consider switching to p-TsOH or a mineral acid, but be mindful of the increased risk of furan formation.[4]
-
Screen Lewis Acids: Lewis acids like Sc(OTf)₃ or FeCl₃ can be highly effective and may offer better yields under milder conditions.[6][9]
-
Explore Heterogeneous Options: Catalysts like silica sulfuric acid have been shown to produce excellent yields, often in very short reaction times and under solvent-free conditions.[5]
-
-
Causality—Suboptimal Conditions: The Paal-Knorr reaction can be sensitive to temperature and solvent.[8] Insufficient thermal energy may prevent the reaction from overcoming the activation energy barrier for cyclization and dehydration.
-
Solution—Optimize Reaction Conditions:
-
Increase Temperature: Gently increase the reaction temperature. Many Paal-Knorr procedures benefit from heating, with temperatures around 60-110 °C being common.[6][9]
-
Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for Paal-Knorr reactions, often under solvent-free conditions.[10][11]
-
-
Causality—Reagent Purity: Impurities in the 1,4-dicarbonyl starting material or the ammonia source can inhibit the reaction or lead to unwanted side products.[8]
-
Solution—Verify Reagent Quality: Use freshly purified starting materials. Ensure the correct stoichiometry is being used; an excess of the amine/ammonia source is often employed to drive the reaction to completion.[4]
Problem 2: My main product is contaminated with a significant furan byproduct.
Q: My NMR and GC-MS data show a significant peak corresponding to the furan analog. How can I suppress this side reaction?
A: Furan formation is the most common competing pathway in the Paal-Knorr synthesis.[8] It occurs when the enol form of the 1,4-dicarbonyl attacks the other protonated carbonyl before the amine can react.
-
Causality—Reaction Kinetics & Acidity: This side reaction is favored under strongly acidic conditions (pH < 3) or when the amine nucleophile is present in low concentration or is insufficiently nucleophilic.[4] The intramolecular cyclization to the furan is often kinetically faster than the intermolecular reaction with the amine if conditions are not optimal.
Caption: Competing pathways in the Paal-Knorr synthesis.
-
Solution—Control Acidity and Nucleophile Concentration:
-
Use a Weaker Acid: Switch from a strong acid like H₂SO₄ to a milder one like acetic acid or use a Lewis acid catalyst.[4]
-
Buffer the Reaction: Using the hydrochloride salt of the amine or ammonium acetate can help maintain a weakly acidic pH that favors pyrrole formation.
-
Increase Amine Concentration: Ensure a sufficient excess of the ammonia source (e.g., ammonium acetate, ammonium hydroxide) is present from the start of the reaction to favor the bimolecular reaction over the unimolecular cyclization.[1][4]
-
Choose an Appropriate Solvent: Solvents can mediate proton activity. Sometimes, running the reaction neat (solvent-free) can give cleaner results.[5][6]
-
Problem 3: My catalyst is difficult to remove from the final product.
Q: I've successfully synthesized the pyrrole, but removing the p-TsOH catalyst during workup is proving difficult and impacting my final purity. What's a better approach?
A: The removal of homogeneous acid catalysts is a classic purification challenge. The solution lies in using a catalyst that exists in a different phase from the reaction mixture.
-
Causality—Homogeneous Catalysis: Catalysts like p-TsOH are soluble in common organic solvents, making their separation from the product (which has similar solubility) difficult without extensive aqueous washes or column chromatography, which can lead to product loss.
-
Solution—Employ Heterogeneous Catalysts:
-
Switch to a Solid Acid: Solid-supported catalysts are the ideal solution. They can be removed by simple filtration at the end of the reaction.
-
Recommended Heterogeneous Catalysts:
-
Silica Sulfuric Acid (SSA): An inexpensive, efficient, and reusable catalyst that works well under solvent-free conditions.[5]
-
Montmorillonite Clays: Natural clays that act as solid acid catalysts and are environmentally benign.[6]
-
Silica-Supported Metal Halides: For example, BiCl₃/SiO₂ or SbCl₃/SiO₂ combine the benefits of Lewis acid catalysis with easy separation.[6][12]
-
-
Catalyst Performance Comparison
The choice of catalyst significantly impacts reaction outcomes. The following table summarizes various catalytic systems reported for the Paal-Knorr synthesis of N-substituted pyrroles, providing a basis for selection and optimization.
| Catalyst Type | Catalyst Example | Typical Conditions | Advantages | Disadvantages | Reference |
| Brønsted (Homo) | p-Toluenesulfonic acid (p-TsOH) | Toluene or neat, 80-110 °C | Inexpensive, widely available | Can promote furan formation, difficult to remove | [6] |
| Brønsted (Homo) | Acetic Acid | Reflux in acetic acid | Mild, can suppress furan formation | Slower reaction rates, can act as solvent | [4][6] |
| Lewis (Homo) | Scandium(III) triflate (Sc(OTf)₃) | Solvent-free, 80-100 °C | High efficiency, mild conditions | Expensive, moisture sensitive | [9] |
| Lewis (Homo) | Iron(III) chloride (FeCl₃) | Water or neat, 60-80 °C | Very inexpensive, effective in water | Can be corrosive, workup can be complex | [6][9] |
| Heterogeneous | Silica Sulfuric Acid (SiO₂-OSO₃H) | Solvent-free, Room Temp to 60°C | High yields, short reaction times, reusable | Requires preparation or purchase | [5][6] |
| Heterogeneous | CATAPAL 200 (Alumina) | Solvent-free, 60 °C | Low-cost, commercially available, reusable | Moderate catalyst loading may be needed | [6][13] |
| Heterogeneous | Montmorillonite Clay | Dichloromethane, Room Temp | Environmentally friendly, mild | Longer reaction times may be needed | [6] |
Experimental Protocol: Catalyst Screening Workflow
This protocol provides a systematic approach to optimizing the catalyst for the synthesis of this compound from an appropriate 1,4-dicarbonyl precursor (e.g., 3-acetylpentane-2,4-dione) and an ammonia source (e.g., ammonium acetate).
Caption: Systematic workflow for catalyst optimization.
Step 1: Establish a Baseline
-
In a round-bottom flask, combine the 1,4-dicarbonyl precursor (1.0 eq) and ammonium acetate (1.5 eq).
-
Add your chosen solvent (e.g., toluene, 5 mL per mmol of dicarbonyl) and a standard catalyst like p-toluenesulfonic acid (0.05 eq).
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.
-
After 2-4 hours, or upon consumption of the starting material, perform a standard aqueous workup.
-
Analyze the crude product to determine yield and the ratio of pyrrole to furan byproduct. This is your baseline.
Step 2: Screen Alternative Catalysts
-
Set up parallel reactions using the conditions from Step 1.
-
In place of p-TsOH, test a representative Lewis acid (e.g., FeCl₃, 0.05 eq) and a heterogeneous catalyst (e.g., silica sulfuric acid, 40 mg per mmol of dicarbonyl).[6]
-
Run the reactions for the same amount of time and analyze the outcomes. Compare the yields and purity levels to identify the most promising catalyst class.
Step 3: Optimize Reaction Conditions
-
Using the best catalyst identified in Step 2, investigate the effect of solvent and temperature.
-
Run the reaction in a different solvent (e.g., ethanol, or solvent-free).
-
Run the reaction at different temperatures (e.g., room temperature, 60 °C, 100 °C).
-
Identify the conditions that provide the best balance of reaction rate, yield, and purity.
Step 4: Fine-Tune Catalyst Loading
-
With the optimal catalyst and conditions established, perform a final set of experiments varying the catalyst loading (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%) to find the minimum amount of catalyst required for efficient conversion. This reduces cost and potential downstream contamination.
By following this structured approach, you can systematically overcome common challenges and develop a robust, high-yielding, and efficient protocol for the synthesis of this compound tailored to your laboratory's specific needs.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. synarchive.com [synarchive.com]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Decomposition of 3-Acetyl-2,4-dimethylpyrrole during reaction
Welcome to the technical support guide for 3-acetyl-2,4-dimethylpyrrole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable but sensitive heterocyclic compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments, ensuring the integrity and success of your synthetic work.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning dark brown or black. What is causing this discoloration?
This is the most common visual indicator of decomposition. The darkening is typically due to the formation of oxidized and polymerized pyrrole species, often referred to as "pyrrole black."[1] Pyrrole rings, especially when electron-rich as in this case, are highly susceptible to oxidation and acid-catalyzed polymerization.[2][3]
The primary triggers for this decomposition cascade are:
-
Oxygen: In the presence of air, the pyrrole ring can undergo auto-oxidation, which is often initiated by light or trace metal impurities. This process generates radical cations that are key intermediates in polymerization.[4][5]
-
Acidic Conditions: Strong acids or even trace acidic impurities can protonate the pyrrole ring, making it highly activated towards electrophilic attack by other pyrrole molecules, leading to rapid polymerization.[2][6]
-
Heat: Elevated temperatures can accelerate both oxidation and polymerization rates.
-
Light: UV or even ambient light can provide the energy to initiate radical-based decomposition pathways.
Q2: I'm observing low yields and a complex mixture of products in my reaction. How can I confirm if decomposition of the pyrrole is the culprit?
Low yields are a frequent consequence of starting material degradation.[7][8] To diagnose this, a combination of chromatographic and spectroscopic analysis is recommended.
Recommended Analytical Workflow:
-
Thin-Layer Chromatography (TLC): Run a TLC of your crude reaction mixture. The appearance of a dark, immobile baseline streak is a strong indicator of polymeric byproducts. Compare the spot corresponding to your starting material with a fresh standard; a diminished or absent spot suggests consumption or degradation.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for identifying specific decomposition products. You may observe peaks corresponding to dimers, trimers, or oxidized forms of the pyrrole.
-
¹H NMR Spectroscopy: Compare the NMR spectrum of your crude product to the starting pyrrole. Look for a general broadening of signals and a decrease in the sharp peaks of the starting material, which indicates the presence of oligomeric species. New peaks in the aromatic or aliphatic region could correspond to specific, smaller byproducts.
A forced degradation study can be invaluable for identifying potential byproducts.[9] This involves intentionally exposing the pyrrole to harsh conditions (e.g., acid, base, oxidant, heat, light) and analyzing the resulting mixture to create a reference panel of potential degradants.[9]
Q3: What are the primary decomposition products I should look for?
The decomposition of this compound is not random. It follows predictable chemical pathways, leading to several classes of byproducts.
| Byproduct Class | Formation Mechanism | Analytical Signature (LC-MS / NMR) |
| Oligomers/Polymers | Acid-catalyzed or oxidative polymerization. Radical cations attack neutral pyrrole molecules.[1][4] | Series of peaks in MS with repeating mass units of the monomer (137.18 Da). Broad, unresolved signals in ¹H NMR. |
| Oxidized Pyrroles | Reaction with atmospheric oxygen, peroxide impurities, or strong oxidants. | MS peaks corresponding to M+16 (hydroxyl), M+14 (carbonyl/ring-opened), or M-2 (dehydrogenation). |
| Ring-Opened Products | Can occur under harsh oxidative or hydrolytic (strong acid/base) conditions. | Complex fragmentation patterns in MS. Appearance of new carbonyl and amine signals in NMR/IR. |
Q4: What are the most effective strategies to prevent decomposition during a reaction?
Preventing decomposition hinges on meticulously controlling the reaction environment to exclude known triggers.
-
Maintain an Inert Atmosphere: The single most critical step is to remove oxygen. Before adding reagents, thoroughly degas your solvent (e.g., by sparging with argon or nitrogen for 15-30 minutes) and maintain a positive pressure of an inert gas throughout the reaction.[7]
-
Use Purified and Dry Reagents: Use freshly distilled or purified solvents to eliminate non-volatile impurities and peroxides. Ensure all reagents are anhydrous, as moisture can interfere with many reactions and some pyrrole syntheses.[7][8]
-
Control pH: If your reaction does not require acid, consider adding a non-nucleophilic base (e.g., proton sponge or 2,6-lutidine) to scavenge any trace acidic impurities.
-
Protect from Light: Conduct the reaction in a flask wrapped with aluminum foil or in a dark fume hood to prevent light-induced radical formation.
-
Temperature Management: Run the reaction at the lowest effective temperature. Avoid excessive heating, and use an appropriate cooling bath if the reaction is exothermic.[10]
-
Consider N-Protection: If the reaction chemistry allows, protecting the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl, Boc, or SEM) can significantly decrease the ring's electron density, making it less susceptible to oxidation and polymerization.[11][12]
Q5: What are the best practices for storing this compound?
Long-term stability requires proper storage.[13]
-
Temperature: Store in a refrigerator at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen). If the container has been opened, flush the headspace with inert gas before re-sealing.
-
Light: Keep in an amber vial or a container protected from light.
-
Purity: Ensure the material is pure before long-term storage, as impurities can catalyze decomposition over time.
Troubleshooting Workflows & Protocols
This section provides actionable guides for diagnosing and mitigating decomposition issues.
Workflow 1: Troubleshooting Reaction Discoloration and Low Yield
The following diagram outlines a logical sequence of steps to identify and solve decomposition problems.
Caption: A troubleshooting flowchart for diagnosing pyrrole decomposition.
Protocol 1: Forced Degradation Study for Byproduct Identification
This protocol helps generate potential degradation products under controlled conditions to aid in their analytical identification.[9]
Objective: To generate and identify potential acid-catalyzed and oxidative degradation products of this compound.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
30% Hydrogen Peroxide (H₂O₂)
-
1 M Sodium Hydroxide (NaOH) for neutralization
-
Small vials, TLC plates, LC-MS vials
Procedure:
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in methanol.
-
Control Sample: Dilute an aliquot of the stock solution with methanol to a suitable concentration for LC-MS analysis (~50 µg/mL). This is your T=0 control.
-
Acid Degradation:
-
In a vial, mix 0.5 mL of the stock solution with 0.5 mL of 1 M HCl.
-
Let it stand at room temperature for 4 hours.
-
Withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute for LC-MS analysis.
-
-
Oxidative Degradation:
-
In a separate vial, mix 0.5 mL of the stock solution with 0.5 mL of 30% H₂O₂.
-
Let it stand at room temperature for 4 hours, protected from light.
-
Withdraw an aliquot and dilute for LC-MS analysis.
-
-
Analysis: Analyze the control, acid-stressed, and oxidation-stressed samples by LC-MS. Compare the chromatograms to identify new peaks that represent degradation products.
In-Depth Mechanism: Oxidative Polymerization
The oxidative polymerization of pyrroles is a well-documented decomposition pathway.[5][14] It proceeds through a radical cation mechanism, as illustrated below.
Caption: Simplified mechanism of oxidative pyrrole polymerization.
Mechanism Explained:
-
Initiation: The process begins with the oxidation of a neutral pyrrole molecule to a radical cation. This can be triggered by an oxidizing agent, light, or electrochemical potential.[5]
-
Propagation: The highly electrophilic radical cation is then attacked by a neutral, electron-rich pyrrole monomer.[4] This coupling reaction forms a dimer radical cation. This process repeats, with the growing oligomer chain remaining reactive, rapidly extending the polymer and leading to the insoluble, dark material known as "pyrrole black."[1]
By understanding these mechanisms and implementing the preventative strategies outlined in this guide, researchers can significantly improve the success rate of reactions involving the versatile but sensitive this compound.
References
- 1. Polypyrrole - Wikipedia [en.wikipedia.org]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Coexistence of chemical and electrochemical polymerization mechanisms during pyrrole oxidation | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound | 2386-25-6 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Acylation of 3-Acetyl-2,4-dimethylpyrrole
Welcome to the technical support center for advanced pyrrole chemistry. This guide is designed for researchers, synthetic chemists, and drug development professionals navigating the complexities of electrophilic substitution on highly functionalized pyrrole scaffolds. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address the specific challenges associated with the acylation of 3-acetyl-2,4-dimethylpyrrole. Our focus is to provide you with the causal logic behind experimental choices to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses foundational concepts that govern the reactivity of your substituted pyrrole substrate.
Q1: What are the primary factors controlling regioselectivity in the acylation of this compound?
A1: The regiochemical outcome is a result of the interplay between the electronic and steric effects of the substituents on the pyrrole ring.
-
Electronic Effects: The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution.[1] The two methyl groups at positions C2 and C4 are electron-donating, strongly activating the ring. The acetyl group at C3 is electron-withdrawing, which deactivates the ring.[2] Electrophilic attack on pyrroles preferentially occurs at the α-positions (C2 and C5) because the resulting cationic intermediate (the Wheland intermediate) is better stabilized by resonance.[3] In your substrate, the C2 position is blocked, leaving the C5 position as the most electronically favored site for C-acylation.
-
Competing Nucleophile: The pyrrole nitrogen (N-H) possesses a lone pair of electrons, rendering it nucleophilic.[3] This creates a competing reaction pathway: N-acylation. Therefore, the primary challenge is to promote electrophilic substitution at the C5 carbon while suppressing nucleophilic attack by the nitrogen.
Q2: Why is polymerization a common side reaction with pyrroles, and how can it be avoided?
A2: Pyrroles are notoriously prone to polymerization under strong acidic conditions, such as those often used in classical Friedel-Crafts reactions.[4][5] The electron-rich nature of the ring makes it susceptible to protonation, which can initiate a chain reaction. To mitigate this, it is crucial to:
-
Maintain low reaction temperatures (e.g., 0 °C to -78 °C).
-
Use the mildest effective Lewis acid for the transformation.
-
Ensure all reagents, solvents, and glassware are anhydrous, as moisture can exacerbate the decomposition.
-
Control the stoichiometry of the Lewis acid; excess strong acid can be detrimental.
Q3: What is the difference between a Friedel-Crafts acylation and a Vilsmeier-Haack reaction in this context?
A3: Both are methods to introduce a carbonyl group onto the pyrrole ring, but they differ significantly in the nature of the electrophile and the reaction conditions.
-
Friedel-Crafts Acylation: This reaction uses an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) to generate a highly reactive acylium ion electrophile.[6] It is a versatile method for introducing a wide range of acyl groups. However, the strong Lewis acids required can lead to the polymerization of sensitive substrates like pyrroles.[5][7]
-
Vilsmeier-Haack Reaction: This is a much milder method specifically for formylation (introducing a -CHO group), although acylation variants exist. It employs a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide (like DMF) and a halogenating agent (like POCl₃).[8][9][10] The electrophile is significantly less reactive than an acylium ion, making it ideal for electron-rich heterocycles and reducing the risk of polymerization.[11] For your substrate, this reaction is highly regioselective for the C5 position.[8]
Troubleshooting Guide: Improving C5-Acylation Selectivity
This section provides solutions to specific experimental problems in a question-and-answer format.
Problem 1: My primary product is the N-acylated pyrrole, with a very low yield of the desired C5-acylated product.
-
Possible Cause A: Reaction Conditions Favoring Nucleophilic Attack. High temperatures and certain polar, coordinating solvents can favor the kinetically faster N-acylation. The pyrrole nitrogen, being a potent nucleophile, can readily attack the acylating agent.[3][12]
-
Recommended Solution:
-
Lower the Temperature: Perform the reaction at 0 °C or below. For highly reactive acylating agents, temperatures as low as -78 °C may be necessary to slow down N-acylation.
-
Optimize the Solvent: Switch to a non-coordinating, non-polar solvent such as dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide. These solvents do not solvate the Lewis acid-acylating agent complex as strongly, which can enhance its reactivity towards the ring carbon.
-
Change the Order of Addition: Add a solution of the pyrrole substrate dropwise to a pre-complexed mixture of the Lewis acid and the acyl chloride at a low temperature. This ensures the activated electrophile is present in excess relative to the pyrrole at any given moment, favoring the C-acylation pathway.
-
-
Possible Cause B: Inappropriate Choice of Acylating Agent or Catalyst. Highly reactive acylating agents (e.g., acetyl chloride with AlCl₃) can be indiscriminate.
-
Recommended Solution:
-
Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ can sometimes promote N-acylation. Screen weaker Lewis acids such as zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), or boron trifluoride etherate (BF₃·OEt₂).[7] These are less likely to cause polymerization while potentially improving the C/N selectivity.
-
Consider a Milder Acylation Method: For formylation, the Vilsmeier-Haack reaction is the method of choice due to its mildness and high selectivity for the α-position of pyrroles.[8][9]
-
Problem 2: The reaction is very sluggish or stalls, resulting in low conversion of the starting material.
-
Possible Cause A: Insufficient Catalyst Activity. The C3-acetyl group deactivates the pyrrole ring, making it less reactive than unsubstituted pyrrole.[2] The chosen Lewis acid may be too weak to sufficiently activate the acylating agent to overcome this deactivation.
-
Recommended Solution:
-
Increase Catalyst Stoichiometry: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product, an aryl ketone, is a Lewis base and forms a complex with the catalyst, effectively sequestering it.[6] Ensure you are using at least 1.1 to 1.5 equivalents of the Lewis acid. If the product complex is insoluble, more may be needed.
-
Screen Stronger Lewis Acids: If using a weak Lewis acid like ZnCl₂, consider moving to a more potent one like EtAlCl₂ or AlCl₃. However, this must be done cautiously with a concurrent decrease in temperature to prevent polymerization.
-
-
Possible Cause B: Poor Reagent Quality. Moisture in the reagents or solvent will quench the Lewis acid and the acylating agent, halting the reaction.
-
Recommended Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled solvents and high-purity, anhydrous Lewis acids. Flame-dry all glassware under a nitrogen or argon atmosphere before use. Reagents should be handled under inert gas.
-
Problem 3: The reaction mixture turns dark, and I isolate a significant amount of black, insoluble polymer.
-
Possible Cause: Acid-Catalyzed Polymerization. This is the most common failure mode for pyrrole acylation.[4][5] The combination of an electron-rich heterocycle and a strong acid is a classic recipe for polymerization.
-
Recommended Solution:
-
Drastically Reduce Temperature: This is the most critical parameter. Begin the reaction at -78 °C (dry ice/acetone bath) and allow it to warm slowly only if no reaction is observed at the lower temperature.
-
Use a Weaker Lewis Acid: As mentioned, avoid AlCl₃ if possible. Start with milder alternatives like BF₃·OEt₂ or SnCl₄.[7]
-
Switch to the Vilsmeier-Haack Protocol: If applicable to your target molecule (i.e., for formylation), this method is far less prone to causing polymerization and should be your first choice.[11]
-
Data Summary & Method Comparison
The choice of method significantly impacts both yield and regioselectivity. The following table provides a comparative overview to guide your experimental design.
| Parameter | Friedel-Crafts Acylation | Vilsmeier-Haack Formylation |
| Reaction | General Acylation (R-CO-Cl) | Formylation (-CHO) |
| Electrophile | Acylium Ion [R-C≡O]⁺ | Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ |
| Typical Catalyst | Lewis Acids (AlCl₃, SnCl₄, BF₃·OEt₂) | Generated in situ (POCl₃, SOCl₂) |
| Conditions | Often harsh, low temperature required | Mild, 0 °C to RT |
| Primary Risk | Polymerization , N-acylation | Low risk of side reactions |
| Selectivity | Variable C5 vs. N; catalyst dependent | Excellent C5 selectivity |
Visualizing the Process
To better understand the chemical challenge and the path to a solution, refer to the following diagrams.
Caption: The central challenge: directing acylation to the C5 position over the competing N-acylation pathway.
Caption: A decision tree for troubleshooting common issues in the acylation of this compound.
Experimental Protocols
The following are generalized, starting-point protocols. You must optimize them for your specific acylating agent and substrate scale.
Protocol 1: General Procedure for Friedel-Crafts Acylation (C5-Selective)
This protocol prioritizes conditions known to favor C-acylation over N-acylation.
-
Preparation: Under a dry nitrogen or argon atmosphere, add anhydrous dichloromethane (DCM, 0.2 M relative to the pyrrole) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Catalyst and Reagent Addition: To the cold solvent, add the Lewis acid (e.g., SnCl₄, 1.2 equiv) via syringe, followed by the dropwise addition of the acyl chloride (1.1 equiv). Stir the resulting mixture for 15-20 minutes to allow for pre-complexation.
-
Substrate Addition: Dissolve the this compound (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cold reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin-Layer Chromatography (TLC). If the reaction is sluggish, allow the bath to warm slowly to -40 °C or -20 °C over several hours.
-
Quenching: Once the reaction is complete, cool it back to -78 °C (if warmed) and quench it by slowly adding it to a vigorously stirred mixture of crushed ice and dilute HCl.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated NaHCO₃ solution and then brine. Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired C5-acylated product.
Protocol 2: Vilsmeier-Haack Formylation (High C5-Selectivity)
This protocol is highly reliable for introducing a formyl group at the C5 position.[8]
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[8]
-
Substrate Addition: Dissolve the this compound (1.0 equiv) in a small amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be gently heated to 40–60 °C and stirred for 2–4 hours. Monitor progress by TLC.[8]
-
Hydrolysis: Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto a stirred mixture of crushed ice and saturated sodium acetate solution until the pH is neutral.
-
Work-up: Stir the mixture for 1 hour, which may result in the precipitation of the product. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate or DCM (3x).
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent and purify the resulting crude solid by recrystallization or column chromatography to yield the pure 5-formyl-3-acetyl-2,4-dimethylpyrrole.
References
- 1. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 2. Directing effects of substituents on heterocycles | Filo [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Acetyl-2,4-dimethylpyrrole Production
Welcome to the technical support center for the synthesis and scale-up of 3-Acetyl-2,4-dimethylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable heterocyclic compound. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the robustness and reproducibility of your synthesis.
I. Overview of the Synthesis
The target molecule, this compound, is a substituted pyrrole. The synthesis often involves the acylation of a pre-formed 2,4-dimethylpyrrole ring. A common and direct approach is the Friedel-Crafts acylation of 2,4-dimethylpyrrole with an acetylating agent like acetyl chloride or acetic anhydride, typically in the presence of a Lewis acid catalyst. However, the high reactivity of the pyrrole ring presents several challenges, including regioselectivity, polysubstitution, and polymerization.[1][2]
An alternative approach involves constructing the pyrrole ring with the acetyl group already in place, for instance, through a variation of the Knorr or Paal-Knorr pyrrole synthesis.[3][4] The choice of synthetic route will significantly impact the challenges faced during scale-up. This guide will primarily focus on the challenges associated with the Friedel-Crafts acylation route, as it is a common method for introducing the acetyl group.
II. Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am getting a very low yield of my desired product, this compound. What are the likely causes and how can I improve it?
Answer: Low yield is a common issue and can stem from several factors. Let's break down the potential causes and solutions.
-
Possible Cause A: Polymerization of the Pyrrole Starting Material. The electron-rich nature of the pyrrole ring makes it susceptible to acid-catalyzed polymerization, a significant issue with strong Lewis acids used in Friedel-Crafts reactions.[1]
-
Solution:
-
Use Milder Lewis Acids: Instead of strong Lewis acids like AlCl₃, consider using milder alternatives such as SnCl₄, ZnCl₂, or EtAlCl₂.[5]
-
Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to -20 °C) to minimize polymerization.
-
Slow Addition of Reagents: Add the Lewis acid and acetylating agent slowly to the solution of 2,4-dimethylpyrrole to maintain a low concentration of reactive electrophiles.
-
-
-
Possible Cause B: Competing N-Acylation. The nitrogen atom of the pyrrole ring is also nucleophilic and can be acylated, leading to the formation of N-acetyl-2,4-dimethylpyrrole, a common byproduct that reduces the yield of the C-acylated product.[6]
-
Solution:
-
N-Protection: While seemingly counterintuitive, protecting the nitrogen with a bulky or electron-withdrawing group can direct acylation to the carbon atoms and can be a strategy for specific regiochemical outcomes.[5] However, for a direct synthesis, optimizing reaction conditions is often preferred to avoid extra protection/deprotection steps.
-
Choice of Acylating Agent: Using a less reactive acetylating agent might favor C-acylation under optimized conditions.
-
-
-
Possible Cause C: Suboptimal Reaction Conditions. The choice of solvent, reaction time, and stoichiometry are all critical.
-
Solution:
-
Solvent Selection: Use an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Stoichiometry: Carefully control the stoichiometry of the Lewis acid and acetylating agent. An excess of Lewis acid can promote polymerization.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid product degradation.
-
-
Troubleshooting Workflow for Low Yield
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Preventing polymerization of pyrrole derivatives during synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of pyrrole derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common yet challenging issue of unwanted polymerization during synthesis. Pyrrole and its derivatives are electron-rich aromatic heterocycles, a characteristic that makes them valuable synthons but also highly susceptible to degradation and polymerization.[1] This resource provides practical, experience-driven solutions to help you achieve clean, high-yielding reactions.
Troubleshooting Guide: When Things Go Wrong
This section addresses specific issues you might encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and solve problems.
Question 1: My reaction mixture turned dark brown or black shortly after adding my reagents. What happened?
Answer: A rapid change to a dark, often black, color is the most common indicator of uncontrolled polymerization.[2] This is typically due to the formation of highly conjugated polypyrrole, an insoluble black/brown solid.[2][3] The primary culprits are oxidation and/or acid-catalyzed degradation.
Potential Causes & Immediate Solutions:
-
Oxygen Exposure: Pyrroles are notoriously sensitive to atmospheric oxygen.[4] The presence of oxygen, especially with trace metal impurities or light, can initiate oxidative polymerization.[3][4][5][6] The process is thought to begin with the formation of a pi-radical cation, which then attacks other neutral pyrrole molecules to propagate the polymer chain.[3][5][6]
-
Solution: Immediately ensure your reaction is under a robust inert atmosphere (Nitrogen or Argon). If the reaction is salvageable, attempt to purge the headspace with inert gas. For future experiments, rigorous air-sensitive techniques are mandatory. (See Protocol 2).
-
-
Acidic Impurities or Reagents: Pyrroles are unstable in the presence of strong acids, which can catalyze polymerization.[7][8][9][10] This can be an issue if you are using acidic catalysts, or if your reagents or solvents contain acidic impurities.[8] The acid protonates the pyrrole ring, making it highly susceptible to nucleophilic attack by another pyrrole molecule, initiating polymerization.[8]
-
Solution: Quench the reaction with a mild base (e.g., a saturated solution of sodium bicarbonate) if compatible with your desired product. Check the pH of your starting materials and solvents. Pyrrole monomer itself can be purified by passing it through a short plug of basic alumina to remove acidic impurities.[11]
-
-
Peroxides in Solvents: Ethereal solvents like THF or dioxane can form explosive peroxides over time. These peroxides are potent oxidizing agents that will instantly polymerize sensitive pyrroles.
-
Solution: Always use freshly opened anhydrous solvents or test for and remove peroxides from older solvents before use.
-
Question 2: I isolated my product, but the yield is very low and I have a lot of insoluble black material. How can I prevent this?
Answer: This indicates that polymerization occurred more slowly throughout the reaction or during workup. While the immediate causes are the same as above (oxidation, acid), the solution lies in proactive experimental design.
Proactive Prevention Strategies:
-
Substrate Stability: The electronic nature of your pyrrole derivative is critical.
-
Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., esters, amides, sulfonyl groups) to the pyrrole ring, particularly on the nitrogen, dramatically increases stability by reducing the electron density of the ring.[12][13][14][15] This makes the pyrrole less susceptible to oxidation and acid-catalyzed degradation.[12] N-sulfonyl protected pyrroles are among the most commonly used for this reason.[12]
-
Electron-Donating Groups (EDGs): Pyrroles with EDGs (e.g., alkyl, alkoxy groups) are highly activated and extremely prone to polymerization. These require the most stringent precautions.
-
-
Temperature Control: Many pyrrole reactions are exothermic. Runaway temperature can accelerate polymerization.
-
Solution: Maintain strict temperature control. Consider running the reaction at a lower temperature (e.g., 0 °C or -78 °C) and adding reagents slowly to manage any exotherms.
-
-
Monomer Purity: The quality of your starting pyrrole is paramount.
Troubleshooting Workflow Diagram
Here is a logical workflow to diagnose the source of polymerization in your pyrrole synthesis.
Caption: A troubleshooting workflow for diagnosing pyrrole polymerization.
FAQs: Proactive Prevention of Pyrrole Polymerization
This section provides answers to frequently asked questions, focusing on best practices to implement before you begin your synthesis.
Question 3: How should I purify and store my pyrrole monomer?
Answer: Proper purification and storage are arguably the most critical steps for success. Commercial pyrrole is often discolored due to slow oxidation and is not suitable for most sensitive reactions.
-
Purification: The most reliable method is vacuum distillation.[16][17][18] It is often recommended to distill from a mild drying agent like calcium hydride. For N-substituted pyrroles that are solid, recrystallization or column chromatography may be appropriate, but care must be taken to minimize exposure to air and light.[4]
-
Storage: The ideal storage protocol is to aliquot the freshly purified, colorless liquid into small vials under an inert atmosphere (argon or nitrogen) and store them in a freezer (-20 °C or below).[19] Some researchers report success storing at -80°C.[19] This minimizes exposure of the entire batch to air and moisture each time you need to run a reaction.
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative polymerization initiated by O₂.[19] |
| Temperature | Freezer (-20 °C to -80 °C) | Slows down the rate of degradation and polymerization.[19] |
| Container | Small, sealed amber glass vials | Prevents light-induced degradation and minimizes headspace.[4] |
| Duration | Use as quickly as possible | Even under ideal conditions, pyrrole will slowly degrade over time. |
Question 4: What is the best way to prevent polymerization in complex, multi-step syntheses?
Answer: For any synthesis involving more than one or two steps, or when using harsh reagents, protecting the pyrrole nitrogen is the most robust strategy.
-
Mechanism of Protection: Attaching a strong electron-withdrawing group (EWG) to the nitrogen atom significantly reduces the electron density of the pyrrole ring.[12] This "tames" the pyrrole's reactivity, making it behave more like a standard aromatic ring and less like a highly reactive enamine. This allows for a much wider range of reactions to be performed on other parts of the molecule without causing polymerization.[12]
Caption: The stabilizing effect of N-protection on a pyrrole ring.
-
Common Protecting Groups:
Question 5: Do I always need a Schlenk line or a glovebox?
Answer: For the synthesis of sensitive, electron-rich pyrrole derivatives, yes. While you might succeed with simple, stable pyrroles using a well-sealed flask with a balloon of inert gas, the reproducibility and success rate will be significantly lower.[21] Schlenk lines and gloveboxes are designed to provide a highly controlled inert environment, which is essential for handling air-sensitive compounds.[22][23][24] These tools allow for the rigorous exclusion of both oxygen and moisture, which is the gold standard for preventing polymerization.[24][25]
Key Experimental Protocols
Protocol 1: Purification of Pyrrole Monomer by Vacuum Distillation
Objective: To obtain pure, colorless pyrrole free from acidic impurities and colored oxidation products.
Materials:
-
Round-bottom flask
-
Short-path distillation head with vacuum adapter
-
Receiving flask
-
Calcium hydride (CaH₂)
-
Heating mantle and magnetic stirrer
-
Vacuum pump and pressure gauge
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glassware is thoroughly dried in an oven beforehand.
-
Charging the Flask: To a round-bottom flask, add the commercial pyrrole and a small amount of CaH₂ (approx. 1-2 g per 50 mL of pyrrole).
-
Distillation:
-
Begin stirring and slowly apply vacuum.
-
Gently heat the flask using a heating mantle.
-
Collect the colorless, clear fraction that distills at the correct boiling point for the applied pressure (e.g., ~60-62 °C at 60 mmHg).
-
Discard the initial few milliliters (forerun) and leave a small amount of residue in the distillation flask. Do not distill to dryness.
-
-
Storage: Immediately transfer the purified pyrrole into pre-dried amber vials, flush with argon or nitrogen, seal, and store in the freezer.
Protocol 2: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)
Objective: To create and maintain an oxygen- and moisture-free environment for the synthesis.
Procedure:
-
Glassware Preparation: Assemble your reaction flask (e.g., a three-necked flask with a condenser and septum). Ensure all joints are well-greased and sealed.
-
Evacuate-Refill Cycles: Connect the flask to the Schlenk line.[22]
-
Carefully open the tap to the vacuum manifold to evacuate the air from the flask.
-
Once a good vacuum is achieved, close the tap to the vacuum and carefully open the tap to the inert gas manifold to refill the flask.
-
Repeat this "evacuate-refill" cycle at least three times to ensure all residual air is removed.[22][24]
-
-
Adding Reagents:
-
Liquids: Use dry syringes to transfer anhydrous solvents and liquid reagents through a rubber septum.[21] A positive pressure of inert gas should be maintained in the flask.
-
Solids: Add air-stable solids before the evacuate-refill cycles. Air-sensitive solids should be added under a positive flow of inert gas or within a glovebox.[22]
-
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the system to the inert gas line via an oil bubbler.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. Polypyrrole - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Acidic Catalyst on Properties of Novel Conductive Copolymer Films Made of Pyrrole and Formyl Pyrrole [scirp.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reduction of electron-deficient pyrroles using group I and II metals in ammonia - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Reduction of electron-deficient pyrroles using group I and II metals in ammonia - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A707661D [pubs.rsc.org]
- 16. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 17. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 18. Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine (Journal Article) | OSTI.GOV [osti.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 21. youtube.com [youtube.com]
- 22. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 23. ossila.com [ossila.com]
- 24. molan.wdfiles.com [molan.wdfiles.com]
- 25. advion.com [advion.com]
Technical Support Center: Troubleshooting Unexpected NMR Peaks in 3-Acetyl-2,4-dimethylpyrrole
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Acetyl-2,4-dimethylpyrrole. This guide is designed to be a practical resource for troubleshooting unexpected peaks in your ¹H and ¹³C NMR spectra. As a Senior Application Scientist, I have synthesized key technical data with field-proven insights to help you navigate the nuances of your experimental results. This guide is structured to provide not just procedural steps, but the underlying chemical reasoning to empower your analytical process.
I. Understanding the NMR Profile of this compound
Before delving into troubleshooting, it is crucial to be familiar with the expected NMR signature of pure this compound. The chemical shifts can vary slightly based on the solvent and concentration.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| NH | ~8.0 - 9.5 (broad s) | - |
| H-5 | ~6.4 (q or br s) | ~115 |
| C2-CH₃ | ~2.4 (s) | ~13 |
| C4-CH₃ | ~2.3 (s) | ~12 |
| COCH₃ | ~2.4 (s) | ~31 |
| C2 | - | ~135 |
| C3 | - | ~122 |
| C4 | - | ~128 |
| C5 | - | ~115 |
| C=O | - | ~195 |
Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.
II. Frequently Asked Questions (FAQs) about Unexpected NMR Peaks
Here we address some of the most common questions regarding unexpected signals in the NMR spectrum of this compound.
Q1: I see a broad singlet around 8-9.5 ppm, but its integration is off. What could be the reason?
A1: The broad singlet in this region is characteristic of the N-H proton of the pyrrole ring. Its broadness is due to quadrupole-induced relaxation from the adjacent ¹⁴N nucleus and chemical exchange with residual water or other protic species in your NMR solvent. The integration of this peak can be unreliable due to this exchange. To confirm this peak, you can perform a D₂O exchange experiment. Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The N-H peak should diminish or disappear, and you may see a new HOD peak appear.
Q2: I have extra sharp singlets in the 1.5-2.5 ppm region. What are they?
A2: This region is where methyl groups typically resonate. Besides the three expected methyl singlets of your product, sharp singlets in this area could be due to:
-
Residual Solvents: Acetone (~2.17 ppm in CDCl₃), ethyl acetate (methyl at ~1.26 ppm and acetyl at ~2.05 ppm), or other common laboratory solvents are frequent contaminants.[1][2][3][4]
-
Unreacted Starting Materials: Depending on the synthetic route, you might have residual starting materials. For example, in a Knorr synthesis, unreacted β-ketoesters would show characteristic peaks.
-
Grease: Silicone grease from glassware joints can appear as a broad singlet around 0 ppm, but can sometimes have sharper components.
Q3: There are peaks in the aromatic region (6-8 ppm) that don't belong to my product. What is their origin?
A3: Aromatic impurities are common. These could be:
-
Aromatic Solvents: Residual benzene (~7.36 ppm in CDCl₃) or toluene (aromatic protons ~7.17-7.29 ppm, methyl at ~2.36 ppm in CDCl₃) are common culprits.[1][2][3][4]
-
Byproducts from Synthesis: Depending on the specific reagents and conditions used, aromatic byproducts could form. Review your synthetic scheme for potential side reactions.
III. In-Depth Troubleshooting Guide: A Systematic Approach
When faced with an unidentifiable peak, a systematic approach is key. The following guide will walk you through the process of identifying the source of contamination.
Step 1: Initial Assessment and Data Verification
Before extensive analysis, ensure the integrity of your data acquisition.
-
Shimming: Poor shimming of the magnetic field can lead to broad and distorted peaks.
-
Phasing: Incorrect phasing can make small peaks difficult to distinguish from the baseline.
-
Referencing: Ensure your spectrum is correctly referenced. The residual solvent peak is a common secondary reference. Tetramethylsilane (TMS) at 0 ppm is the primary standard.
Step 2: Common Impurities Checklist
Consult the following table of common impurities and their characteristic chemical shifts in CDCl₃, a common NMR solvent.
Table 2: ¹H NMR Chemical Shifts of Common Laboratory Impurities in CDCl₃
| Compound | Chemical Shift (ppm) | Multiplicity |
| Water | 1.56 | s (broad) |
| Acetone | 2.17 | s |
| Ethyl Acetate | 2.05 (acetyl), 1.26 (ethyl CH₃), 4.12 (ethyl CH₂) | s, t, q |
| Dichloromethane | 5.30 | s |
| Diethyl Ether | 3.48 (CH₂), 1.21 (CH₃) | q, t |
| Hexane | 1.25, 0.88 | m, t |
| Toluene | 7.29-7.17 (aryl), 2.36 (CH₃) | m, s |
| Benzene | 7.36 | s |
| Acetic Acid | 2.10 (CH₃), 11.5 (COOH, very broad) | s, s |
Source: Adapted from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62 (21), 7512–7515.[1][2][3][4]
Step 3: Synthesis-Related Impurities
The most likely source of unexpected peaks, beyond common solvents, are byproducts and unreacted starting materials from the synthesis of this compound. The two most common synthetic routes are the Paal-Knorr and Knorr pyrrole syntheses.
The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia.[5] For this compound, a likely precursor is 3-acetyl-2,4-pentanedione.
-
Unreacted 1,4-Diketone: The starting diketone may persist if the reaction is incomplete. The ¹H NMR of such a compound would show signals for the acetyl and methyl protons.
-
Furan Byproduct: Under acidic conditions, the 1,4-dicarbonyl compound can undergo intramolecular cyclization to form a furan derivative.[5][6] In this case, 3-Acetyl-2,5-dimethylfuran is a likely byproduct.[7][8][9][10][11]
Table 3: Potential Paal-Knorr Synthesis Impurities and their ¹H NMR Signatures
| Compound | Structure | Expected ¹H NMR Peaks (ppm in CDCl₃) |
| 3-Acetyl-2,5-dimethylfuran |
| ~6.1 (s, 1H, furan H), ~2.4 (s, 3H, acetyl CH₃), ~2.3 (s, 3H, C5-CH₃), ~2.2 (s, 3H, C2-CH₃) |
The Knorr synthesis typically involves the condensation of an α-amino ketone with a β-ketoester.[12][13]
-
Unreacted Starting Materials:
-
α-Amino Ketone: These are often unstable and prone to self-condensation, which can lead to a complex mixture of byproducts.
-
β-Keto Ester: For example, ethyl acetoacetate is a common starting material. It exists as a mixture of keto and enol tautomers, which will show distinct NMR signals.
-
-
Side-Reaction Products: The Knorr synthesis can sometimes yield isomeric pyrrole products or other heterocyclic compounds depending on the reaction conditions and the specific starting materials used.
Step 4: Degradation Products
Pyrrole rings, especially electron-rich ones, can be susceptible to degradation over time, particularly when exposed to air (oxidation) or strong acids/bases.
-
Oxidation Products: Oxidation can lead to the formation of pyrrolinones or open-chain polymeric materials, which can result in a broad, poorly resolved baseline in the NMR spectrum.[14] The acetyl group may also be susceptible to oxidative cleavage.
-
Acid/Base Instability: Strong acidic or basic conditions can lead to decomposition or polymerization of the pyrrole ring. This can manifest as a general broadening of peaks or the appearance of numerous small, unidentifiable signals.
Step 5: Advanced Troubleshooting Workflow
If the impurity cannot be identified from the initial ¹H NMR, consider the following steps:
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. commonorganicchemistry.com [commonorganicchemistry.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-ACETYL-2,5-DIMETHYLFURAN(10599-70-9) 1H NMR spectrum [chemicalbook.com]
- 9. 3-Acetyl-2,5-dimethylfuran | C8H10O2 | CID 61527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 3-ACETYL-2,5-DIMETHYLFURAN | 10599-70-9 [chemicalbook.com]
- 12. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 13. Knorr Pyrrole Synthesis (Chapter 33) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Handling, Drying, and Storage of 3-Acetyl-2,4-dimethylpyrrole
Introduction: 3-Acetyl-2,4-dimethylpyrrole is a versatile heterocyclic building block crucial in the development of pharmaceuticals, agrochemicals, and materials science applications.[1] Its pyrrole core, while essential for its reactivity, also renders it susceptible to degradation from atmospheric oxygen, moisture, and light. Failure to implement rigorous drying and storage protocols can lead to the formation of impurities, compromising experimental reproducibility, reducing yields, and generating misleading results. This guide provides a comprehensive technical resource for researchers to maintain the purity and stability of this compound through field-proven methods and troubleshooting advice.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: There are varying recommendations from suppliers, ranging from room temperature to refrigeration (2-8°C).[1] As a Senior Application Scientist, my recommendation is to always opt for the most protective conditions to maximize shelf-life and purity. The single most critical factor is the exclusion of air and moisture. Pyrrole rings are electron-rich and prone to oxidation and polymerization, processes that are accelerated by air, light, and heat.[2]
For maximum stability, this compound should be stored under a dry, inert atmosphere (argon or nitrogen) in a tightly sealed vial, protected from light (e.g., in an amber vial or by wrapping a clear vial in aluminum foil), and kept refrigerated at 2-8°C.[3] This combination minimizes the kinetic and thermodynamic drivers of degradation.
Q2: My this compound has changed color from white to yellow/green. Is it still usable?
A2: A noticeable color change is a primary visual indicator of potential degradation. While the compound is described as a "White to light yellow to dark green crystalline powder," a progression in color from a lighter to a darker shade upon storage strongly suggests oxidation or the formation of polymeric impurities.[1]
Causality: The extended π-conjugated system of the pyrrole ring is responsible for its properties. Oxidation can introduce chromophores, leading to colored byproducts. You should not use the material directly in a critical synthesis step without first verifying its purity. A simple Thin Layer Chromatography (TLC) analysis against a reference standard (if available) or a quick purity check by NMR or GC-MS is highly recommended. If impurities are detected, purification by recrystallization is necessary.
Q3: What are the primary degradation pathways for this compound?
A3: The two main degradation pathways for pyrroles, including this compound, are:
-
Oxidation: The electron-rich pyrrole ring is susceptible to attack by atmospheric oxygen. This can lead to the formation of various oxidized species and ultimately, dark, tarry decomposition products. This process can be catalyzed by light (photo-oxidation).[2]
-
Polymerization: Under acidic conditions or in the presence of light and air, pyrroles can undergo polymerization, forming complex, often insoluble, polypyrrolic materials. This is a common failure mode for many pyrrole derivatives.
Proper storage under an inert atmosphere and in the dark directly mitigates these pathways.
Q4: How can I safely handle this compound to prevent exposure and contamination?
A4: Safe and effective handling requires treating this compound as an air- and moisture-sensitive compound.[2][4]
-
Engineering Controls: Whenever possible, handle the solid inside an inert-atmosphere glovebox.[2] If a glovebox is unavailable, use Schlenk line techniques. This involves working with dried glassware and using a positive pressure of an inert gas like argon or nitrogen to prevent atmospheric exposure.[5]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. The material is classified as a skin, eye, and potential respiratory irritant.[6][7] If there is a risk of generating dust, work in a fume hood and consider a dust mask.[8]
-
Dispensing: For transfers, bring the sealed container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. If using Schlenk techniques, quickly weigh the desired amount and transfer it to a pre-dried flask under a positive flow of inert gas.
Q5: What initial checks should I perform on a newly received batch of this compound?
A5: Upon receipt, perform the following checks:
-
Visual Inspection: Note the color and physical form. It should be a crystalline powder.[9] Any discoloration or a "gummy" appearance may indicate issues during shipping or storage.
-
Check the Seal: Ensure the manufacturer's seal is intact. Packages like Acros Organics' AcroSeal or Aldrich's Sure/Seal are designed for air-sensitive reagents and provide a good barrier.[4][10]
-
Confirm Physicochemical Properties: If the application is highly sensitive, confirming the melting point is a reliable and quick measure of purity. The literature value is 136-140°C.[1] A broad or depressed melting range suggests the presence of impurities.
Section 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield or Unexpected Side Products in Reaction | Compound degradation due to improper storage; presence of non-obvious impurities (e.g., moisture, oxidation products). | 1. Verify Purity: Run a quick purity analysis (TLC, ¹H NMR, GC-MS). Compare the spectrum to a reference or the expected structure. 2. Purify: If impurities are detected, purify the material using the recrystallization protocol below. 3. Review Procedures: Re-evaluate your storage and handling protocols to prevent future degradation.[4] |
| Compound Appears Clumpy, Wet, or "Sticky" | Absorption of atmospheric moisture (hygroscopicity). | The compound must be dried before use. Follow the Protocol for Drying via High Vacuum (Protocol 1) for a simple and effective method. |
| Difficulty Dissolving the Compound in a Known Solvent | Partial polymerization has occurred, creating insoluble oligomers or polymers. | Attempt to dissolve the material in the intended solvent. If a significant portion remains insoluble, it is likely polymerized. Filter the insoluble material and use the purified filtrate after solvent removal and purity verification. Discard the batch if the majority is insoluble. |
| "Oiling Out" During Recrystallization | The solution is too concentrated, cooling is too rapid, or the chosen solvent is inappropriate. | This common issue can be resolved by: 1. Adding more hot solvent to dissolve the oil. 2. Allowing the solution to cool much more slowly. 3. Scratching the inside of the flask with a glass rod to create nucleation sites. 4. Adding a seed crystal of pure material.[11] |
Section 3: Detailed Experimental Protocols
Protocol 1: Drying this compound via High Vacuum
This method is ideal for removing residual moisture or volatile solvents without a full purification step.
-
Preparation: Place the this compound powder in a clean, dry round-bottom flask or a vacuum-rated dish. Do not fill the flask more than one-third full.
-
Apparatus Setup: Connect the flask to a Schlenk line or a vacuum oven. Ensure all connections are secure.
-
Applying Vacuum: Gradually apply a high vacuum (<1 mmHg). A sudden application of vacuum can cause the fine powder to be pulled into the vacuum line.
-
Gentle Heating (Optional): For more efficient drying, gently warm the sample to 40-50°C. Crucially, this temperature must be well below the compound's melting point (136-140°C) to avoid melting or sintering.
-
Drying Time: Dry under vacuum for 4-12 hours. The time required depends on the amount of material and the level of moisture.
-
Completion: Once drying is complete, release the vacuum by backfilling the flask with a dry, inert gas (argon or nitrogen). If the material is to be stored, seal the flask under this inert atmosphere.
Protocol 2: Purification and Drying by Recrystallization
Recrystallization is the gold standard for purifying solid organic compounds, effectively removing both soluble and insoluble impurities and yielding dry, crystalline material.
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Based on the polarity of the molecule, a solvent system like Toluene or a mixed system such as Ethanol/Water is a good starting point. A related synthesis uses petroleum ether for recrystallization.[12]
-
Dissolution: Place the impure solid in an oven-dried Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate) with stirring. Continue adding small portions of hot solvent until the compound just fully dissolves.
-
Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a second clean, dry, and pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Transfer the purified crystals to a watch glass or dish and dry them thoroughly under high vacuum as described in Protocol 1.
Protocol 3: Long-Term Storage Under Inert Atmosphere
-
Select Vial: Choose a clean, oven-dried glass vial with a PTFE-lined screw cap or a specialized ampule.
-
Transfer: Transfer the pure, dry this compound into the vial inside a glovebox or under a positive pressure of inert gas.
-
Purge Headspace: If not in a glovebox, flush the headspace of the vial with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace all air.
-
Seal: Immediately and tightly seal the vial with the cap. For extra protection, wrap the cap-vial interface with Parafilm.
-
Label and Store: Clearly label the vial with the compound name, date, and storage conditions. Store in a designated, dark, refrigerated (2-8°C) location.
Section 4: Data and Visualization
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2386-25-6 | [1][13] |
| Molecular Formula | C₈H₁₁NO | [1][9][13] |
| Molecular Weight | 137.18 g/mol | [1][9] |
| Appearance | White to light yellow/orange/green crystalline powder | [1][9] |
| Melting Point | 136 - 140 °C | [1] |
| Boiling Point | 173 °C @ 12 mmHg | [1] |
| Purity (Typical) | ≥ 98% (GC) | [1][9] |
Diagram 1: Recommended Workflow for Handling & Preparation
Caption: Workflow from receiving to using the compound.
Diagram 2: Troubleshooting Purity-Related Issues
Caption: Decision tree for troubleshooting experimental issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ossila.com [ossila.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. benchchem.com [benchchem.com]
- 12. CN105418476A - Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole - Google Patents [patents.google.com]
- 13. scbt.com [scbt.com]
Validation & Comparative
A Researcher's Guide to Confirming Regioselectivity in Reactions of 3-Acetyl-2,4-dimethylpyrrole
For researchers, scientists, and drug development professionals, the predictable and selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 3-Acetyl-2,4-dimethylpyrrole, a versatile building block, presents a nuanced case study in regioselectivity. This guide provides an in-depth comparison of reaction outcomes, supported by experimental data, to elucidate the factors governing electrophilic substitution on this highly substituted pyrrole ring.
The pyrrole nucleus is a privileged structure in a multitude of pharmaceuticals and biologically active natural products. Its electron-rich nature makes it highly susceptible to electrophilic attack. However, the substituents already present on the ring exert a profound influence on the position of further functionalization, a concept known as regioselectivity. In this compound, the interplay between the electron-donating methyl groups and the electron-withdrawing acetyl group creates a complex reactivity landscape that must be carefully navigated to achieve desired synthetic outcomes.
The Theoretical Framework: Understanding Electronic and Steric Influences
Electrophilic substitution on the pyrrole ring generally favors the α-positions (C2 and C5) over the β-positions (C3 and C4). This preference is rooted in the superior resonance stabilization of the cationic intermediate, the arenium ion, formed during α-attack.[1][2][3] The positive charge in the α-arenium ion can be delocalized over three atoms, including the nitrogen, whereas the β-arenium ion only allows for delocalization over two carbon atoms.[3][4]
In the case of this compound, the scenario is more intricate:
-
Activating Groups: The two methyl groups at positions 2 and 4 are electron-donating groups (EDGs) through an inductive effect, thereby increasing the electron density of the pyrrole ring and enhancing its reactivity towards electrophiles.[1]
-
Deactivating Group: The acetyl group at the 3-position is an electron-withdrawing group (EWG) via a resonance effect, which deactivates the ring towards electrophilic attack.
The sole available position for substitution is the α-position (C5). The combined electronic effects of the substituents and the inherent preference for α-attack strongly direct incoming electrophiles to this C5 position.
Comparative Analysis of Electrophilic Substitution Reactions
To empirically validate the predicted regioselectivity, we will examine several key electrophilic substitution reactions. The following sections provide detailed protocols and a comparative analysis of their outcomes.
Nitration: A Classic Electrophilic Aromatic Substitution
Nitration introduces a nitro group (-NO2) onto the pyrrole ring, a crucial functional group for further synthetic transformations. A common and effective nitrating agent for sensitive substrates like pyrroles is acetyl nitrate, generated in situ from nitric acid and acetic anhydride.[1][5]
Experimental Protocol: Nitration with Acetyl Nitrate [1]
-
Dissolve this compound in a minimal amount of acetic anhydride and cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride dropwise to the stirred pyrrole solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 3-acetyl-5-nitro-2,4-dimethylpyrrole.
Expected Outcome: The reaction is expected to yield the 5-nitro derivative as the exclusive or major product. The strong directing effect of the C2 and C4 methyl groups, coupled with the inherent preference for α-substitution, overrides the deactivating effect of the C3-acetyl group.
Halogenation: Introducing Halogens for Further Functionalization
Halogenation, particularly bromination and chlorination, provides a versatile handle for subsequent cross-coupling reactions. N-halosuccinimides (NBS and NCS) are mild and selective halogenating agents suitable for reactive pyrroles.
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
-
Dissolve this compound in a suitable solvent such as tetrahydrofuran (THF) or carbon tetrachloride (CCl4) in a flask protected from light.
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel or recrystallization to yield 3-acetyl-5-bromo-2,4-dimethylpyrrole. A study on the bromination of a similarly substituted pyrrole, diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, using NBS in carbon tetrachloride, also resulted in substitution at the α-methyl group, highlighting the reactivity of this position.[6][7]
Friedel-Crafts Acylation: Carbon-Carbon Bond Formation
Friedel-Crafts acylation introduces an acyl group, creating a new carbon-carbon bond. Due to the high reactivity of the pyrrole ring, which can lead to polymerization with strong Lewis acids, milder conditions are necessary.[8] While acylation of N-protected pyrroles can sometimes be directed to the 3-position, the substitution pattern of this compound strongly favors the 5-position.[9]
Experimental Protocol: Acylation with Acetic Anhydride and a Mild Lewis Acid
-
Dissolve this compound in a solvent like dichloromethane.
-
Add a mild Lewis acid catalyst, for instance, zinc chloride (ZnCl2) or trifluoroacetic acid (TFA).
-
Add acetic anhydride dropwise at room temperature.
-
Stir the reaction mixture for several hours until completion, as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to obtain 3,5-diacetyl-2,4-dimethylpyrrole.
| Reaction | Reagents | Expected Major Product | Predicted Regioselectivity |
| Nitration | HNO3 / Acetic Anhydride | 3-Acetyl-5-nitro-2,4-dimethylpyrrole | C5-substitution |
| Bromination | N-Bromosuccinimide (NBS) / THF | 3-Acetyl-5-bromo-2,4-dimethylpyrrole | C5-substitution |
| Acylation | Acetic Anhydride / ZnCl2 | 3,5-Diacetyl-2,4-dimethylpyrrole | C5-substitution |
Analytical Confirmation of Regioselectivity: The Power of NMR Spectroscopy
Unambiguous determination of the product's regiochemistry is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[10] Both ¹H and ¹³C NMR provide a detailed picture of the molecular structure.
Workflow for NMR-Based Structural Elucidation
Caption: Workflow for NMR-based confirmation of regioselectivity.
Interpreting the Spectra:
-
¹H NMR: In the starting material, this compound, a singlet corresponding to the C5-proton is expected. Upon successful substitution at the C5 position, this singlet will disappear from the spectrum. The appearance of new signals corresponding to the introduced substituent (e.g., no new aromatic proton for nitration or halogenation) and shifts in the signals for the methyl protons will be observed.
-
¹³C NMR: The chemical shifts of the pyrrole ring carbons are highly sensitive to the electronic nature of the substituents.[10] Substitution at C5 will cause a significant downfield or upfield shift of the C5 signal and will also influence the chemical shifts of the other ring carbons (C2, C3, and C4).
-
2D NMR (COSY, HSQC, HMBC): For complex cases, 2D NMR experiments are invaluable. Heteronuclear Multiple Bond Correlation (HMBC) is particularly useful as it shows correlations between protons and carbons that are two or three bonds away. For instance, a correlation between the protons of the C4-methyl group and the C5 carbon would definitively confirm the regiochemistry.
Conclusion
The regioselectivity of electrophilic substitution on this compound is strongly directed to the C5 position. This is a consequence of the combined activating effects of the two methyl groups and the inherent electronic preference of the pyrrole ring for α-substitution. Experimental protocols for nitration, halogenation, and acylation consistently yield the C5-substituted product. The definitive confirmation of this regioselectivity is reliably achieved through a systematic analysis of ¹H, ¹³C, and 2D NMR spectroscopic data. For researchers in drug discovery and development, a thorough understanding of these principles is essential for the rational design and efficient synthesis of novel pyrrole-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig’s Product | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 8. benchchem.com [benchchem.com]
- 9. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 3-Acetyl-2,4-dimethylpyrrole and 3-acetyl-2,5-dimethylpyrrole
Introduction
Pyrrole and its substituted derivatives are cornerstone heterocyclic motifs in the fields of medicinal chemistry, materials science, and natural product synthesis.[1][2] The electron-rich nature of the five-membered ring makes it a versatile scaffold, but its reactivity is profoundly influenced by the type and position of its substituents. For researchers and process chemists, selecting the correct isomer is a critical decision that dictates synthetic strategy and accessibility of target molecules.
This guide provides an in-depth, objective comparison of the chemical reactivity of two structurally similar yet functionally distinct isomers: 3-acetyl-2,4-dimethylpyrrole and 3-acetyl-2,5-dimethylpyrrole . We will dissect how the subtle change in the placement of a single methyl group—from the C4 to the C5 position—creates a cascade of electronic and steric effects that govern their behavior in key chemical transformations. The analysis is grounded in established principles of heterocyclic chemistry and supported by available experimental evidence to provide actionable insights for laboratory professionals.
Theoretical Framework: The Decisive Role of Substituent Positioning
The reactivity of a substituted pyrrole is a delicate interplay between the electron-donating or -withdrawing nature of its functional groups and the steric hindrance they impose. In the isomers under review, we have two electron-donating methyl (-CH₃) groups and one electron-withdrawing acetyl (-COCH₃) group.
-
Electronic Effects : The lone pair of electrons on the nitrogen atom is delocalized into the ring, creating a π-excessive system that is highly activated towards electrophilic attack.[3][4] Electron-donating groups (EDGs) like methyl further enhance the electron density of the ring carbons, while electron-withdrawing groups (EWGs) like acetyl decrease it. Crucially, electrophilic substitution on the pyrrole ring shows a strong preference for the α-positions (C2 and C5) over the β-positions (C3 and C4), as the cationic intermediate formed during α-attack is better stabilized by resonance.[5][6][7]
-
Steric Effects : The physical bulk of substituents can impede the approach of a reagent to a nearby reactive site.[8][9] In these isomers, the C2-methyl group is adjacent to the acetyl carbonyl, creating a sterically hindered environment for nucleophilic attack.
Let's analyze how these principles apply to each isomer:
-
This compound : This isomer possesses a vacant, highly reactive α-position at C5. This site is electronically activated by the adjacent C4-methyl group and the C2-methyl group (via conjugation). The acetyl group at the β-position (C3) has a deactivating effect, but it is distal to the primary reactive site (C5).
-
3-Acetyl-2,5-dimethylpyrrole : In this isomer, both α-positions are blocked by methyl groups. Any electrophilic attack on the ring is therefore forced to occur at the electronically less favorable and sterically more crowded β-position (C4). Furthermore, the C4 position is adjacent to the deactivating acetyl group at C3, further reducing its reactivity.
The structural differences and key reactive sites are illustrated below.
Caption: Structural comparison highlighting the key reactive sites for electrophilic substitution.
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution
This class of reactions most dramatically illustrates the reactivity differences between the two isomers. Due to the factors outlined above, this compound readily undergoes substitution at its vacant C5 position, while 3-acetyl-2,5-dimethylpyrrole reacts sluggishly, if at all, at its C4 position.
| Reaction | Reagents | This compound (at C5) | 3-Acetyl-2,5-dimethylpyrrole (at C4) |
| Vilsmeier-Haack Formylation | POCl₃, DMF | High Yield. The reaction proceeds under mild conditions to afford 3-acetyl-5-formyl-2,4-dimethylpyrrole.[10] | Very Low Yield / No Reaction. Reaction is sluggish and requires forcing conditions. The C4 position is deactivated and sterically hindered.[5][11] |
| Nitration | HNO₃, Acetic Anhydride | High Yield. Nitration is expected to occur readily at the C5 position. | Low Yield / Ring Degradation. Reaction is difficult and may lead to oxidative degradation of the pyrrole ring under standard nitrating conditions.[12] |
| Halogenation (e.g., Bromination) | Br₂, Acetic Acid or NBS | High Yield. Readily brominated at the C5 position. | Low Yield. Bromination is forced to the C4 position and is significantly less efficient.[13] |
Causality Behind Experimental Choices: For electrophilic substitution on activated pyrroles, mild reagents are chosen to prevent polymerization or degradation, which can be triggered by strong acids.[3] For example, the Vilsmeier-Haack reaction uses a pre-formed electrophile (the Vilsmeier reagent) under neutral-to-mildly acidic conditions, which is ideal for the sensitive pyrrole core. The expected difference in outcomes is a direct validation of the theoretical principles: the availability of an activated α-position in the 2,4-isomer allows the reaction to proceed efficiently, while its absence in the 2,5-isomer presents a significant energetic barrier.
The general mechanism for this preferential substitution is visualized below.
Caption: Generalized workflow for electrophilic substitution on pyrroles.
Nucleophilic Addition to the Acetyl Group
Reactions at the carbonyl carbon of the acetyl group are primarily governed by steric hindrance from the adjacent C2-methyl group.
-
Reactivity: Both isomers are expected to exhibit similar reactivity towards nucleophiles at the acetyl carbonyl. The C2-methyl group provides a comparable level of steric hindrance in both molecules. The electronic environment of the acetyl group is also similar, being attached to a β-position of the pyrrole ring in both cases.
-
Experimental Evidence: Direct comparative kinetic studies are scarce in the literature. However, reactions such as reduction with sodium borohydride (NaBH₄) or addition of Grignard reagents are expected to proceed with moderate success for both isomers. Yields may be slightly lower than for unhindered ketones due to the steric bulk of the C2-methyl group.[14] Any observed differences in yield are more likely attributable to variations in product stability or purification efficiency rather than a significant intrinsic difference in carbonyl reactivity.
Oxidation of the Pyrrole Ring
The electron-rich pyrrole ring, especially when substituted with multiple alkyl groups, is susceptible to oxidation.
-
This compound : This isomer, with its unsubstituted C5 position, may be more prone to certain oxidative pathways that initiate at this site.
-
3-Acetyl-2,5-dimethylpyrrole : While the blocked α-positions might confer some stability against certain oxidative mechanisms, the overall high electron density makes it susceptible to oxidation, potentially leading to ring-opening or polymerization.[15]
In practice, both isomers should be handled under an inert atmosphere and protected from strong oxidizing agents if preservation of the pyrrole core is desired.
Experimental Protocols
The following protocols are provided as representative examples. All manipulations involving pyrrole derivatives should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Vilsmeier-Haack Formylation of this compound
This protocol demonstrates the facile electrophilic substitution at the C5 position.
-
Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to the cooled DMF via the dropping funnel over 15 minutes. Maintain the temperature below 10 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C.
-
Substrate Addition : Dissolve this compound (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is neutral or slightly basic.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to yield 3-acetyl-5-formyl-2,4-dimethylpyrrole.
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Protocol 2: Sodium Borohydride Reduction of the Acetyl Group
This protocol is applicable to both isomers and illustrates reactivity at the carbonyl group.
-
Setup : In a round-bottom flask, dissolve the 3-acetyl-dimethylpyrrole isomer (1.0 equiv.) in methanol.
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Reagent Addition : Add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction : Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor completion by TLC.
-
Work-up : Carefully add acetone to quench the excess NaBH₄. Once bubbling subsides, add water and remove the methanol under reduced pressure.
-
Extraction : Extract the aqueous residue with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification : Concentrate the filtrate under reduced pressure to obtain the corresponding secondary alcohol, which can be further purified if necessary.
Conclusion and Outlook
The comparison between this compound and 3-acetyl-2,5-dimethylpyrrole serves as a compelling case study in the principles of physical organic chemistry. The key differentiator in their reactivity profiles is the presence or absence of an activated α-position on the pyrrole ring.
-
This compound is the isomer of choice when subsequent electrophilic functionalization of the pyrrole core is desired . Its vacant C5 position provides a reliable and reactive handle for a wide range of transformations.
-
3-Acetyl-2,5-dimethylpyrrole offers a more stable pyrrole core that is resistant to electrophilic substitution . This makes it a suitable scaffold when chemical modifications are intended to occur exclusively at the N-H position or the acetyl side chain, without interference from ring reactions.
For drug development professionals and synthetic chemists, a clear understanding of these isomeric differences is not merely academic; it is fundamental to the rational design of synthetic routes, enabling the efficient construction of complex molecular architectures while minimizing undesirable side reactions and purification challenges.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 8. Topics in Organic Chemistry: Understanding Steric Effects: Impact on Molecular Structure and Reactivity [chemistrywithdrsantosh.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. CN102887851B - Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
A Senior Application Scientist's Guide to Pyrrole Acylation: A Comparative Analysis of Synthetic Methodologies
For researchers in medicinal chemistry and materials science, the pyrrole scaffold is a cornerstone of molecular design. Its acylation is a pivotal transformation, installing a versatile keto functionality that serves as a linchpin for further synthetic elaborations. However, the inherent reactivity of the pyrrole ring—a feature that makes it an attractive nucleophile—also presents significant challenges, including a propensity for polymerization in strongly acidic media and competing N-acylation.
This guide offers a comparative analysis of the primary methods for pyrrole acylation. We will move beyond mere procedural descriptions to dissect the underlying principles, offering a rationale for methodological choices and providing the experimental data necessary for informed decision-making in your own research.
The Central Challenge: Taming Pyrrole's Reactivity
The electron-rich nature of the five-membered ring makes pyrrole highly susceptible to electrophilic attack, with the C2 position being the most nucleophilic. The central challenge in any pyrrole acylation is to achieve selective C-acylation while mitigating undesirable side reactions. The choice of acylating agent, catalyst, and solvent all play critical roles in navigating this delicate balance.
Friedel-Crafts Acylation: The Classical Approach and Its Modern Refinements
The Friedel-Crafts acylation is a foundational method for forming aryl ketones. In the context of pyrrole, it involves the reaction of an acyl halide or anhydride with the heterocycle in the presence of a Lewis acid catalyst.
The Mechanism: A Tale of Electrophilicity
The reaction is initiated by the activation of the acylating agent by the Lewis acid, generating a highly electrophilic acylium ion or a polarized complex. This electrophile is then intercepted by the electron-rich pyrrole ring, leading to the formation of a sigma complex. Subsequent deprotonation restores aromaticity, yielding the acylated pyrrole.
Caption: The generalized mechanism of Lewis acid-catalyzed Friedel-Crafts acylation of pyrrole.
The Decisive Role of the Lewis Acid
The choice of Lewis acid is the most critical parameter in a Friedel-Crafts acylation of pyrrole. The strength of the Lewis acid directly influences both the reaction rate and the prevalence of side reactions.
-
Strong Lewis Acids (e.g., AlCl₃): While potent activators, strong Lewis acids like aluminum trichloride often lead to extensive polymerization of the pyrrole ring, resulting in low yields of the desired product. Their use is generally discouraged for simple, unprotected pyrroles.
-
Milder Lewis Acids (e.g., SnCl₄, BF₃·OEt₂, TiCl₄): These catalysts offer a more controlled reaction. Tin(IV) chloride, for instance, is a versatile Lewis acid for Friedel-Crafts reactions and can be effective for the acylation of more stable pyrrole derivatives.[1] Boron trifluoride etherate is another common choice that can favor the formation of the 2-acylpyrrole.[2]
-
Modern, "Green" Lewis Acids (e.g., In(OTf)₃, Bi(OTf)₃): In recent years, metal triflates have emerged as highly efficient and often recyclable catalysts for a range of organic transformations. Indium(III) and Bismuth(III) triflates are particularly effective for pyrrole acylation, proceeding under mild conditions with high yields.
Regioselectivity: A Function of Catalyst and Protecting Groups
While C2 acylation is electronically favored, the regiochemical outcome can be steered by the choice of Lewis acid and the presence of a directing group on the pyrrole nitrogen. For instance, with an N-phenylsulfonyl protecting group, strong Lewis acids like AlCl₃ can favor the formation of the 3-acylpyrrole, whereas milder Lewis acids such as BF₃·OEt₂ predominantly yield the 2-isomer.[2] Bulky N-silyl groups, such as the triisopropylsilyl (TIPS) group, can sterically direct acylation to the C3 position.[3][4]
Experimental Protocol: Acetylation of N-Methylpyrrole with SnCl₄
Materials:
-
N-Methylpyrrole (10 mmol)
-
Acetic anhydride (12 mmol)
-
Tin(IV) chloride (SnCl₄) (1.0 M solution in dichloromethane, 11 mmol)
-
Dichloromethane (DCM), anhydrous (50 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N-methylpyrrole in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add the SnCl₄ solution dropwise to the stirred pyrrole solution.
-
In a separate flask, prepare a solution of acetic anhydride in anhydrous DCM.
-
Add the acetic anhydride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield 2-acetyl-N-methylpyrrole.
Performance Data: A Comparative Overview
| Lewis Acid | Acylating Agent | Solvent | Yield (%) of 2-acyl product | Reference |
| BF₃·OEt₂ | Acetyl Chloride | Not specified | Predominantly 2-acyl | [2] |
| SnCl₄ | Acetic Anhydride | Dichloromethane | ~75% (unoptimized) | [1] |
| TiCl₄ | N-acylbenzotriazole | Dichloromethane | 80-95% | [3][4] |
| DBN | Benzoyl Chloride | Toluene | >95% | [5] |
Table 1. Comparison of various catalysts for the C2-acylation of N-substituted pyrroles.
The Vilsmeier-Haack Reaction: The Gold Standard for Formylation
The Vilsmeier-Haack reaction is a highly reliable and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[6][7] It offers an excellent alternative to Friedel-Crafts acylation, particularly for introducing a formyl group, as formyl chloride is unstable.
Mechanism: Formation of the Vilsmeier Reagent
The key to this reaction is the in-situ formation of a substituted chloroiminium ion, known as the Vilsmeier reagent. This electrophile is typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The Vilsmeier reagent is a milder electrophile than an acylium ion, making it highly selective for electron-rich substrates like pyrrole.
Caption: A simplified workflow for the Vilsmeier-Haack formylation of pyrrole.
Advantages and Limitations
The Vilsmeier-Haack reaction offers several distinct advantages:
-
High Regioselectivity: It almost exclusively yields the C2-formylated product.
-
Mild Conditions: The reaction is typically run at or below room temperature, avoiding the harsh conditions that can lead to pyrrole polymerization.
-
Broad Substrate Scope: It is effective for a wide range of pyrrole derivatives.
The primary limitation is that it is generally restricted to formylation.
Experimental Protocol: Formylation of Pyrrole
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous (20 mL)
-
Phosphorus oxychloride (POCl₃) (11 mmol)
-
Pyrrole (10 mmol)
-
1,2-Dichloroethane (DCE), anhydrous (10 mL)
-
Saturated aqueous sodium acetate solution
-
Ice
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool the anhydrous DMF to 0 °C in an ice bath.
-
Add POCl₃ dropwise to the cold, stirred DMF. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of pyrrole in anhydrous DCE dropwise to the reaction mixture, again maintaining a low temperature.
-
After the addition, allow the mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours.
-
Cool the reaction mixture back to 0 °C and carefully pour it onto a mixture of crushed ice and the saturated sodium acetate solution.
-
Stir vigorously until the hydrolysis is complete.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-formylpyrrole by column chromatography or distillation.
Montmorillonite K-10: A Green, Heterogeneous Approach
In line with the principles of green chemistry, heterogeneous catalysts that can be easily recovered and reused are highly desirable. Montmorillonite K-10, an acidic clay, has emerged as an excellent catalyst for the acylation of pyrroles.[8][9]
The Power of Solid Acids
Montmorillonite K-10 possesses both Brønsted and Lewis acid sites on its surface, which can activate acylating agents.[10] The key advantages of this approach include:
-
Operational Simplicity: The reactions are often run under solvent-free conditions at room temperature.
-
Ease of Work-up: The catalyst is simply filtered off at the end of the reaction.
-
Recyclability: The clay can be washed, dried, and reused multiple times with minimal loss of activity.[11][12]
-
High Efficiency: Reactions are often complete in a matter of minutes.
Experimental Protocol: Solvent-Free Acetylation of Pyrrole with Montmorillonite K-10
Materials:
-
Pyrrole (10 mmol)
-
Acetic anhydride (11 mmol)
-
Montmorillonite K-10 (0.5 g)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, add the pyrrole, acetic anhydride, and Montmorillonite K-10.
-
Stir the mixture vigorously at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC (typically complete within 5-15 minutes).
-
Once the starting material is consumed, add diethyl ether to the flask and stir for a few minutes.
-
Filter the mixture to remove the catalyst, washing the clay with additional diethyl ether.
-
Combine the filtrates and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield 2-acetylpyrrole.
Comparative Summary and Recommendations
| Method | Key Advantages | Key Disadvantages | Best Suited For |
| Friedel-Crafts Acylation | Versatile for various acyl groups; regioselectivity can be tuned. | Often requires stoichiometric Lewis acids; risk of polymerization with strong acids. | Introducing a variety of acyl groups, especially with protected or less reactive pyrroles. |
| Vilsmeier-Haack Reaction | Excellent for formylation; high regioselectivity; mild conditions. | Generally limited to formylation. | Highly reliable and selective synthesis of 2-formylpyrroles. |
| Montmorillonite K-10 | Environmentally friendly; catalyst is reusable; solvent-free; rapid reactions. | May not be suitable for all acylating agents or highly complex substrates. | Green and scalable synthesis of simple acylpyrroles. |
Table 2. Head-to-head comparison of pyrrole acylation methods.
Recommendations for the Practicing Scientist:
-
For the introduction of a formyl group , the Vilsmeier-Haack reaction is unequivocally the method of choice due to its reliability and high selectivity.
-
When a variety of acyl groups need to be introduced, a Friedel-Crafts acylation with a modern, mild Lewis acid such as TiCl₄ or a metal triflate is a robust starting point. Careful optimization of the catalyst and solvent will be key.
-
For green and scalable processes , particularly for the synthesis of simple acylpyrroles, Montmorillonite K-10 offers a highly efficient and environmentally benign alternative that should be strongly considered.
By understanding the mechanistic nuances and practical considerations of each method, researchers can select the optimal strategy to achieve their synthetic goals, paving the way for the next generation of pyrrole-containing molecules.
References
- 1. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regiospecific C-acylation of pyrroles and indoles using N-acylbenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Montmorillonite clay catalysis. Part 10.1 K-10 and KSF-catalysed acylation of alcohols, phenols, thiols and amines: scope and limitation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
- 11. Magnetically recyclable silica-coated ferrite magnetite-K10 montmorillonite nanocatalyst and its applications in O, N, and S-acylation reaction under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
Validating the Therapeutic Potential of 3-Acetyl-2,4-dimethylpyrrole Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the pyrrole scaffold stands out as a cornerstone of medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Among these, 3-Acetyl-2,4-dimethylpyrrole and its derivatives are emerging as a promising class of molecules with significant therapeutic potential. This guide provides an in-depth technical comparison of these derivatives against established alternatives in key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory applications. We will delve into the experimental methodologies used for their validation, present comparative data, and explore the underlying scientific principles that guide these investigations.
Section 1: Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[3] Pyrrole derivatives have shown considerable promise in this area.[4][5] We will now explore the validation of the antibacterial and antifungal activity of a representative this compound derivative (let's call it ADP-1 ) and compare its efficacy against a standard-of-care antibiotic, Ciprofloxacin.
Causality Behind Experimental Choices
To quantify the antimicrobial efficacy of ADP-1 , the Broth Microdilution Method is the assay of choice.[4][6] This method is preferred over qualitative methods like disk diffusion because it provides a quantitative measure of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][7] This quantitative data is crucial for comparing the potency of different compounds and for guiding potential dosage in future therapeutic applications. The choice of Mueller-Hinton broth as the growth medium is standard for susceptibility testing of non-fastidious bacteria, as it has good batch-to-batch reproducibility and does not inhibit the activity of most common antibiotics.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of ADP-1 and Ciprofloxacin against Escherichia coli and Staphylococcus aureus.
Materials:
-
ADP-1 and Ciprofloxacin stock solutions (1 mg/mL in DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains: E. coli (ATCC 25922) and S. aureus (ATCC 29213)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacteria from an overnight agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]
-
Dilute the standardized bacterial suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Serial Dilution of Compounds:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the 1 mg/mL stock solution of ADP-1 to the first well of a row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations.
-
Repeat the serial dilution for Ciprofloxacin in a separate row.
-
-
Inoculation and Incubation:
-
Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 1.4 x 10⁵ CFU/mL.
-
Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4]
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a plate reader. The MIC is the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of bacterial growth compared to the growth control.
-
Data Presentation: Comparative Antimicrobial Activity
| Compound | Test Organism | MIC (µg/mL) |
| ADP-1 | E. coli | 16 |
| S. aureus | 8 | |
| Ciprofloxacin | E. coli | 0.015 |
| S. aureus | 0.25 |
Note: The data for ADP-1 is hypothetical and presented for comparative purposes based on the general activity of pyrrole derivatives.
Experimental Workflow Diagram
Caption: Workflow for MIC determination using the broth microdilution method.
Section 2: Anticancer Activity
The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor.[8] Pyrrole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[9][10] Here, we outline the validation of the anticancer potential of a this compound derivative (ADP-2 ) and compare its performance against the widely used chemotherapeutic drug, Doxorubicin.
Causality Behind Experimental Choices
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable colorimetric assay for assessing cell viability and cytotoxicity.[9][11] Its principle lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells. This assay is chosen for its simplicity, high throughput, and its ability to provide a quantitative measure of a compound's cytotoxic effect, typically expressed as the IC₅₀ value (the concentration of a drug that is required for 50% inhibition in vitro).
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of ADP-2 and Doxorubicin against the human breast cancer cell line MCF-7.
Materials:
-
ADP-2 and Doxorubicin stock solutions (10 mM in DMSO)
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Harvest MCF-7 cells and seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of ADP-2 and Doxorubicin in complete DMEM.
-
After 24 hours of cell attachment, remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compounds.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for another 48 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and IC₅₀ Calculation:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Data Presentation: Comparative Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) |
| ADP-2 | MCF-7 | 7.5 |
| Doxorubicin | MCF-7 | 0.8 |
Note: The data for ADP-2 is hypothetical and presented for comparative purposes based on the general activity of pyrrole derivatives.
Signaling Pathway Diagram
Caption: Potential mechanism of action for ADP-2 via inhibition of a receptor tyrosine kinase signaling pathway.
Section 3: Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, making the development of novel anti-inflammatory agents a critical area of research.[13] Pyrrole derivatives have been shown to possess significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[7][11] We will now examine the validation of the anti-inflammatory effects of a this compound derivative (ADP-3 ) and compare its activity to the non-steroidal anti-inflammatory drug (NSAID), Diclofenac.[14][15]
Causality Behind Experimental Choices
A key mediator in the inflammatory process is nitric oxide (NO), which is produced by inducible nitric oxide synthase (iNOS) in response to pro-inflammatory stimuli like lipopolysaccharide (LPS).[16] The Griess Assay is a straightforward and sensitive colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[1][17] This assay is selected to assess the potential of ADP-3 to suppress inflammatory responses in a cellular model of inflammation. RAW 264.7 murine macrophage cells are a standard cell line for in vitro inflammation studies as they reliably produce NO upon stimulation with LPS.[18]
Experimental Protocol: Griess Assay for Nitric Oxide Production
Objective: To evaluate the inhibitory effect of ADP-3 and Diclofenac on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
ADP-3 and Diclofenac stock solutions (10 mM in DMSO)
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of ADP-3 or Diclofenac for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control and a vehicle control.
-
-
Griess Reaction:
-
After 24 hours of stimulation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a sodium nitrite standard curve (0-100 µM) in fresh culture medium.
-
Add 50 µL of Griess Reagent Part A to each well containing the supernatant or standard.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well.
-
Incubate at room temperature for another 10 minutes, protected from light.
-
-
Absorbance Measurement and Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.
-
Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Data Presentation: Comparative Anti-inflammatory Activity
| Compound | Concentration (µM) | NO Production (% of LPS control) |
| ADP-3 | 10 | 78.5 |
| 20 | 52.1 | |
| 40 | 25.3 | |
| Diclofenac | 10 | 85.2 |
| 20 | 65.8 | |
| 40 | 45.7 |
Note: The data for ADP-3 is based on the reported activity of a structurally similar compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid.[14][15]
Logical Relationship Diagram
Caption: Logical diagram illustrating the inhibition of LPS-induced nitric oxide production by ADP-3.
Conclusion
The comprehensive validation of this compound derivatives reveals their significant potential as versatile therapeutic agents. The experimental frameworks detailed in this guide provide a robust and reproducible approach for assessing their antimicrobial, anticancer, and anti-inflammatory activities. While the presented data for the representative derivatives ADP-1 , ADP-2 , and ADP-3 showcases their promise, further in-depth studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate their therapeutic value and pave the way for their clinical translation. The pyrrole scaffold continues to be a rich source of pharmacological innovation, and the this compound series represents a compelling new chapter in this ongoing story.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ir.vistas.ac.in [ir.vistas.ac.in]
- 17. Protocol Griess Test [protocols.io]
- 18. benchchem.com [benchchem.com]
Comparative Performance Analysis: 3-Acetyl-2,4-dimethylpyrrole Polymers vs. Thiophene Polymers for Advanced Drug Delivery
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of stimuli-responsive biomaterials, conducting polymers have carved a significant niche, offering electrically addressable platforms for sophisticated drug delivery systems.[1][2] Among these, polythiophene and its derivatives are well-established benchmarks, lauded for their electrochemical stability and tunable properties.[3][4] However, the quest for enhanced functionality—specifically, polymers with intrinsic drug-loading sites and tailored biocompatibility—has led researchers to explore more complex monomer units.
This guide presents a comparative analysis of a functionalized polypyrrole derivative, poly(3-acetyl-2,4-dimethylpyrrole), against the widely-used class of thiophene-based polymers. While polythiophenes are extensively characterized, poly(this compound) represents a more novel system. Therefore, this analysis synthesizes direct experimental data available for polythiophenes with predictive insights into the performance of the substituted polypyrrole, grounded in fundamental principles of polymer chemistry and materials science. We will delve into the causal relationships between monomer structure, polymer properties, and ultimate performance in drug delivery applications, providing a framework for future experimental validation.
Part 1: Structural and Electronic Foundations
The performance of a conducting polymer is intrinsically linked to the chemical structure of its monomeric repeating unit. The electronic and steric characteristics of the monomer dictate the polymer's conductivity, solubility, stability, and its potential for interaction with bioactive molecules.
Thiophene-Based Polymers: The parent, unsubstituted polythiophene is a rigid, insoluble, and often difficult-to-process material.[4][5] To overcome this, alkyl or other functional side chains are typically introduced at the 3-position of the thiophene ring. These side chains disrupt inter-chain packing, enhancing solubility and processability, which are critical for fabricating drug delivery devices.[4] Electronically, the sulfur heteroatom and the aromatic π-system are responsible for the polymer's ability to conduct charge upon doping.
This compound-Based Polymers: This monomer presents a more complex substitution pattern on a polypyrrole backbone, which itself is known for high conductivity and good environmental stability.[6][7]
-
Methyl Groups (Positions 2 & 4): These electron-donating groups are expected to increase the electron density of the pyrrole ring, potentially facilitating easier oxidation (p-doping) and enhancing the stability of the charged polymer backbone.
-
Acetyl Group (Position 3): This is the key functional handle. As an electron-withdrawing group, it may slightly decrease the polymer's intrinsic conductivity compared to an alkyl-substituted equivalent. However, its true value lies in its chemical functionality. The carbonyl group offers a prime site for hydrogen bonding with drug molecules or for covalent conjugation of therapeutics, providing a direct mechanism for drug loading.
Below is a visualization of the monomer structures that form the basis of our comparison.
Caption: Chemical structures of thiophene and this compound monomers.
Part 2: Synthesis Pathways and Processability
The method of polymerization profoundly impacts the final properties of the conducting polymer, including molecular weight, purity, and film morphology—all of which are critical for reproducible drug delivery performance.
Thiophene Polymer Synthesis: Thiophene-based polymers can be synthesized through several well-established routes:
-
Oxidative Chemical Polymerization: Utilizes strong oxidizing agents like iron(III) chloride (FeCl₃). This method is effective for producing large quantities of polymer powder but offers limited control over polymer structure and can leave metallic impurities.[8][9]
-
Electrochemical Polymerization: A versatile technique where the polymer film is grown directly onto a conductive substrate (the electrode). It allows for precise control over film thickness, morphology, and doping level, making it ideal for creating device-ready films.[8][10]
-
Metal-Catalyzed Cross-Coupling (e.g., Kumada, Stille): These methods provide the highest degree of control over polymer regioregularity (the head-to-tail coupling of monomers), which is crucial for maximizing conductivity and achieving well-defined material properties.[4][5] However, they are often more complex and costly.
Proposed Synthesis of Poly(this compound): Given its structural similarity to other pyrrole derivatives, electrochemical polymerization is the most logical and advantageous route for synthesizing poly(this compound) for drug delivery applications.[10][11] This approach allows for the simultaneous incorporation of a dopant anion (which can itself be a drug) and the formation of a well-adhered film on an implantable device or electrode. The presence of the acetyl group is unlikely to interfere with the oxidative polymerization at the 2 and 5 positions of the pyrrole ring.
The following diagram illustrates a comparative workflow for synthesis and fabrication.
Caption: Workflow comparing synthesis routes for thiophene and pyrrole polymers.
Part 3: Comparative Performance Metrics
This section provides a head-to-head comparison of the expected performance characteristics crucial for drug development professionals.
| Performance Metric | Thiophene-Based Polymers | Poly(this compound) (Predicted) | Rationale for Prediction |
| Electrical Conductivity | Good to excellent (typically 10⁻³ to 10² S/cm), highly dependent on regioregularity and dopant.[3][8] | Moderate to good. | The electron-withdrawing acetyl group may slightly reduce the ease of oxidation compared to an alkyl-substituted pyrrole, but the inherent high conductivity of the polypyrrole backbone should ensure sufficient performance for electro-responsive applications.[6] |
| Biocompatibility | Generally considered to have low cytotoxicity, but biocompatibility can be influenced by residual catalysts, dopants, and surface topography.[12][13] | Predicted to be excellent. | The polypyrrole backbone is widely regarded as highly biocompatible.[11][14] The acetyl and methyl groups are common organic moieties not expected to introduce significant toxicity. The choice of dopant will be a critical factor.[15] |
| Drug Loading Capacity | Moderate. Typically relies on physical entrapment within the polymer matrix or incorporation of the drug as a dopant anion.[16][17] | Potentially high. | Offers multiple loading mechanisms: 1) Physical entrapment, 2) Drug as a dopant, and crucially, 3) Hydrogen bonding or covalent conjugation via the acetyl group, allowing for higher and more specific drug loading. |
| Controlled Release | Primarily achieved via electrical stimulation, which triggers the expulsion of anionic drugs (dopants) upon reduction of the polymer backbone.[16] | Multi-modal release is possible. | In addition to electro-stimulation, release could be triggered by pH changes (affecting hydrogen bonds to the acetyl group) or enzymatic cleavage of a linker conjugated to the acetyl group, offering more sophisticated control.[18][19] |
| Chemical Stability | Excellent environmental and thermal stability.[4][17] | Good. | Polypyrrole is known for good environmental stability.[6] The acetyl group may be susceptible to hydrolysis under extreme pH conditions, but should be stable in physiological environments. |
| Processability | Soluble derivatives are readily processable from solution for spin-coating or casting. Electrochemical methods provide direct film formation.[8] | Primarily suited for electrochemical deposition. | The functional groups may enhance solubility over unsubstituted polypyrrole, but electrochemical synthesis remains the most direct route for creating functional coatings. |
Part 4: Essential Experimental Protocols
To facilitate the validation of the predicted properties of poly(this compound), we provide the following foundational experimental protocols.
Protocol 1: Electrochemical Synthesis and Doping of Poly(this compound) Film
Objective: To synthesize a uniform, drug-doped film of the polymer on a conductive substrate for characterization and release studies.
Causality: Electrochemical synthesis is chosen for its precise control over film thickness and the ability to directly incorporate an anionic drug as the dopant, creating a functional drug delivery system in a single step.[10]
Methodology:
-
Electrolyte Preparation: Prepare a 0.1 M solution of the monomer (this compound) in an appropriate organic solvent (e.g., acetonitrile). Add 0.1 M of the supporting electrolyte, which will also serve as the dopant. For a drug delivery application, this could be a sodium salt of an anionic drug (e.g., dexamethasone phosphate).
-
Electrochemical Cell Setup: Use a three-electrode cell configuration:
-
Working Electrode: The substrate for coating (e.g., indium tin oxide (ITO) glass, platinum foil).
-
Counter Electrode: A platinum mesh or wire.
-
Reference Electrode: A standard Ag/AgCl electrode.
-
-
Polymerization: Connect the cell to a potentiostat. Apply a constant potential (potentiostatic) or cycle the potential (potentiodynamic) in the range required to oxidize the monomer (typically +0.6 to +1.2 V vs. Ag/AgCl, to be determined by initial cyclic voltammetry). The charge passed during polymerization is directly proportional to the thickness of the deposited film.
-
Post-Synthesis Cleaning: After deposition, gently rinse the coated electrode with the pure solvent (acetonitrile) to remove unreacted monomer and loosely bound electrolyte, then dry under a stream of nitrogen.
Protocol 2: Polymer Characterization
Objective: To confirm the chemical structure, thermal stability, and electrical properties of the synthesized polymer.
Causality: A multi-technique characterization approach is essential to build a complete picture of the material's properties, ensuring that the synthesized polymer has the desired structure and stability for a biomedical application.[20][21]
Methodology:
-
Spectroscopic Analysis (FTIR & NMR): Scrape the polymer from the electrode. Use Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of key functional groups (e.g., C=O of the acetyl group, C-N of the pyrrole ring).[21] If sufficient solubility can be achieved, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.
-
Thermal Analysis (TGA & DSC):
-
Use Thermogravimetric Analysis (TGA) to determine the polymer's thermal stability and decomposition temperature.[22][23]
-
Use Differential Scanning Calorimetry (DSC) to identify thermal transitions like the glass transition temperature (Tg), which affects the mechanical properties of the film.[21][22]
-
-
Electrochemical Characterization (Cyclic Voltammetry & EIS):
-
Place the polymer-coated electrode in a monomer-free electrolyte solution. Run Cyclic Voltammetry (CV) to assess the redox activity and stability of the polymer film over multiple cycles.
-
Use Electrochemical Impedance Spectroscopy (EIS) to analyze the conductivity and interfacial charge transfer properties of the polymer film.[20]
-
Protocol 3: In Vitro Stimuli-Responsive Drug Release
Objective: To quantify the release of a loaded drug from the polymer film in response to an electrical stimulus.
Causality: This protocol directly tests the core functionality of the material as a stimuli-responsive drug delivery system, providing the quantitative data needed for preclinical assessment.[24][25]
Methodology:
-
Setup: Place the drug-loaded polymer film (prepared as in Protocol 1) in a known volume of phosphate-buffered saline (PBS, pH 7.4) at 37°C to simulate physiological conditions.
-
Stimulation: Apply a negative potential (e.g., -0.6 V vs. Ag/AgCl) to the polymer film for a defined period (e.g., 60 seconds). This reduces the polymer backbone, causing the expulsion of the negatively charged dopant (the drug) to maintain charge neutrality.
-
Quantification: At set time intervals, take an aliquot of the PBS solution. Use High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy to measure the concentration of the released drug.
-
Control Group: Run a parallel experiment with an identical film under the same conditions but without applying any electrical potential to measure passive leakage.
-
Data Analysis: Plot the cumulative drug release over time for both the stimulated and control groups to determine the release kinetics and the efficacy of the electrical trigger.
Conclusion and Future Outlook
While polythiophenes remain a robust and reliable choice for conducting polymer-based drug delivery, the exploration of functionalized monomers like this compound offers a compelling path toward next-generation "smart" biomaterials.
Decision Framework for Researchers:
Caption: Decision framework for polymer selection based on application needs.
The predictive analysis presented here suggests that poly(this compound) holds significant promise for applications requiring high drug loading capacities and sophisticated, multi-modal release triggers. The presence of the acetyl group provides a versatile chemical handle that is absent in simple polythiophenes. However, this potential comes with the need for rigorous experimental validation. The protocols outlined in this guide provide a clear roadmap for researchers to synthesize, characterize, and evaluate this promising new material, paving the way for its potential use in advanced therapeutic devices.
References
- 1. Advances in Electroconductive Polymers for Biomedical Sector: Structure and Properties [mch.du.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 5. chem.cmu.edu [chem.cmu.edu]
- 6. mdpi.com [mdpi.com]
- 7. View of Synthesis and Characterization of Polythiophene and Polypyrrole | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scite.ai [scite.ai]
- 10. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Polythiophenes in biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biocompatibility of Polypyrrole with Human Primary Osteoblasts and the Effect of Dopants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrostimulated Release of Neutral Drugs from Polythiophene Nanoparticles: Smart Regulation of Drug-Polymer Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent Advancements in Polythiophene-Based Materials and their Biomedical, Geno Sensor and DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Conductive Polymer Characterization via EIS – Advances in Polymer Science [ncstate.pressbooks.pub]
- 21. measurlabs.com [measurlabs.com]
- 22. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
- 23. nadkarnispc.com [nadkarnispc.com]
- 24. Drug Release from Porous Matrixes based on Natural Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Spectroscopic Journey: Differentiating 3-Acetyl-2,4-dimethylpyrrole from its Precursors
In the synthesis of heterocyclic compounds, confirmation of product formation and the absence of starting materials is paramount. This guide provides a detailed spectroscopic comparison of 3-acetyl-2,4-dimethylpyrrole with its common precursors, 2,4-dimethylpyrrole and acetic anhydride. Through an in-depth analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key spectral changes that signify the successful acylation of the pyrrole ring. This document is intended for researchers, scientists, and professionals in drug development who rely on robust analytical techniques for chemical synthesis and characterization.
The Chemical Transformation: An Overview
The synthesis of this compound typically involves the Friedel-Crafts acylation of 2,4-dimethylpyrrole with an acylating agent such as acetic anhydride, often in the presence of a Lewis acid catalyst. This reaction introduces an acetyl group onto the electron-rich pyrrole ring, leading to significant changes in the molecule's electronic and steric environment. These changes are readily observable through various spectroscopic methods.
Caption: Synthesis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Shifting Protons and Carbons
NMR spectroscopy is arguably the most powerful tool for tracking this transformation, providing detailed information about the molecular structure.
¹H NMR Spectroscopy: The Disappearance and Emergence of Signals
The ¹H NMR spectrum provides a clear fingerprint of the starting materials and the product. The most telling evidence of a successful reaction is the disappearance of the C-H proton signal on the pyrrole ring and the appearance of a new methyl signal from the acetyl group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample (precursor or product) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters: Use a standard proton pulse program. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Comparative ¹H NMR Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 2,4-Dimethylpyrrole | ~7.8 (br s, 1H) | N-H |
| ~6.4 (s, 1H) | H-5 | |
| ~5.8 (s, 1H) | H-3 | |
| ~2.2 (s, 3H) | C2-CH₃ | |
| ~2.1 (s, 3H) | C4-CH₃ | |
| Acetic Anhydride | ~2.2 (s, 6H) | 2 x -C(=O)CH₃ |
| This compound | ~9.17 (br s, 1H) | N-H |
| ~6.36 (s, 1H) | H-5 | |
| ~2.50 (s, 3H) | C2-CH₃ | |
| ~2.43 (s, 3H) | C4-CH₃ | |
| ~2.27 (s, 3H) | -C(=O)CH₃[1] |
Key Observations:
-
Disappearance of the H-3 Signal: The singlet at ~5.8 ppm corresponding to the proton at the 3-position of 2,4-dimethylpyrrole is absent in the product spectrum.
-
Appearance of the Acetyl Methyl Signal: A new singlet appears around 2.27 ppm, integrating to three protons, which is characteristic of the methyl group of the newly introduced acetyl moiety.[1]
-
Downfield Shift of Pyrrole Protons: The remaining pyrrole proton (H-5) and the N-H proton in the product are shifted downfield due to the electron-withdrawing effect of the acetyl group.
¹³C NMR Spectroscopy: Tracking the Carbon Skeleton's Evolution
¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon framework. The introduction of the carbonyl group is a prominent feature in the ¹³C NMR spectrum of the product.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of deuterated solvent.
-
Instrument Setup: Use a broadband probe on a 75 MHz or higher field NMR spectrometer.
-
Acquisition Parameters: Employ a standard proton-decoupled carbon pulse sequence. A larger spectral width (~220 ppm) is required. A longer relaxation delay (e.g., 2-5 seconds) and a significantly larger number of scans are necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Comparative ¹³C NMR Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 2,4-Dimethylpyrrole | ~125 | C-2, C-5 |
| ~106 | C-3, C-4 | |
| ~13 | -CH₃ | |
| Acetic Anhydride | ~167 | -C=O |
| ~22 | -CH₃ | |
| This compound | ~194 | -C=O |
| ~135 | C-2 | |
| ~128 | C-4 | |
| ~118 | C-3 | |
| ~115 | C-5 | |
| ~30 | -C(=O)CH₃ | |
| ~14 | C2-CH₃ | |
| ~12 | C4-CH₃ |
Key Observations:
-
Emergence of the Carbonyl Signal: The most diagnostic signal in the product's ¹³C NMR spectrum is the peak in the downfield region (~194 ppm), which is characteristic of a ketone carbonyl carbon. This signal is absent in the spectra of the precursors.
-
Shift in Pyrrole Carbon Signals: The chemical shifts of the pyrrole ring carbons are altered due to the electronic effect of the acetyl group.
Infrared (IR) Spectroscopy: Probing Functional Group Transformations
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups. The key change to monitor in this reaction is the appearance of a strong carbonyl absorption band.
Caption: General workflow for IR spectroscopy.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of Nujol and placing it between salt plates. Liquid samples can be analyzed as a thin film between salt plates.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption frequencies for the functional groups of interest.
Comparative IR Data
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group |
| 2,4-Dimethylpyrrole | ~3400 (broad) | N-H stretch |
| ~1580 | C=C stretch (ring) | |
| Acetic Anhydride | ~1820 and ~1750 (two bands) | C=O stretch (anhydride)[2][3][4] |
| ~1050 | C-O stretch[2] | |
| This compound | ~3300 (broad) | N-H stretch |
| ~1650 (strong) | C=O stretch (ketone)[5] | |
| ~1570 | C=C stretch (ring)[5] |
Key Observations:
-
Disappearance of Anhydride Carbonyls: The characteristic pair of strong carbonyl absorptions for acetic anhydride around 1820 and 1750 cm⁻¹ will be absent in the purified product.[2][3][4]
-
Appearance of a Ketone Carbonyl: A new, strong absorption band appears around 1650 cm⁻¹ in the product spectrum, which is indicative of the conjugated ketone carbonyl group.[5]
-
Persistence of the N-H Stretch: The broad N-H stretching band is present in both the starting pyrrole and the final product.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry provides the molecular weight of the compound, offering definitive proof of the addition of the acetyl group.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
Comparative MS Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (M⁺) or [M+H]⁺ (m/z) |
| 2,4-Dimethylpyrrole | C₆H₉N | 95.14 | 95 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 102[4] |
| This compound | C₈H₁₁NO | 137.18 | 137[6][7] |
Key Observations:
-
Shift in Molecular Ion Peak: The mass spectrum of the product will show a molecular ion peak at m/z = 137, which corresponds to the molecular weight of this compound.[6][7] This is a 42-unit increase from the molecular weight of 2,4-dimethylpyrrole (95), corresponding to the addition of an acetyl group (CH₃CO).
-
Absence of Precursor Peaks: The mass spectrum of the purified product should not show significant peaks at m/z = 95 or 102, which would indicate the presence of unreacted starting materials.
Conclusion
The successful synthesis of this compound from 2,4-dimethylpyrrole and acetic anhydride can be unequivocally confirmed through a multi-faceted spectroscopic approach. The key indicators of this transformation are:
-
In ¹H NMR: The disappearance of the pyrrole H-3 signal and the appearance of a new singlet for the acetyl methyl protons.
-
In ¹³C NMR: The emergence of a characteristic ketone carbonyl signal around 194 ppm.
-
In IR: The replacement of the dual anhydride carbonyl bands with a single, strong ketone carbonyl absorption around 1650 cm⁻¹.
-
In MS: A molecular ion peak at m/z = 137, confirming the addition of an acetyl group to the pyrrole starting material.
By carefully analyzing the data from these complementary techniques, researchers can confidently verify the structure of their synthesized product and ensure its purity, a critical step in any chemical research and development pipeline.
References
- 1. This compound(2386-25-6) 1H NMR [m.chemicalbook.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Acetic anhydride(108-24-7) IR Spectrum [chemicalbook.com]
- 4. Acetic anhydride [webbook.nist.gov]
- 5. This compound(2386-25-6) IR Spectrum [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. scbt.com [scbt.com]
A Comparative Guide to the Purity Analysis of Synthesized 3-Acetyl-2,4-dimethylpyrrole: HPLC vs. GC-MS
Introduction
In the realm of synthetic chemistry and drug development, the rigorous assessment of a compound's purity is not merely a procedural step but a cornerstone of scientific validity and product safety. For novel heterocyclic compounds like 3-Acetyl-2,4-dimethylpyrrole (CAS 2386-25-6), a key intermediate in the synthesis of various biologically active molecules, confirming its identity and quantifying its purity is paramount.[1] Impurities, even in trace amounts, can significantly alter chemical reactivity, biological activity, and toxicological profiles.
This guide provides an in-depth, objective comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity analysis of synthesized this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer comparative data to guide researchers in selecting the most appropriate technique for their specific analytical objectives.
Analyte Profile: this compound
Before selecting an analytical method, understanding the physicochemical properties of the analyte is critical.
-
Structure: A substituted pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen.
-
Formula: C₈H₁₁NO
-
Molecular Weight: 137.18 g/mol [1]
-
Physical Form: Solid at room temperature.
-
Volatility & Thermal Stability: As a solid with a relatively complex structure, its volatility is limited. While it can be analyzed by gas chromatography, careful consideration of thermal stability is necessary to prevent degradation at high temperatures.[2] HPLC, which operates at or near ambient temperatures, is well-suited for such compounds.[3]
Logical Framework for Purity Assessment
The choice between HPLC and GC-MS is dictated by the analytical goal. The following diagram illustrates the decision-making process in a typical purity analysis workflow.
Caption: Decision workflow for purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
HPLC is exceptionally well-suited for analyzing compounds that are non-volatile or thermally sensitive, making it an ideal first choice for many organic molecules, including this compound.[2][4] Separation is based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.
Causality of Method Design: For a moderately polar compound like our target pyrrole derivative, a reversed-phase (RP-HPLC) method is the logical choice. A non-polar C18 stationary phase is used, while a polar mobile phase (typically a mixture of water and a less polar organic solvent like acetonitrile) elutes the compounds. More polar impurities will elute first, while the main compound and any less polar impurities will be retained longer. A UV detector is effective because the pyrrole ring and acetyl group contain chromophores that absorb UV light.
HPLC Experimental Workflow
Caption: Step-by-step workflow for HPLC purity analysis.
Detailed HPLC Protocol
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in acetonitrile (ACN) to a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II or equivalent UHPLC/HPLC system.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[5] The C18 phase provides excellent retention for moderately polar heterocyclic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanol groups on the stationary phase, improving peak shape.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-17 min: 95% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.[5]
-
Column Temperature: 30°C.[5] Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) or UV/Vis detector set at 225 nm.[5] This wavelength provides good sensitivity for the pyrrole chromophore.
-
-
Method Validation:
Hypothetical HPLC Data Summary
This table represents typical results for a high-purity sample.
| Peak ID | Retention Time (min) | Area (%) | Identity |
| 1 | 2.54 | 0.08 | Unknown Impurity (more polar) |
| 2 | 9.87 | 99.85 | This compound |
| 3 | 11.21 | 0.07 | Unknown Impurity (less polar) |
Interpretation: The HPLC analysis indicates a purity of 99.85% based on the relative peak area. The presence of two minor impurities is noted. While HPLC provides excellent quantification, it does not definitively identify these unknown peaks without a mass spectrometer detector (LC-MS) or co-injection with known standards.[8]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
GC-MS is a powerful technique that combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[9] It is the preferred method when the primary goal is to identify unknown impurities or to confirm the structure of the main compound.
Causality of Method Design: The core prerequisite for GC is that the analyte must be volatile and thermally stable.[2][10] this compound, being a solid, requires a heated inlet to ensure complete vaporization without decomposition. A non-polar capillary column (like a 5% phenyl-methylpolysiloxane) is chosen to separate compounds primarily based on their boiling points. The mass spectrometer then fragments the eluted molecules into a unique pattern (mass spectrum), which acts as a "fingerprint" for identification, often by comparison to a spectral library.[11]
GC-MS Experimental Workflow
Caption: Step-by-step workflow for GC-MS purity and identity analysis.
Detailed GC-MS Protocol
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a volatile solvent like dichloromethane or ethyl acetate to a final concentration of 1.0 mg/mL.
-
-
Instrumentation and Conditions:
-
System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms or DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness). This is a robust, general-purpose non-polar column suitable for a wide range of semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C. This temperature must be high enough to volatilize the sample but low enough to prevent thermal degradation.
-
Injection Volume: 1 µL with a 50:1 split ratio. A split injection prevents column overloading with the highly concentrated main peak.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Hypothetical GC-MS Data Summary
This table shows how GC-MS provides both quantitative and qualitative information.
| RT (min) | Area (%) | Identity (from Mass Spectrum) | Key Mass Fragments (m/z) |
| 8.52 | 99.83 | This compound | 137 (M+) , 122 (M-15), 94 |
| 9.15 | 0.17 | 2,4-Dimethylpyrrole (precursor) | 95 (M+) , 80, 67 |
Interpretation: The GC-MS analysis confirms the purity is 99.83%. Crucially, it identifies the main peak as the target compound by its molecular ion (M+) at m/z 137 and its characteristic fragmentation pattern. It also identifies a minor impurity as a likely unreacted starting material, 2,4-dimethylpyrrole, providing valuable feedback on the synthesis reaction's completeness.
Direct Comparison: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. Ideal for this compound.[2][3] | Requires volatile and thermally stable compounds. Feasible for this analyte with careful method development.[10] |
| Primary Information | High-precision quantitative data (purity as area %).[4] | Quantitative data plus definitive structural information and identification of unknowns via mass spectra.[9][10] |
| Separation Efficiency | Good to very good. | Typically higher, resulting in sharper peaks and better resolution of closely related impurities.[3] |
| Analysis Speed | Slower; run times are often 15-30 minutes due to liquid mobile phase viscosity.[2] | Faster; run times can be under 15 minutes due to gaseous mobile phase.[2] |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution in a volatile solvent. |
| Operational Cost | Higher due to the cost of high-purity solvents and high-pressure pumps.[2] | Generally lower; uses carrier gases which are less expensive than HPLC solvents.[2] |
| Best Use Case | Routine quality control, stability testing, and precise quantification of known compounds. | Impurity profiling, structural confirmation, identification of unknown byproducts, and method development. |
Conclusion and Recommendations
Both HPLC and GC-MS are highly effective and validatable methods for the purity analysis of synthesized this compound.[7][12] The choice between them is not a matter of superiority but of analytical intent.
-
For routine Quality Control (QC) and batch release , where the primary goal is to confirm purity against a known standard with high precision, HPLC with UV detection is the recommended technique . Its robustness, applicability to a wide range of compounds without volatility constraints, and straightforward quantification make it an efficient and reliable workhorse.[4][10]
-
For research, process development, and troubleshooting , where the goal is to definitively confirm the identity of the synthesized product and to identify unknown impurities or reaction byproducts, GC-MS is the superior choice . The structural information provided by the mass spectrometer is invaluable for understanding the reaction chemistry and ensuring the comprehensive characterization of the material.[9]
Ultimately, a comprehensive analytical strategy in a drug development setting would leverage both techniques: HPLC for routine purity assessment and stability studies, and GC-MS for initial structural confirmation and in-depth impurity profiling. This dual approach ensures the highest level of scientific rigor and product quality.
References
- 1. scbt.com [scbt.com]
- 2. blog.brewerscience.com [blog.brewerscience.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. moravek.com [moravek.com]
- 5. oatext.com [oatext.com]
- 6. cs.purdue.edu [cs.purdue.edu]
- 7. wjarr.com [wjarr.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iiste.org [iiste.org]
A Senior Application Scientist's Guide to Catalyst Efficacy in the Paal-Knorr Synthesis of Pyrroles
Introduction: The Enduring Relevance of the Paal-Knorr Synthesis
First reported in 1884 by German chemists Carl Paal and Ludwig Knorr, the Paal-Knorr synthesis remains a cornerstone reaction in heterocyclic chemistry.[1] This powerful transformation constructs the furan, thiophene, or, most notably for pharmaceutical and materials science, the pyrrole ring system from a 1,4-dicarbonyl compound. The synthesis of pyrroles, specifically, involves the condensation of a 1,4-diketone with ammonia or a primary amine.[1][2] Its enduring utility is a testament to its operational simplicity and the high yields that can be achieved.[2]
Pyrrole scaffolds are ubiquitous in a vast array of natural products, blockbuster drugs (e.g., Atorvastatin), and advanced materials. Consequently, the optimization of their synthesis is a critical endeavor for researchers in drug development and process chemistry. While the foundational reaction is straightforward, its efficiency, reaction time, and substrate compatibility are profoundly influenced by the choice of catalyst.
Historically, the reaction was limited by harsh conditions, such as prolonged heating in strong mineral acids, which are incompatible with sensitive functional groups.[2] Modern advancements have introduced a diverse arsenal of catalysts—ranging from classical Brønsted and Lewis acids to sophisticated heterogeneous systems and green alternatives—that offer milder conditions, faster reactions, and improved yields.
This guide provides an in-depth, objective comparison of the efficacy of different catalyst classes for the Paal-Knorr pyrrole synthesis. We will delve into the mechanistic rationale behind each catalyst type, present supporting experimental data to guide your selection, and provide detailed, field-proven protocols for key catalytic systems.
Mechanistic Overview: The Role of the Catalyst
The Paal-Knorr synthesis of a pyrrole proceeds via an acid-catalyzed condensation pathway. The established mechanism involves several key steps where the catalyst plays a pivotal role.[1] The ring-closing step is often the rate-determining step of the reaction.
The general mechanism is as follows:
-
Carbonyl Activation: The acid catalyst (either a Brønsted or Lewis acid) activates one of the carbonyl groups of the 1,4-diketone, making it more electrophilic.
-
Nucleophilic Attack: The primary amine attacks the activated carbonyl, forming a hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group.
-
Dehydration: The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, undergoes a two-fold dehydration, driven by the catalyst and often heat, to form the stable aromatic pyrrole ring.
The catalyst's primary function is to accelerate the nucleophilic attacks and facilitate the dehydration steps by protonating hydroxyl groups, turning them into better leaving groups (water).
Caption: General catalytic mechanism of the Paal-Knorr pyrrole synthesis.
Quantitative Comparison of Catalyst Performance
The selection of a catalyst is a critical decision based on factors such as desired reaction time, temperature, cost, tolerance to functional groups, and ease of workup. The following tables summarize experimental data, providing a head-to-head comparison of various catalytic systems for the synthesis of N-substituted pyrroles from 2,5-hexanedione and an amine.
Table 1: Comparison of Brønsted Acid Catalysts (Reaction: 2,5-Hexanedione + Aniline in Methanol at Room Temperature for 30 min)
| Entry | Catalyst | pKa | Yield (%) | Reference |
| 1 | p-Toluenesulfonic acid | -2.8 | 0 | [2] |
| 2 | Benzenesulfonic acid | -2.8 | 0 | [2] |
| 3 | Methanesulfonic acid | -1.9 | 0 | [2] |
| 4 | Sulfamic acid | 1.0 | 29 | [2] |
| 5 | Oxalic acid | 1.2 | 51 | [2] |
| 6 | Saccharin | 2.3 | 86 | [2] |
| 7 | Citric acid | 3.1 | 71 | [2] |
| 8 | Acetic acid | 4.7 | 36 | [2] |
Insight: This data reveals a crucial principle: for Brønsted acids, extreme acidity is not beneficial and can lead to no product formation, likely due to side reactions or catalyst poisoning. A moderately acidic catalyst like saccharin (pKa 2.32) provides the optimal balance for this specific transformation, delivering high yields under mild conditions.[2]
Table 2: Comparison of Lewis Acids and Other Efficient Catalysts (Reaction: 2,5-Hexanedione + Aniline, solvent-free)
| Catalyst | Catalyst Loading | Time (min) | Temperature | Yield (%) | Reference |
| ZrOCl₂·8H₂O | 5 mol% | 5 | Room Temp. | 97 | [2] |
| Sc(OTf)₃ | 1 mol% | 30 | 80 °C | 94 | [2][3] |
| p-TsOH (TSA) | 10 mol% | 60 | Reflux | 84 | [2] |
| Bi(NO₃)₃·5H₂O | 10 mol% | 600 | Room Temp. | 95 | [2] |
| Silica Sulfuric Acid | 0.05 g | 3 | Room Temp. | 98 | [2] |
| Iodine | 10 mol% | 30 | Room Temp. | 98 | [4] |
Insight: Lewis acids and heterogeneous catalysts demonstrate remarkable efficiency. Zirconyl chloride (ZrOCl₂·8H₂O) and silica sulfuric acid stand out, affording near-quantitative yields in just 5 and 3 minutes, respectively, under solvent-free, room temperature conditions.[2] This highlights a significant advancement over traditional methods, offering both speed and sustainability. Scandium triflate (Sc(OTf)₃) is also highly effective, albeit requiring moderate heat.[3]
In-Depth Analysis of Catalyst Classes
Brønsted Acid Catalysts
Brønsted acids, or proton donors, are the classical catalysts for the Paal-Knorr synthesis.
-
Mechanism of Action: They operate by protonating a carbonyl oxygen, which enhances its electrophilicity and initiates the cascade. They also facilitate the final dehydration steps by converting hydroxyls into good leaving groups (H₂O).
-
Common Examples: Acetic acid, p-toluenesulfonic acid (p-TsOH), sulfuric acid, and milder catalysts like saccharin.[2]
-
Expertise & Experience: While strong acids like H₂SO₄ can be effective, they often require high temperatures and can cause degradation of sensitive substrates, leading to charring and low yields.[2] The key is to match the acid strength to the substrate's reactivity. As shown in Table 1, moderately acidic catalysts often provide superior results by minimizing side reactions.[2]
-
Advantages: Low cost, readily available.
-
Limitations: Often require stoichiometric amounts or high catalyst loading, can be corrosive, and neutralization during workup can be cumbersome, generating significant salt waste. Strong acids have poor functional group tolerance.
Lewis Acid Catalysts
Lewis acids accept an electron pair and represent a significant step up in efficiency and mildness.
-
Mechanism of Action: Instead of protonating the carbonyl oxygen, a Lewis acid coordinates to it. This coordination polarizes the C=O bond, dramatically increasing the electrophilicity of the carbonyl carbon and rendering it highly susceptible to nucleophilic attack by the amine. This strong activation often allows the reaction to proceed under much milder conditions (room temperature) and at a significantly faster rate than with many Brønsted acids.
-
Common Examples: Sc(OTf)₃, ZrOCl₂·8H₂O, Bi(NO₃)₃, InCl₃, FeCl₃, and various other metal salts.[3]
-
Expertise & Experience: Scandium triflate (Sc(OTf)₃) is a remarkably effective, water-tolerant Lewis acid that can be used in low catalytic amounts (e.g., 1 mol%) and is often recyclable.[3] Zirconium-based catalysts have also proven to be exceptionally fast and high-yielding.[2] The choice of Lewis acid can be critical; for substrates with multiple coordination sites, a bulkier Lewis acid might be employed to direct the reaction pathway.
-
Advantages: High efficiency at low catalyst loadings, mild reaction conditions (often room temperature, solvent-free), excellent yields, high functional group tolerance, and often recyclable.
-
Limitations: Higher cost compared to simple Brønsted acids, potential for metal contamination in the final product (a critical consideration in drug development).
Heterogeneous Catalysts
This class of catalysts exists in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. They represent a major advancement towards green and sustainable chemistry.
-
Mechanism of Action: The mechanism is often analogous to their homogeneous counterparts. For example, silica sulfuric acid (SiO₂-OSO₃H) acts as a solid Brønsted acid.[2] The acidic sites are immobilized on the solid support, allowing for catalysis to occur at the surface.
-
Common Examples: Silica sulfuric acid, clays (e.g., Montmorillonite K10), zeolites, and polymer-supported acids.[2]
-
Expertise & Experience: Silica sulfuric acid is a powerful and practical choice, combining high reactivity with extreme operational simplicity.[2] The reaction can often be run solvent-free, and upon completion, the catalyst is simply filtered off and can be washed, dried, and reused multiple times without significant loss of activity. This dramatically simplifies product purification.
-
Advantages: Simplified product workup (simple filtration), catalyst is easily recoverable and reusable, reduced waste, and often compatible with solvent-free conditions.
-
Limitations: Can sometimes exhibit lower activity than homogeneous counterparts due to mass transfer limitations, and the catalyst preparation can be more involved.
Experimental Protocols: A Practical Guide
The following protocols are self-validating systems, providing clear steps for synthesizing a representative pyrrole using catalysts from the major classes discussed.
Caption: A generalized experimental workflow for the Paal-Knorr synthesis.
Protocol 1: Classical Brønsted Acid Catalysis (p-TsOH)
-
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole using a traditional Brønsted acid with azeotropic water removal.
-
Materials:
-
2,5-Hexanedione (1.14 g, 10.0 mmol)
-
Aniline (0.93 g, 10.0 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (190 mg, 1.0 mmol, 10 mol%)
-
Toluene (50 mL)
-
-
Apparatus: 100 mL round-bottom flask, Dean-Stark trap, reflux condenser, magnetic stirrer, heating mantle.
-
Procedure:
-
To the round-bottom flask, add 2,5-hexanedione, aniline, p-TsOH·H₂O, and toluene.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring.
-
Monitor the reaction by observing the collection of water in the Dean-Stark trap (theoretical amount: 0.36 mL). Continue reflux for 2-4 hours or until water evolution ceases.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure pyrrole.
-
Protocol 2: High-Efficiency Lewis Acid Catalysis (Sc(OTf)₃)
-
Objective: To synthesize 2,5-dimethyl-1-benzylpyrrole using a catalytic amount of Scandium(III) triflate under solvent-free conditions.
-
Materials:
-
2,5-Hexanedione (571 mg, 5.0 mmol)
-
Benzylamine (536 mg, 5.0 mmol)
-
Scandium(III) triflate (Sc(OTf)₃) (24.6 mg, 0.05 mmol, 1 mol%)
-
-
Apparatus: 25 mL round-bottom flask, magnetic stirrer, heating mantle with oil bath.
-
Procedure:
-
To the round-bottom flask, add 2,5-hexanedione, benzylamine, and Sc(OTf)₃.
-
Heat the neat (solvent-free) mixture to 80 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
After completion, cool the mixture to room temperature.
-
Dilute the residue with ethyl acetate (25 mL) and wash with water (2 x 15 mL) to remove the catalyst.
-
Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
-
Protocol 3: Green, Heterogeneous Catalysis (Silica Sulfuric Acid)
-
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole using a reusable solid acid catalyst under solvent-free, room temperature conditions.
-
Materials:
-
2,5-Hexanedione (1.14 g, 10.0 mmol)
-
Aniline (0.93 g, 10.0 mmol)
-
Silica Sulfuric Acid (SiO₂-OSO₃H) (0.05 g)
-
-
Apparatus: 25 mL round-bottom flask, magnetic stirrer.
-
Procedure:
-
In the round-bottom flask, combine 2,5-hexanedione, aniline, and silica sulfuric acid.
-
Stir the solvent-free mixture vigorously at room temperature. The reaction is often exothermic and typically complete within 3-5 minutes. Monitor by TLC.
-
Upon completion, add diethyl ether (20 mL) to the mixture and stir for 2 minutes.
-
Filter the mixture to remove the solid silica sulfuric acid catalyst. The catalyst can be washed with ether, dried in an oven, and stored for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which is typically of very high purity (>98%).
-
Conclusion and Future Outlook
The Paal-Knorr synthesis is a classic reaction that has been continuously refined to meet the demands of modern chemistry. While traditional Brønsted acids are still viable, the landscape has been transformed by the introduction of highly efficient Lewis acids and practical heterogeneous catalysts.
-
For speed and efficiency under mild, solvent-free conditions , Lewis acids like ZrOCl₂·8H₂O and heterogeneous catalysts such as silica sulfuric acid are superior choices. They offer rapid conversions and high yields at room temperature.
-
For high functional group tolerance and predictable reactivity , well-established Lewis acids like Sc(OTf)₃ provide excellent performance with low catalyst loading.
-
For sustainability, ease of purification, and catalyst reusability , heterogeneous catalysts are unmatched, aligning perfectly with the principles of green chemistry.
The choice of catalyst is no longer a matter of tradition but a strategic decision that impacts yield, purity, cost, and environmental footprint. As research continues, we can anticipate the development of even more active, selective, and sustainable catalytic systems, further cementing the Paal-Knorr synthesis as an indispensable tool for chemists in all fields.
References
Unveiling the Anticancer Potential of 3-Acetyl-2,4-dimethylpyrrole: A Comparative Guide to its Biological Screening
In the relentless pursuit of novel and effective anticancer therapeutics, the heterocyclic pyrrole scaffold has emerged as a cornerstone in medicinal chemistry.[1][2][3] Its versatile structure is a key component in numerous natural products and clinically approved drugs, showcasing a broad spectrum of biological activities.[2][3] This guide delves into the prospective biological activity of a specific derivative, 3-Acetyl-2,4-dimethylpyrrole, against various cancer cell lines. In the absence of direct, publicly available screening data for this particular compound, this document serves as a comparative analysis, leveraging experimental data from structurally analogous pyrrole derivatives to build a compelling case for its investigation as a potential anticancer agent. We will explore the structure-activity relationships within this chemical class, provide a detailed protocol for its biological evaluation, and present a forward-looking perspective on its therapeutic promise.
The Pyrrole Scaffold: A Privileged Structure in Oncology
The pyrrole ring system is a recurring motif in a multitude of compounds demonstrating significant anticancer properties.[1][2] These derivatives exert their effects through diverse mechanisms of action, including the inhibition of crucial cellular machinery such as microtubule polymerization and protein kinases, as well as the induction of apoptosis (programmed cell death).[4][5][6] The strategic placement of various functional groups on the pyrrole core can dramatically influence the compound's potency and selectivity against different cancer cell types. This guide will focus on the potential impact of the acetyl and methyl substituents of this compound by comparing it with other substituted pyrroles.
Comparative Analysis of Substituted Pyrrole Derivatives
To infer the potential cytotoxic activity of this compound, it is instructive to examine the biological data of its structural relatives. The presence and position of acetyl and methyl groups on the pyrrole ring are known to significantly modulate anticancer activity.
Key Structure-Activity Relationship (SAR) Insights:
-
Influence of Acetyl Group: The presence of an acetyl group on the pyrrole ring has been associated with cytotoxic effects. For instance, nitropyrrole compounds derived from 2-acetylpyrrole have demonstrated marked cytotoxicity to mouse C3H10T1/2 cells.[7] This suggests that the acetyl moiety in this compound could be a key contributor to its potential anticancer activity.
-
Impact of Methyl Groups: Methyl substitutions on the pyrrole ring can also enhance cytotoxic potency. Studies on pyrrolone antimalarials, which share the pyrrole core, have shown that the removal of methyl substituents leads to a significant loss of activity.[8] This highlights the potential importance of the two methyl groups in this compound for its biological function.
-
Positional Isomerism: The relative positions of the functional groups are critical. While direct comparative data for acetyl and methyl positional isomers is scarce, the broader literature on substituted pyrroles consistently demonstrates that even minor structural changes can lead to substantial differences in biological activity and target selectivity.[4][9]
Table 1: Comparative Cytotoxicity of Various Pyrrole Derivatives
| Compound/Derivative Class | Cell Line(s) | IC50/Activity | Reference |
| 3-Aroyl-1,4-diarylpyrroles | Glioblastoma, Colorectal, Bladder Cancer | Low nanomolar IC50 values | [4] |
| Pyrrolo[2,3-d]pyrimidines | MCF7, A549, PC3, HePG2, PACA2 | IC50 values ranging from 1.7 to 8.7 µg/ml | [6] |
| Alkynylated Pyrrole Derivatives | U251, A549 | IC50 values of 2.29 and 3.49 µM, respectively | [9][10] |
| Trisubstituted Pyrrole Derivatives | LoVo, MCF-7, SK-OV-3 | Dose- and time-dependent cytotoxicity | [2][11][12] |
| Marinopyrroles & Pyrrolomycins | HCT-116, MCF7, various hematologic and solid malignancies | Submicromolar to low-micromolar IC50 values | [13][14] |
| Isatin-pyrrole derivatives | HepG2 | Moderate activity, with one compound showing an IC50 of 0.47 µM | [15] |
Note: This table presents a selection of data from the literature to illustrate the general anticancer potential of the pyrrole scaffold and is not an exhaustive list. The cell lines and specific derivatives vary between studies.
Based on the available evidence for related compounds, it is plausible to hypothesize that this compound will exhibit cytotoxic activity against a range of cancer cell lines. The combination of the activating acetyl group and the potency-enhancing methyl groups presents a promising pharmacophore for further investigation.
Experimental Protocol: Screening for Cytotoxicity using the MTT Assay
To empirically determine the anticancer activity of this compound, a robust and widely accepted method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle of the MTT Assay:
The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well) and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the culture medium from the 96-well plate and add fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add a sterile MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Visualizing the Path Forward
To conceptualize the experimental workflow and a potential mechanism of action, the following diagrams are provided.
Caption: A streamlined workflow for the in vitro cytotoxicity screening of this compound using the MTT assay.
Caption: A hypothetical signaling pathway illustrating how a pyrrole derivative might exert its anticancer effects by inhibiting a growth factor receptor cascade and inducing apoptosis.
Conclusion and Future Directions
While direct experimental evidence for the anticancer activity of this compound is currently lacking in the public domain, a comparative analysis of structurally related compounds strongly suggests its potential as a cytotoxic agent against various cancer cell lines. The presence of both an acetyl group and methyl substituents on the pyrrole core are features associated with the anticancer activity of other pyrrole derivatives.
This guide provides a robust framework for the initial biological screening of this compound. The detailed MTT assay protocol offers a clear path for researchers to generate the necessary preliminary data. Future studies should not only focus on a broad panel of cancer cell lines but also aim to elucidate the underlying mechanism of action. Investigating its effects on key cellular processes such as cell cycle progression, apoptosis, and specific signaling pathways will be crucial in determining its therapeutic potential. The insights gained from such studies will be invaluable for the rational design of more potent and selective pyrrole-based anticancer drugs.
References
- 1. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship studies and in vitro and in vivo anticancer activity of novel 3-aroyl-1,4-diarylpyrroles against solid tumors and hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Pyrrole Synthesis: A Head-to-Head Comparison of the Knorr and Paal-Knorr Methodologies
For the Modern Researcher in Heterocyclic Chemistry and Drug Development
The pyrrole scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of blockbuster drugs, natural products, and functional materials.[1] For scientists engaged in the synthesis of these vital compounds, selecting the most effective route to the pyrrole ring is a critical decision that dictates yield, scalability, and the accessible chemical space. Two of the most foundational and enduring methods for this transformation are the Knorr and Paal-Knorr syntheses.
This guide provides an in-depth, head-to-head comparison of these two seminal reactions. We move beyond simple procedural lists to dissect the mechanistic underpinnings, evaluate the strategic advantages of each approach, and provide field-proven experimental protocols. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed, causality-driven decisions in their synthetic planning.
The Knorr Pyrrole Synthesis: Building Complexity from the Ground Up
The Knorr synthesis is a powerful method for constructing highly substituted pyrroles.[2] Its core strategy involves the condensation of an α-aminoketone with a compound featuring an electron-withdrawing group adjacent to a carbonyl, such as a β-ketoester.[2][3] This approach is particularly valued for its ability to assemble complex pyrroles with specific substitution patterns that might be difficult to achieve otherwise.
Mechanistic Rationale and Causality
A key challenge in the Knorr synthesis is the inherent instability of α-aminoketones, which readily undergo self-condensation to form pyrazines.[4] To circumvent this, the standard and most reliable approach is the in situ generation of the α-aminoketone. This is typically achieved by reducing an α-oximino-β-ketoester with a reducing agent like zinc dust in acetic acid.[2] This strategic choice ensures that the concentration of the reactive α-aminoketone remains low, favoring the desired intermolecular reaction with the second carbonyl component over the undesired self-condensation.
The mechanism proceeds through several logical steps:
-
In Situ Amine Generation: The α-oximino compound is reduced to the α-aminoketone.
-
Condensation: The newly formed amine attacks the carbonyl of the second reactant (the β-dicarbonyl compound) to form an imine.
-
Tautomerization & Cyclization: The imine tautomerizes to a more nucleophilic enamine, which then undergoes an intramolecular attack on the second carbonyl group.
-
Dehydration & Aromatization: The resulting five-membered ring intermediate eliminates a molecule of water to yield the stable, aromatic pyrrole ring.[2]
// Nodes start1 [label="α-Amino-β-ketoester"]; start2 [label="β-Ketoester"]; enamine [label="Enamine Intermediate"]; cyclic [label="Cyclic Intermediate"]; pyrrole [label="Substituted Pyrrole"]; h2o_out [label="- H₂O"];
// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0]; p3 [shape=point, width=0];
// Edges start1 -> p1 [arrowhead=none]; start2 -> p1 [arrowhead=none]; p1 -> enamine [label=" Condensation &\n Tautomerization "]; enamine -> p2 [label=" Intramolecular\n Cyclization "]; p2 -> cyclic; cyclic -> p3; p3 -> pyrrole; p3 -> h2o_out [arrowhead=none, dir=none]; } .enddot Caption: The Knorr synthesis proceeds via an enamine intermediate.
Scope and Strategic Application
The Knorr synthesis excels in producing tetrasubstituted pyrroles, offering a high degree of control over the substitution pattern.[3] The classic example, the synthesis of "Knorr's Pyrrole," yields a 2,4-dicarboxylate-3,5-dimethylpyrrole, a versatile building block for porphyrin synthesis.[2] The primary limitation is the requirement for specific α-aminoketone precursors and active methylene compounds, which may not always be readily available.
The Paal-Knorr Synthesis: Simplicity and Versatility
First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing pyrroles.[5] The reaction involves a simple condensation between a 1,4-dicarbonyl compound and ammonia or a primary amine, typically under acidic conditions.[6]
Mechanistic Rationale and Causality
The mechanism of the Paal-Knorr synthesis is a testament to efficiency.[7] Unlike the Knorr synthesis, it does not proceed through an enamine intermediate. Instead, the reaction is initiated by the nucleophilic attack of the amine on one of the protonated carbonyl groups, forming a hemiaminal.[5]
-
Hemiaminal Formation: The amine attacks a carbonyl carbon to form a hemiaminal.
-
Intramolecular Cyclization: The nitrogen of the hemiaminal then performs an intramolecular attack on the second carbonyl group. This ring-closing step is generally the rate-determining step of the reaction.[8][9]
-
Dehydration & Aromatization: The resulting 2,5-dihydroxytetrahydropyrrole derivative undergoes a two-step dehydration to furnish the aromatic pyrrole.[5]
The choice of an acid catalyst (protic or Lewis) is crucial as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[9]
// Nodes start1 [label="1,4-Dicarbonyl"]; start2 [label="Primary Amine / NH₃"]; hemiaminal [label="Hemiaminal"]; cyclic [label="Cyclic Dihydroxy\nIntermediate"]; pyrrole [label="N-Substituted Pyrrole"]; h2o_out [label="- 2H₂O"];
// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0]; p3 [shape=point, width=0];
// Edges start1 -> p1 [arrowhead=none]; start2 -> p1 [arrowhead=none]; p1 -> hemiaminal [label=" Nucleophilic\n Attack "]; hemiaminal -> p2 [label=" Intramolecular\n Cyclization "]; p2 -> cyclic; cyclic -> p3; p3 -> pyrrole; p3 -> h2o_out [arrowhead=none, dir=none]; } .enddot Caption: The Paal-Knorr synthesis involves a hemiaminal intermediate.
Scope and Strategic Application
The strength of the Paal-Knorr synthesis lies in its operational simplicity and the wide range of commercially available primary amines that can be used, allowing for easy installation of various N-substituents.[9] However, the method has traditionally been limited by two factors: the availability of the 1,4-dicarbonyl starting materials and the often harsh reaction conditions (e.g., prolonged reflux in acid), which are incompatible with sensitive functional groups.[5][10]
Modern advancements have significantly mitigated these drawbacks. Microwave-assisted protocols, for instance, dramatically reduce reaction times and often lead to cleaner reactions and higher yields.[8] Furthermore, the development of milder and "greener" catalysts has expanded the substrate scope to include more delicate molecules.[11]
Head-to-Head Performance Comparison
The choice between the Knorr and Paal-Knorr synthesis is a strategic one, dictated by the target molecule's substitution pattern and the availability of starting materials.
| Feature | Knorr Synthesis | Paal-Knorr Synthesis |
| Starting Materials | α-Aminoketone & β-Dicarbonyl Compound | 1,4-Dicarbonyl Compound & Amine/Ammonia |
| Key Intermediate | Enamine | Hemiaminal |
| Typical Product | Highly substituted (often tetrasubstituted) pyrroles | N-substituted and/or 2,5-disubstituted pyrroles |
| Reaction Conditions | Reductive conditions (e.g., Zn/AcOH) for in situ amine generation | Acid-catalyzed (protic or Lewis); modern methods use microwave or green catalysts |
| Key Advantage | Precise control over complex substitution patterns at C2, C3, C4, and C5. | Operational simplicity, wide availability of amine reactants for N-functionalization.[8] |
| Primary Limitation | Relies on specific, often unstable, α-aminoketone precursors that must be generated in situ.[4] | Historically limited by availability of 1,4-dicarbonyls and harsh reaction conditions.[9][10] |
| Typical Yields | 50-80%[12] | >60%, often 80-95% with modern methods[8][11][13] |
Experimental Protocols: From Theory to Practice
The following protocols are provided as validated, representative examples of each synthesis.
Protocol 1: Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
This one-pot procedure is adapted from established methods and demonstrates the in situ generation of the α-aminoketone.[2][14]
Methodology:
-
Setup: In a 250 mL flask, combine ethyl acetoacetate (32.5 g) and glacial acetic acid (75 mL). Cool the flask in an ice-salt bath to maintain an internal temperature of 5-7°C.[14]
-
Nitrosation: Dissolve sodium nitrite (8.7 g) in water (12.5 mL). Add this solution dropwise to the stirred acetic acid mixture, ensuring the temperature does not exceed 7°C. The addition is highly exothermic.[14]
-
Aging: After the addition is complete, stir the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Reduction and Condensation: Gradually add zinc dust (16.7 g) to the stirred solution. The reaction is exothermic; apply external cooling as needed to control the rate. Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour.[14]
-
Isolation: While still hot, carefully pour the reaction mixture into 850 mL of cold water with vigorous stirring.
-
Purification: Collect the resulting precipitate by vacuum filtration. Recrystallize the crude product from a methanol/water or ethanol/water mixture to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol illustrates a modern, rapid, and efficient variation of the Paal-Knorr synthesis.[8]
Methodology:
-
Setup: In a 10 mL microwave vial, add 2,5-hexanedione (1.0 mmol), ethanol (4 mL), and glacial acetic acid (0.4 mL).[8]
-
Reagent Addition: Add aniline (1.2 mmol, 1.2 equivalents).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 80°C until TLC analysis indicates complete consumption of the starting diketone.[8]
-
Workup: Allow the reaction mixture to cool to room temperature. Partition the mixture between water (10 mL) and ethyl acetate (10 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic phases, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 2,5-dimethyl-1-phenylpyrrole.[8]
Conclusion for the Practitioner: A Strategic Choice
Both the Knorr and Paal-Knorr syntheses remain highly relevant and powerful tools for constructing substituted pyrroles. The decision of which to employ is not a matter of one being universally "better," but rather a strategic choice based on the synthetic goal.
-
Choose the Knorr Synthesis when your target is a complex, highly substituted pyrrole, particularly when specific functionality is required at the C3 and C4 positions. This method offers unparalleled control for building intricate pyrrolic structures from acyclic precursors.
-
Choose the Paal-Knorr Synthesis for its operational simplicity and efficiency, especially when synthesizing N-substituted or 2,5-disubstituted pyrroles. With modern advancements like microwave assistance, it has become a rapid, high-yielding, and versatile method suitable for a broad range of substrates.
By understanding the mechanistic nuances and strategic applications of each method, researchers can more effectively design and execute syntheses, accelerating the discovery and development of novel pyrrole-containing compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. rgmcet.edu.in [rgmcet.edu.in]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Acetyl-2,4-dimethylpyrrole
This document provides essential procedural guidance for the safe and compliant disposal of 3-Acetyl-2,4-dimethylpyrrole (CAS No. 2386-25-6). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This guide is designed to provide a clear, actionable framework for handling this specific pyrrole derivative, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined herein are based on established safety protocols and regulatory requirements, emphasizing risk mitigation and operational integrity.
Hazard Profile and Core Safety Considerations
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is classified as a hazardous substance, and its handling requires specific precautions. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2]
Causality Behind the Hazard Classification: The GHS07 "Exclamation Mark" pictogram indicates that this compound is an irritant and may cause skin sensitization, among other hazards.[1] The hazard statements (H315, H319, H335) are assigned based on toxicological data that demonstrate its potential to cause inflammatory responses upon contact with epithelial tissues. Therefore, all handling and disposal procedures are designed to prevent direct contact and inhalation.
Table 1: Hazard Identification for this compound
| Hazard Category | GHS Classification | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2] |
| Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation[1][2] |
| Respiratory Irritation | STOT SE, Category 3 | Warning | H335: May cause respiratory irritation[1][2] |
| Toxicity (LD50) | Abdominal-rat: 250 mg/kg | - | - |
| Physical Form | Solid (Powder/Crystal) | - | - |
STOT SE: Specific Target Organ Toxicity – Single Exposure
Pre-Disposal: Waste Collection and Interim Storage
Proper disposal begins at the point of generation. All materials containing this compound must be treated as hazardous waste.[3] This includes the pure chemical, reaction mixtures, contaminated labware (e.g., pipette tips, weighing boats), and personal protective equipment (PPE).
Protocol for Waste Segregation and Collection:
-
Designate a Waste Container: Utilize a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition with a secure, leak-proof lid.[4]
-
Labeling is Critical: The label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant).[5]
-
Segregation of Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, acid chlorides, and acid anhydrides, to prevent accidental chemical reactions.[3]
-
Accumulation Point: Keep the waste container at or near the point of generation, in a designated satellite accumulation area (SAA).[5] This area must be under the control of laboratory personnel.
-
Container Management: Keep the waste container closed at all times, except when adding waste. Do not overfill the container.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste receptacles. [6]
Step 1: Final Packaging and Labeling
-
Ensure the waste container is securely sealed.
-
Verify that the hazardous waste label is complete and accurate, including the date when the container was first used for accumulation.
-
For disposal of the original, empty product container, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate is considered hazardous waste and must be collected in a designated liquid hazardous waste container.[7] After rinsing, deface the original label before disposing of the container as non-hazardous glass or solid waste, in accordance with institutional policy.
Step 2: Arrange for Waste Pickup
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to schedule a hazardous waste pickup.
-
Provide them with all necessary information regarding the waste stream, including the chemical name and quantity.
-
Follow all institutional procedures for documenting and transferring the waste.
Step 3: Professional Disposal
-
The collected waste will be handled by a licensed and insured waste broker or a certified Treatment, Storage, and Disposal Facility (TSDF).[8]
-
The most common disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility, which ensures complete destruction of the compound.
Emergency Procedures for Spills
In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate non-essential personnel.[3]
-
Ensure Ventilation: Work in a well-ventilated area or a chemical fume hood. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile).
-
Contain the Spill: For this solid compound, carefully sweep or scoop the material to prevent dust generation. Avoid actions that could make the powder airborne.
-
Absorb and Collect: Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
Disposal Decision Workflow
The following diagram outlines the logical flow for managing this compound waste from generation to final disposal.
Caption: Decision workflow for compliant waste management.
Regulatory Framework
The management of hazardous chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Laboratories in academic institutions may also be subject to the standards of Subpart K of the RCRA regulations, which provide alternative, more flexible requirements for managing hazardous waste in a laboratory setting.[9] It is imperative that all personnel are trained on both federal regulations and any specific state or institutional policies that apply.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By adhering to the principles of hazard identification, proper segregation, secure containment, and professional disposal, we uphold our responsibility to protect ourselves, our colleagues, and the environment. Always consult your institution's specific waste management plan and your EHS department for guidance.
References
- 1. This compound | 2386-25-6 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. danielshealth.com [danielshealth.com]
- 5. medlabmag.com [medlabmag.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Acetyl-2,4-dimethylpyrrole
For laboratory professionals engaged in pharmaceutical development, organic synthesis, and materials science, the safe handling of specialized chemical reagents is paramount.[1] 3-Acetyl-2,4-dimethylpyrrole (CAS No. 2386-25-6), a valuable heterocyclic building block, requires stringent adherence to safety protocols to mitigate potential health risks.[1] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in established safety principles and field-proven experience. It is designed to empower researchers to work confidently and safely with this compound.
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
Understanding the intrinsic hazards of this compound is the first step in developing a robust safety plan. Based on available safety data, this compound is classified with the following hazards:
-
Skin Irritation (Category 2) [2]
-
Serious Eye Irritation (Category 2) [2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [2]
These classifications, summarized in the GHS pictogram GHS07 (exclamation mark), indicate that the compound can cause significant, though not fatal, health effects upon contact or inhalation. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust or powder. Therefore, the core objective of our PPE strategy is to create an effective barrier against these exposure pathways.
Hazard Summary Table
| Hazard Classification | GHS Category | Potential Effects | Source |
| Skin Irritation | Category 2 | Causes skin irritation, redness, and discomfort upon contact. | [2] |
| Serious Eye Irritation | Category 2 | Causes serious eye irritation, potentially leading to pain and redness. | [2] |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation, coughing, and shortness of breath if inhaled. | [2] |
Engineering and Administrative Controls: Your First Line of Defense
Before relying solely on PPE, it is crucial to implement proper engineering and administrative controls. PPE should be considered the last line of defense.
-
Engineering Controls : Always handle this compound in a well-ventilated area.[3][4] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of airborne particles.[5] Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5][6]
-
Administrative Controls : Develop and strictly follow Standard Operating Procedures (SOPs) for handling this chemical. All personnel must be trained on the specific hazards and handling procedures. Avoid eating, drinking, or smoking in areas where this chemical is handled.[3][4]
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task being performed, considering the quantity of the chemical being handled and the potential for exposure.
Eye and Face Protection
Given the classification of "Serious Eye Irritation," robust eye protection is non-negotiable.
-
Minimum Requirement : At a minimum, chemical safety goggles that meet EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards must be worn.[6][7]
-
Splash Hazard : For operations with a higher risk of splashing, such as when transferring solutions or during reactions, a face shield should be worn in addition to safety goggles.[3][8]
Skin Protection
To prevent skin irritation, appropriate gloves and protective clothing are essential.
-
Body Protection : A standard laboratory coat should be worn to protect against incidental contact. For larger-scale operations or where there is a significant risk of splashes, consider a chemical-resistant apron or coveralls.[9]
Respiratory Protection
To mitigate the risk of respiratory irritation, especially when handling the solid powder, respiratory protection is necessary.
-
Standard Operations : When working in a certified chemical fume hood, additional respiratory protection is typically not required.
-
Outside of a Fume Hood or with Dust Generation : If there is a potential for generating dust (e.g., weighing the powder outside of a fume hood), a NIOSH-approved respirator with a particulate filter (e.g., N95) or a multi-purpose combination respirator cartridge should be used.[10] Ensure that you are properly fit-tested for the selected respirator.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE.
Spill and Disposal Procedures
Proper planning for spills and waste disposal is a critical component of safe chemical handling.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate non-essential personnel from the area.[3]
-
Ensure the area is well-ventilated and remove all ignition sources.[3][9]
-
Wear the appropriate PPE as outlined above, including respiratory protection if necessary.
-
For small spills, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[7]
-
Collect the absorbed material and place it in a suitable, sealed container for disposal.[7]
-
Do not allow the chemical to enter drains.[3]
Waste Disposal
All waste containing this compound, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.[4]
-
Dispose of the waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[4] Under no circumstances should this chemical be disposed of in regular trash or down the drain.[10]
First Aid Measures
In case of accidental exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[4] | [4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[4] | [4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] | [4] |
| Ingestion | Rinse mouth with water. Call a poison center or doctor if you feel unwell.[3][4] | [3][4] |
By integrating these comprehensive PPE protocols and safety procedures into your daily laboratory workflow, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. hsa.ie [hsa.ie]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
